7-Methylnaphthalen-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBYSMPTIQBFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288635 | |
| Record name | 7-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-34-0 | |
| Record name | 7-Methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-34-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methylnaphthalen-1-amine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Methylnaphthalen-1-amine, a crucial building block for researchers, scientists, and professionals in the field of drug development. With a focus on its application in targeted protein degradation, this document synthesizes its chemical properties, synthesis, and characterization, offering field-proven insights into its utility.
Introduction: The Emergence of this compound in Medicinal Chemistry
This compound (CAS No: 6939-34-0) is a substituted naphthalenamine that has garnered significant interest in contemporary medicinal chemistry.[1] Its rigid, bicyclic aromatic structure provides a valuable scaffold for the design of small molecules intended to interact with biological targets. Most notably, it has been classified as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation.[2] This guide will delve into the core scientific principles and practical methodologies associated with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic characteristics when incorporated into larger molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 6939-34-0 | [1] |
| Appearance | Brown to black solid | [3] |
| Melting Point | 57-58 °C | [4] |
| Boiling Point | 162 °C @ 10 Torr | [4] |
| pKa (Predicted) | 4.34 ± 0.10 | [3] |
| LogP (Predicted) | 2.6 | [1] |
Synthesis of this compound
The primary and most established method for the synthesis of naphthalenamines from their corresponding naphthols is the Bucherer-Lepetit reaction .[5] This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[5][6]
Reaction Principle
The Bucherer-Lepetit reaction is a reversible nucleophilic substitution reaction. The key to this transformation is the temporary dearomatization of the naphthalene ring system upon the addition of bisulfite, which facilitates the subsequent nucleophilic attack by an amine.[6]
Sources
An In-depth Technical Guide to 7-Methylnaphthalen-1-amine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylnaphthalen-1-amine is a key aromatic amine building block with significant potential in medicinal chemistry and materials science. Its rigid, planar naphthalene core, combined with the electronic properties of the amino and methyl substituents, makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its emerging applications in drug discovery, with a focus on its role as a structural motif in the development of innovative therapeutics.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic structure derived from naphthalene, with a methyl group at the 7-position and an amino group at the 1-position. This substitution pattern influences the molecule's steric and electronic characteristics, which are crucial for its chemical reactivity and biological interactions.
The structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
A summary of its key identifiers and physicochemical properties is provided in Table 1. The presence of the amino group imparts basic properties to the molecule[1]. The compound is typically a solid at room temperature[1].
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 6939-34-0 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | Brown to black solid | [1] |
| Melting Point | 57-58 °C | |
| Boiling Point | 162 °C @ 10 Torr | |
| Topological Polar Surface Area | 26 Ų | [2] |
| XLogP3 | 2.6 | [2] |
Table 1: Key Identifiers and Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry transformations. Two plausible and commonly employed routes are the Bucherer reaction starting from the corresponding naphthol and the reduction of a nitronaphthalene precursor.
Synthesis via the Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite[1][2][3]. This method is a cornerstone in the industrial synthesis of naphthalenamine derivatives.
The overall transformation is as follows:
Caption: General scheme for the synthesis of this compound via the Bucherer reaction.
Conceptual Protocol:
A detailed experimental protocol for the synthesis of the closely related 7-N,N-dimethylamino-2-naphthol via a one-pot Bucherer reaction has been reported, providing a strong basis for the synthesis of this compound[4]. The following is a proposed adaptation of that procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 7-methyl-1-naphthol, sodium bisulfite, and an aqueous solution of ammonia. The molar ratio of the reactants is a critical parameter and should be optimized.
-
Reaction Conditions: Seal the autoclave and heat the mixture with stirring. The temperature and reaction time will need to be empirically determined, but temperatures in the range of 150-180 °C are typical for the Bucherer reaction.
-
Work-up: After cooling the reaction mixture, carefully neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.
Synthesis via Reduction of 7-Methyl-1-nitronaphthalene
Another common and effective method for the preparation of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the nitro group.
Sources
A Technical Guide to the Synthesis of 7-Methylnaphthalen-1-amine from 2-Methylnaphthalene: A Strategic Approach to Regiocontrol
Abstract: This technical guide provides an in-depth analysis of the synthetic pathway to produce 7-Methylnaphthalen-1-amine, a valuable compound for research and pharmaceutical development, from the readily available starting material, 2-Methylnaphthalene. The synthesis of substituted naphthalenes is a foundational element of organic chemistry, yet achieving specific substitution patterns, such as the 1,7-disubstitution required for the target molecule, presents a significant regiochemical challenge. A direct functionalization approach is complicated by the inherent directing effects of the naphthalene core and the methyl substituent. This document elucidates the core chemical principles, explores the strategic hurdles, and outlines a plausible multi-step synthetic strategy. We will delve into the cornerstone reactions of electrophilic aromatic substitution and reduction, providing both theoretical grounding and practical protocols for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
This compound is a substituted naphthylamine derivative of interest in medicinal chemistry and materials science. Its synthesis, particularly from 2-Methylnaphthalene, is a non-trivial pursuit that serves as an excellent case study in synthetic strategy and the control of chemical reactivity.
The core challenge lies in the transformation of a 2-substituted naphthalene into a 1,7-disubstituted product. Standard electrophilic substitution reactions on 2-methylnaphthalene do not readily yield products with functional groups on the distal ring at the 7-position. The directing effects of the methyl group, combined with the intrinsic reactivity of the naphthalene ring system, favor substitution at other positions. Therefore, a successful synthesis requires a carefully planned sequence of reactions to overcome these regiochemical preferences.
This guide will first review the fundamental reactions required for the synthesis—nitration and reduction—and then propose a strategic pathway to achieve the desired 1,7-substitution pattern, emphasizing the causality behind each experimental choice.
Foundational Principles: Nitration and Reduction of Naphthalenes
The synthesis of nearly all naphthylamines from their parent hydrocarbons proceeds through a two-stage process: the introduction of a nitro group (–NO₂) via electrophilic aromatic substitution, followed by its reduction to an amine (–NH₂).
Electrophilic Nitration of Substituted Naphthalenes
The nitration of naphthalene is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by both kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: Under typical, low-temperature conditions, nitration is kinetically controlled and preferentially occurs at the α-position (C1, C4, C5, C8). This is because the carbocation intermediate (the Wheland intermediate) formed by the attack of the nitronium ion (NO₂⁺) at an α-position is better stabilized by resonance, with more structures that preserve the aromaticity of the second ring.[1] This leads to a lower activation energy and a faster reaction rate.[1] Achieving substitution at the β-position (C2, C3, C6, C7) is more challenging and often requires specific catalysts or conditions that favor the thermodynamically more stable, but slower-forming, product.[1]
-
Substituent Effects: An activating group, such as the methyl group (–CH₃) in 2-methylnaphthalene, is generally ortho- and para-directing.[1] In the case of 2-methylnaphthalene, this further activates the C1 position (ortho) and the C6 position (para). The combination of the inherent α-selectivity of the naphthalene ring and the directing effect of the methyl group means that direct nitration of 2-methylnaphthalene overwhelmingly yields 2-methyl-1-nitronaphthalene as the major kinetic product. The formation of 2-methyl-7-nitronaphthalene, the direct precursor required for our target, is not a favored outcome of this reaction.
Reduction of the Nitro Group
The conversion of a nitro group to a primary amine is a robust and well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the most common and efficient.
-
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[2][3][4] The reaction is typically clean, high-yielding, and proceeds under relatively mild conditions. It is often the preferred method in industrial applications due to the avoidance of harsh acidic reagents and metal sludge waste.
-
Metal-Acid Reductions: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[5] For example, the reduction of 1-nitronaphthalene with tin and hydrochloric acid yields 1-naphthylamine.[5] While effective, these reactions can require stoichiometric amounts of metal and produce significant waste.
A Plausible Multi-Step Synthetic Strategy
Given that a simple nitration of 2-methylnaphthalene will not yield the necessary 2-methyl-7-nitronaphthalene precursor, a more sophisticated, multi-step approach is required. The following proposed pathway leverages established reactions in naphthalene chemistry to install the functional groups in the correct positions sequentially.
Sources
Introduction: Unveiling a Versatile Naphthylamine Core
An In-depth Technical Guide to 7-Methylnaphthalen-1-amine (CAS: 6939-34-0)
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by the CAS number 6939-34-0, is a substituted naphthalenamine characterized by a naphthalene ring system bearing an amino group at the 1-position and a methyl group at the 7-position.[1] This bifunctional aromatic amine serves as a crucial building block in organic synthesis and is gaining traction within the pharmaceutical and materials science sectors. Its aromatic structure imparts significant stability, while the reactive amino group provides a versatile handle for a multitude of chemical transformations, including electrophilic aromatic substitutions.[1]
As a solid compound at room temperature, its utility extends from the synthesis of dyes and pigments to more sophisticated applications in medicinal chemistry.[1] Notably, it is classified within the product family of "Protein Degrader Building Blocks," highlighting its potential in the development of novel therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[2] This guide offers a senior application scientist's perspective on the core technical aspects of this compound, focusing on its properties, synthesis, applications, and safe handling.
Core Physicochemical & Structural Properties
The foundational characteristics of a chemical entity dictate its behavior and potential applications. The properties of this compound are summarized below, providing the essential data for experimental design and computational modeling.
Table 1: Physicochemical and Structural Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 6939-34-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁N | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [2][3][5] |
| Melting Point | 57-58 °C | [3][5] |
| Boiling Point | 162 °C @ 10 Torr | [3][5] |
| Appearance | Solid at room temperature | [1] |
| IUPAC Name | This compound | [6] |
| SMILES | NC1=C2C(=CC=C(C)C2)C=C1 | [1] |
| InChI | InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | [1] |
| InChIKey | MYBYSMPTIQBFLA-UHFFFAOYSA-N | [1] |
Caption: 2D Structure of this compound.
Synthesis, Reactivity, and Mechanistic Considerations
A deep understanding of a molecule's synthesis and reactivity is paramount for its effective utilization. While specific, detailed synthetic procedures for this compound are not extensively published in readily accessible literature, its structure suggests plausible and established synthetic routes.
Proposed Synthetic Pathway: The Bucherer Reaction
The Bucherer reaction is a cornerstone of amine synthesis from naphthols. This reversible reaction, typically catalyzed by a sulfite or bisulfite, allows for the amination of hydroxyl-substituted naphthalenes. A logical and industrially scalable approach to this compound would, therefore, start from the corresponding naphthol, 7-methylnaphthalen-1-ol.
Experimental Rationale: The reaction proceeds via the addition of bisulfite to the keto-tautomer of the naphthol, forming a tetralone-sulfonic acid intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine), leading to the displacement of the hydroxyl group and subsequent elimination of the bisulfite to yield the final amine product. The equilibrium is driven towards the amine product by using an excess of the aminating agent.
Caption: Proposed synthesis via the Bucherer Reaction.
Core Reactivity
The chemical personality of this compound is dominated by the interplay between the electron-donating amino group and the extended π-system of the naphthalene core.
-
Basicity: The lone pair of electrons on the nitrogen atom of the amino group confers basic properties, allowing the molecule to readily form salts with various acids.[1] This is a critical consideration for purification, formulation, and biological assays. The hydrochloride salt is a common derivative.[7]
-
Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 5). This predictable reactivity makes it an excellent precursor for synthesizing more complex, polysubstituted naphthalene derivatives.
-
Nucleophilicity: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. This is the key to its utility as a building block in multi-step syntheses.
Applications in Drug Discovery and Organic Synthesis
The true value of a chemical intermediate is realized in its applications. This compound is positioned as a high-value scaffold for several advanced applications.
Keystone Intermediate for Targeted Protein Degraders
The most compelling modern application for this molecule is its role as a building block for protein degraders.[2] In the synthesis of PROTACs and other molecular glues, specific aromatic scaffolds are required to construct the ligands that bind to the target protein or the E3 ubiquitin ligase. The naphthalenamine core provides a rigid, well-defined structure that can be elaborated upon to achieve high-affinity binding.
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- 6. This compound | C11H11N | CID 245268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Naphthalenamine Compounds in Modern Drug Discovery
Abstract
Naphthalenamine and its derivatives represent a cornerstone scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive literature review of naphthalenamine compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical properties, diverse synthetic methodologies, and the broad spectrum of biological activities exhibited by this versatile class of molecules. A critical analysis of structure-activity relationships (SAR) will be presented, offering insights into the rational design of novel therapeutics. Furthermore, this guide will address the crucial aspects of pharmacokinetics, metabolism, and the toxicological considerations associated with naphthalenamine derivatives. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to create a self-validating and authoritative resource for advancing the discovery and development of naphthalenamine-based drugs.
Introduction: The Naphthalenamine Scaffold - A Privileged Structure in Medicinal Chemistry
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, provides a rigid and versatile platform for chemical modification, making it a privileged scaffold in the design of biologically active compounds.[4] The introduction of an amine functional group to this core structure gives rise to naphthalenamine (also known as naphthylamine), a molecule that has served as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5]
Chemical Properties and Isomeric Considerations
Naphthalenamine exists as two primary isomers, 1-naphthylamine (α-naphthylamine) and 2-naphthylamine (β-naphthylamine), differing in the point of attachment of the amine group to the naphthalene core. These isomers exhibit distinct physical and chemical properties, which in turn influence their biological activity and toxicological profiles. For instance, 2-naphthylamine is a well-documented human carcinogen, primarily targeting the urinary bladder, a fact that necessitates careful consideration in drug design and handling.[1][6][7] In contrast, while still requiring cautious handling, 1-naphthylamine and its derivatives have been more widely explored for therapeutic applications.[5] The sulfonic acid derivatives of 1-naphthylamine, for example, are crucial intermediates in the synthesis of azo dyes.[8]
Historical Context and Evolution in Drug Discovery
Historically, naphthalenamine compounds were extensively used in the dye and rubber industries.[6][7] However, their intrinsic biological properties soon caught the attention of medicinal chemists. The planar aromatic nature of the naphthalene ring allows for effective intercalation with DNA and interaction with hydrophobic pockets of enzymes, making it a promising pharmacophore.[9] Over the decades, research has revealed that naphthalenamine derivatives possess a remarkable range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3][5] This has led to the development of several marketed drugs containing the naphthalene moiety, such as the beta-blocker propranolol and the antifungal agent terbinafine.[3]
Synthetic Strategies for Naphthalenamine Derivatives
The synthesis of naphthalenamine derivatives has evolved from classical methods to more sophisticated and efficient modern techniques, enabling the creation of diverse chemical libraries for drug screening.
Classical Synthesis: Reduction of Nitronaphthalenes
A traditional and still widely used method for the preparation of naphthalenamines is the reduction of the corresponding nitronaphthalene precursors.[8] This reaction can be achieved using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a common and cost-effective choice.
Objective: To synthesize 1-naphthylamine from 1-nitronaphthalene.
Materials:
-
1-Nitronaphthalene
-
Iron filings
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Steam distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a mixture of 1-nitronaphthalene and water.
-
Add iron filings to the mixture. The amount of iron should be in stoichiometric excess.
-
Heat the mixture to reflux.
-
Slowly add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and will proceed vigorously.
-
After the addition of HCl is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a NaOH solution to make it alkaline. This will precipitate iron hydroxides.
-
Subject the mixture to steam distillation. 1-Naphthylamine is volatile with steam and will co-distill.[8]
-
Collect the distillate, which will contain an aqueous solution of 1-naphthylamine.
-
Extract the 1-naphthylamine from the distillate using an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield crude 1-naphthylamine.
-
The crude product can be further purified by recrystallization or vacuum distillation.
Modern Synthetic Approaches
Modern organic synthesis offers more versatile and regioselective methods for preparing naphthalenamine derivatives.
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst. This method is highly versatile and allows for the synthesis of a wide range of substituted naphthalenamines.
[4+2] cycloaddition, or Diels-Alder reactions, can be employed to construct the naphthalene ring system with a pre-existing amine functionality. For instance, the reaction between a 3-amino-2-pyrone and a benzyne generated in situ can lead to the formation of 1-naphthylamine derivatives.[10]
Visualization of Synthetic Pathways
Caption: Synthetic routes to naphthalenamine derivatives.
Biological Activities and Therapeutic Potential
Naphthalenamine derivatives have been investigated for a multitude of biological activities, demonstrating their potential in treating a wide range of diseases.
Anticancer and Cytotoxic Properties
The planar structure of the naphthalene ring makes it an ideal candidate for DNA intercalation, a mechanism employed by many anticancer drugs to disrupt DNA replication and transcription in rapidly dividing cancer cells.[9] Furthermore, naphthalenamine derivatives can be designed to inhibit key enzymes involved in cancer progression.
Naphthylimides, a class of compounds derived from naphthalenamine, are known to be potent DNA intercalators.[9] Their planar aromatic core stacks between the base pairs of the DNA double helix, leading to structural distortions that interfere with cellular processes. Additionally, certain naphthalenamine analogs have been shown to inhibit enzymes crucial for cancer cell survival, such as peptidyl arginine deiminases (PADs).[11]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast) | < 10 µg/mL | [5] |
| H-460 (Lung) | < 10 µg/mL | [5] | |
| SF-268 (CNS) | < 10 µg/mL | [5] | |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.06 | [4] |
| HeLa (Cervical) | 0.07 - 0.15 | [4] | |
| A549 (Lung) | 0.08 - 0.18 | [4] |
Objective: To assess the in vitro cytotoxicity of naphthalenamine derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Naphthalenamine compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the naphthalenamine compounds in complete medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial and Antifungal Applications
Naphthalenamine derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[2][5][12] This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant infections.
The antimicrobial potency of naphthalenamine analogs can be tuned by modifying their chemical structure. For example, the introduction of azetidin-2-one and thiazolidin-4-one moieties to the 2-naphthylamine scaffold has been shown to yield compounds with broad-spectrum antibacterial and notable antifungal activities.[13]
| Compound Class | Microorganism | Activity | Reference |
| N-(pyridinylmethyl)-naphthalen-1-amines | Various fungi | MIC 25–32 μg/mL | [5] |
| Naphthylamine analogs with azetidin-2-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Broad spectrum | [13] |
| Naphthylamine analogs with thiazolidin-4-one | C. albicans | Remarkable | [13] |
Objective: To determine the minimum concentration of a naphthalenamine compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Naphthalenamine compounds to be tested
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the naphthalenamine compound in the appropriate growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add a specific volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Central Nervous System (CNS) Activity: Serotonin Reuptake Inhibition
Certain naphthalenamine derivatives have been identified as potent inhibitors of the serotonin transporter (SERT), a key mechanism in the treatment of depression and anxiety disorders.[14] The 3-(naphthalen-1-yl)propan-1-amine scaffold has emerged as a particularly promising starting point for the development of novel selective serotonin reuptake inhibitors (SSRIs).[14]
Structure-activity relationship studies on 3-(naphthalen-1-yl)propan-1-amine derivatives have revealed key structural features for potent SERT inhibition:
-
N-Alkylation: Mono-methylation of the primary amine significantly enhances potency.[14]
-
Substitution on the Naphthalene Ring: Small, electron-withdrawing groups at the 4-position of the naphthalene ring, such as fluorine or chlorine, markedly improve activity.[14]
Anti-inflammatory Effects
Several synthetic naphthalene derivatives have been shown to possess significant anti-inflammatory activities.[15][16] These compounds can inhibit the activation of neutrophils, which are key immune cells involved in the inflammatory response. For example, certain naphthalenamine derivatives have demonstrated the ability to inhibit the release of the granule enzyme lysozyme from stimulated neutrophils.[15][16]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of naphthalenamine compounds and their biological activity is crucial for the rational design of more potent and selective drug candidates.
Impact of Substitution on the Naphthalene Ring
The position and nature of substituents on the naphthalene ring have a profound impact on biological activity. For instance, in the context of SERT inhibitors, substitution at the 4-position with small, electron-withdrawing groups is most favorable, while substitution at the 6- or 7-position has a lesser, though still positive, effect on potency.[14] In the case of certain antifungal derivatives of terbinafine, fluorine substitution at the 3, 5, and 7-positions, or chlorine at the 5-position, enhances activity against yeasts.[17]
Influence of N-Alkylation and Acylation
Modification of the amine group is another key strategy for modulating the pharmacological properties of naphthalenamine compounds. As mentioned earlier, mono-methylation of the primary amine in 3-(naphthalen-1-yl)propan-1-amine derivatives boosts SERT inhibitory potency, whereas larger N-alkyl groups lead to a decrease in activity.[14] The synthesis of naphthalenamine analogs with azetidin-2-one and thiazolidin-4-one moieties at the amine group has been shown to be a successful strategy for generating potent antimicrobial agents.[13]
Visualization of SAR
Caption: Key structure-activity relationships of naphthalenamine derivatives.
Pharmacokinetics, Metabolism, and Toxicology
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicological profile of naphthalenamine compounds is paramount for their development as safe and effective drugs.[18]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Naphthalene and its derivatives are generally lipophilic, which allows them to be readily absorbed through inhalation, ingestion, and dermal contact.[18] Once absorbed, they are distributed throughout the body via the bloodstream and have a tendency to accumulate in lipid-rich tissues like the liver, kidney, and brain.[18] Protein binding is another factor that influences their distribution.[18]
Metabolic Pathways of Naphthalenamine Compounds
The metabolism of naphthalenamine compounds primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[18][19] Metabolism generally proceeds through two phases:
-
Phase I (Oxidation): CYP enzymes, particularly CYP1A2 and CYP3A4, hydroxylate the naphthalene ring to form naphthols and dihydrodiols.[19] N-hydroxylation of the amine group can also occur, which is a critical step in the metabolic activation of 2-naphthylamine to its carcinogenic form.[7]
-
Phase II (Conjugation): The hydroxylated metabolites are then conjugated with polar molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.[7]
Toxicological Profile and Carcinogenicity Concerns
The toxicology of naphthalenamine compounds is a significant consideration in drug development. As previously noted, 2-naphthylamine is a known human carcinogen, and its use is highly restricted.[6][7] The carcinogenicity of 2-naphthylamine is attributed to its metabolic activation to N-hydroxy-2-naphthylamine, which can form DNA adducts and lead to mutations.[7]
For other naphthalenamine derivatives being developed as therapeutics, thorough toxicological evaluation is essential. This includes acute, sub-acute, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity. For example, a toxicity study of naphthalen-2-yl 3,5-dinitrobenzoate, a candidate for Alzheimer's disease, involved acute, subacute, and teratogenicity studies in rats.[20] While a high single dose did not cause mortality, subacute administration led to changes in some hematological and biochemical parameters.[20]
Future Perspectives and Conclusion
Naphthalenamine compounds continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. The versatility of the naphthalenamine scaffold, coupled with an ever-expanding toolkit of synthetic methodologies, allows for the fine-tuning of its pharmacological properties to target a wide range of diseases.
Future research in this area will likely focus on:
-
Rational Design of Selective Inhibitors: Leveraging a deeper understanding of SAR and computational modeling to design highly selective inhibitors for specific biological targets, thereby minimizing off-target effects and toxicity.
-
Exploration of New Therapeutic Areas: Investigating the potential of naphthalenamine derivatives in emerging therapeutic areas, such as neurodegenerative diseases and viral infections.
-
Development of Novel Drug Delivery Systems: Formulating naphthalenamine-based drugs in advanced drug delivery systems to improve their pharmacokinetic profiles, enhance their therapeutic efficacy, and reduce their toxicity.
References
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A Technical Guide to the Discovery and History of Methylnaphthalenamines
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of methylnaphthalenamines. These compounds, structurally characterized by a methyl group and an amino group attached to a naphthalene core, have played a significant, albeit often overshadowed, role in the advancement of chemical sciences. From their origins as intermediates in the burgeoning synthetic dye industry of the late 19th century to their contemporary application in the synthesis of high-value pharmaceuticals, the story of methylnaphthalenamines is one of evolving synthetic strategies, shifting industrial importance, and an increasing understanding of their chemical and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational chemistries, key historical milestones, and modern synthetic applications of this important class of aromatic amines.
Introduction: The Naphthalene Backbone and the Dawn of Synthetic Chemistry
The history of methylnaphthalenamines is intrinsically linked to the rise of the synthetic chemical industry in the mid-to-late 19th century. The isolation of naphthalene from coal tar in the early 1820s provided a readily available and inexpensive aromatic feedstock.[1] The subsequent development of nitration and reduction chemistries paved the way for the production of naphthylamines (aminonaphthalenes), which quickly became crucial building blocks for the burgeoning synthetic dye industry.[2][3][4] The introduction of a methyl group, either on the nitrogen atom (N-methylation) or on the naphthalene ring, offered a means to modify the properties of the resulting dyes and other chemical entities.
This guide will explore the discovery and synthetic history of the three main classes of simple methylnaphthalenamines:
-
N-Methyl-1-naphthylamine and N-Methyl-2-naphthylamine: Where the methyl group is attached to the nitrogen of the amino group.
-
Aminomethylnaphthalenes: Where a methyl group bridges the amino group and the naphthalene ring.
-
Methylnaphthalenamines (Cresylidines): Where both the amino and methyl groups are directly attached to the naphthalene ring (not the primary focus of this guide, but relevant in the broader context).
Foundational Syntheses: The Late 19th and Early 20th Centuries
The late 19th and early 20th centuries were a period of intense innovation in synthetic organic chemistry, with German chemists, in particular, making seminal contributions. The discovery of key named reactions provided the initial pathways to access N-methylated naphthalenamines.
The Fischer-Hepp Rearrangement: A Gateway to N-Methylated Naphthalenamines
First described in 1886 by Otto Philipp Fischer and Eduard Hepp, the Fischer-Hepp rearrangement provided an early, albeit indirect, route to N-methylated aromatic amines.[5][6] The reaction involves the acid-catalyzed rearrangement of an N-nitroso-N-alkylaniline to a p-nitroso-N-alkylaniline. While the primary focus of Fischer and Hepp's work was on benzene derivatives, the principles of this reaction could be extended to the naphthalene series.
The significance of this reaction lies in its ability to introduce a functional group (nitroso) onto the aromatic ring of a pre-existing N-methylated amine. This nitroso group could then be readily reduced to an amino group, or the initial N-nitroso-N-methylnaphthalenamine could be reduced to the corresponding N-methylnaphthalenamine. Although direct methylation of naphthylamines would become a more common route, the Fischer-Hepp rearrangement represents one of the earliest chemical transformations capable of producing precursors to substituted N-methylnaphthalenamines.
Reaction Workflow: Fischer-Hepp Rearrangement
Caption: Fischer-Hepp rearrangement workflow.
The Bucherer Reaction: A Versatile Tool for N-Alkylation
The Bucherer reaction, discovered by the French chemist Robert Lepetit in 1898 and further developed by the German chemist Hans Theodor Bucherer in 1904, proved to be a more direct and industrially significant route to N-substituted naphthylamines.[5][7] This reaction allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and an amine.[8] A key feature of the Bucherer reaction is its reversibility.
By employing a primary amine, such as methylamine, in place of ammonia, N-methyl-naphthylamines could be synthesized directly from the corresponding naphthols. This was particularly important for the synthesis of N-methyl-2-naphthylamine from 2-naphthol, a readily available starting material. The Bucherer reaction became a cornerstone of the dye industry for the production of a variety of naphthylamine derivatives.[5]
Reaction Mechanism: Bucherer Reaction for N-Methyl-2-naphthylamine Synthesis
Caption: Key steps in the Bucherer reaction.
Experimental Protocol: Synthesis of N-Methyl-2-naphthylamine via the Bucherer Reaction (Historical Example)
This protocol is a representative example based on the principles of the Bucherer reaction.
-
Reaction Setup: In a pressure autoclave, charge 2-naphthol, an aqueous solution of sodium bisulfite, and an aqueous solution of methylamine.
-
Heating: Seal the autoclave and heat the mixture to 150-170 °C. The pressure will rise due to the vapor pressure of the reactants and the ammonia generated in situ. Maintain this temperature for several hours.
-
Workup: After cooling, vent the autoclave. The reaction mixture will contain the desired N-methyl-2-naphthylamine, unreacted 2-naphthol, and various salts.
-
Isolation: Basify the mixture with a strong base (e.g., NaOH) to liberate the free amine. The N-methyl-2-naphthylamine can then be isolated by steam distillation or solvent extraction.
-
Purification: Further purification can be achieved by vacuum distillation or recrystallization of a suitable salt.
The Evolution of Synthetic Methodologies
While the foundational named reactions provided the initial access to methylnaphthalenamines, the 20th and 21st centuries have seen the development of more refined, efficient, and specialized synthetic methods.
Direct Alkylation of Naphthylamines
A more straightforward approach to the synthesis of N-methylnaphthalenamines is the direct alkylation of the parent naphthylamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This method, however, can be complicated by over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylnaphthylamine). Careful control of stoichiometry and reaction conditions is necessary to achieve a good yield of the desired secondary amine.
Reductive Amination
Reductive amination of naphthaldehydes or naphthyl ketones with methylamine provides a high-yield and clean route to the corresponding methylnaphthalenamines. This method has become particularly important in modern pharmaceutical synthesis.
Modern Synthesis of N-Methyl-1-naphthalenemethanamine
The synthesis of N-methyl-1-naphthalenemethanamine is of significant contemporary interest as it is a key intermediate in the production of the antifungal drug terbinafine.[6] Modern synthetic routes often start from 1-chloromethylnaphthalene, which is reacted with methylamine.[9] An alternative and often higher-yielding approach involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis to yield the final product.[10][11]
Experimental Protocol: A Modern Synthesis of N-Methyl-1-naphthalenemethanamine [10][12]
-
Formation of the Formamide Adduct:
-
To a solution of 1-chloromethylnaphthalene and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) in a suitable solvent (e.g., toluene), add N-methylformamide.
-
Cool the mixture and add a powdered base (e.g., potassium hydroxide) portion-wise, maintaining a low temperature.
-
Allow the reaction to proceed for several hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
-
Hydrolysis:
-
The crude N-methyl-N-(1-naphthylmethyl)formamide can be hydrolyzed under either acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the formamide adduct with aqueous sulfuric acid.
-
Basic Hydrolysis: Heat the formamide adduct with aqueous sodium hydroxide.
-
-
Isolation and Purification:
-
After hydrolysis, cool the reaction mixture and extract with a non-polar solvent (e.g., toluene).
-
Wash the organic extract with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.
-
Table 1: Comparison of Synthetic Routes to N-Methylnaphthalenamines
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Historical Era |
| Fischer-Hepp Rearrangement | N-Methyl-naphthalenamine | Nitrous acid, HCl | Early method for ring functionalization | Indirect route, often low yields | Late 19th Century |
| Bucherer Reaction | Naphthol | Methylamine, Sodium Bisulfite | Good yields, uses readily available starting materials | Requires high temperatures and pressures | Early 20th Century |
| Direct Alkylation | Naphthylamine | Methyl iodide, Dimethyl sulfate | Direct, simple concept | Risk of over-alkylation | Early to Mid-20th Century |
| Reductive Amination | Naphthaldehyde/Ketone | Methylamine, Reducing agent (e.g., NaBH₃CN) | High yields, clean reaction | Starting aldehydes/ketones may be less accessible | Mid-20th Century to Present |
| From Chloromethylnaphthalene | 1-Chloromethylnaphthalene | Methylamine or N-Methylformamide | High yields, industrially scalable | 1-Chloromethylnaphthalene is a lachrymator | Late 20th Century to Present |
Industrial Applications: From Dyes to Drugs
The Dyestuff Industry
In the late 19th and early 20th centuries, naphthylamines and their derivatives were central to the production of azo dyes.[3] The methylation of the amino group allowed for the fine-tuning of the color of the resulting dye. While specific examples of commercially significant dyes derived exclusively from simple N-methylnaphthalenamines are not as well-documented as those from their parent compounds, it is certain that they were explored and utilized in the expansive dye chemistry of the era. The primary role of the amino group was to serve as a site for diazotization, followed by coupling with a suitable aromatic partner to form the azo linkage, the chromophore responsible for the color.
Pharmaceutical Synthesis
The most significant modern application of a methylnaphthalenamine is the use of N-methyl-1-naphthalenemethanamine as a key intermediate in the synthesis of terbinafine .[6] Terbinafine is a widely used allylamine antifungal drug. The N-methyl-1-naphthalenemethanamine moiety forms a crucial part of the final drug structure. This application has driven the development of highly efficient and scalable syntheses for this specific methylnaphthalenamine.
Analytical Characterization: A Historical Perspective
The methods for identifying and characterizing methylnaphthalenamines have evolved in line with the broader advancements in analytical chemistry.
-
Early Methods (Late 19th - Early 20th Century): Characterization relied heavily on classical methods such as melting point determination of the free base or its salts (e.g., hydrochloride, picrate), elemental analysis to determine the empirical formula, and color reactions with specific reagents. The separation of isomers was a significant challenge, often relying on fractional distillation or crystallization.
-
Mid-20th Century: The advent of spectroscopic techniques revolutionized the characterization of organic molecules. Infrared (IR) spectroscopy allowed for the identification of key functional groups (N-H and C-H stretching).
-
Modern Techniques: Today, a suite of powerful analytical tools is available for the unambiguous characterization of methylnaphthalenamines. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for separation and quantification.[13] Mass spectrometry (MS) provides accurate molecular weight and fragmentation data, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) allows for the complete elucidation of the molecular structure, including the definitive placement of the methyl and amino groups on the naphthalene ring.
Toxicology and Safety Considerations
The toxicology of methylnaphthalenamines is a critical consideration, particularly given the known carcinogenicity of their parent compounds, 1-naphthylamine and especially 2-naphthylamine.
-
1-Naphthylamine: Is classified as a probable human carcinogen.[14] Industrial exposure has been linked to an increased risk of bladder cancer.[15]
-
2-Naphthylamine: Is a confirmed human carcinogen, with occupational exposure historically leading to a high incidence of bladder cancer.[16][17][18][19] Its use has been banned in many countries for decades.
The toxicity of the N-methylated derivatives is less well-documented than that of the parent amines. However, it is prudent to handle these compounds with extreme caution, assuming a similar toxicological profile. The metabolic activation of aromatic amines to carcinogenic species often involves N-hydroxylation, and it is plausible that N-methyl-naphthalenamines could undergo similar metabolic pathways. There is a lack of extensive, publicly available toxicological data specifically for N-methyl-1-naphthylamine and N-methyl-2-naphthylamine, necessitating the use of stringent safety protocols, including the use of personal protective equipment and engineering controls to minimize exposure.[20][21]
Conclusion
The journey of methylnaphthalenamines from their 19th-century origins as curiosities of the burgeoning dye industry to their present-day role as key pharmaceutical intermediates encapsulates a significant arc in the history of applied organic chemistry. The development of foundational synthetic reactions like the Fischer-Hepp rearrangement and the Bucherer reaction provided the initial means of accessing these compounds, paving the way for their industrial application. While their use in the dye industry has largely been superseded, the modern synthesis of specific isomers, such as N-methyl-1-naphthalenemethanamine, highlights their enduring importance in the life sciences. The well-established carcinogenicity of the parent naphthylamines serves as a stark reminder of the importance of thorough toxicological evaluation and safe handling practices in chemical research and manufacturing. This guide has aimed to provide a comprehensive historical and technical overview that underscores both the utility and the potential hazards of this fascinating and enduring class of chemical compounds.
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Unlocking the Research Potential of 7-Methylnaphthalen-1-amine: A Technical Guide for Scientists
Introduction: Beyond a Simple Aromatic Amine
7-Methylnaphthalen-1-amine, a seemingly unassuming bicyclic aromatic amine, holds significant untapped potential for researchers across medicinal chemistry, materials science, and chemical biology. Its rigid naphthalene scaffold, coupled with the reactive primary amine and the modulating methyl group, provides a versatile platform for the design and synthesis of novel compounds with diverse functionalities. This guide moves beyond a simple cataloging of properties to provide a forward-looking perspective on the tangible research applications of this molecule. We will explore its potential as a core structure for drug discovery, a building block for fluorescent probes, and a versatile intermediate in organic synthesis, all supported by detailed experimental frameworks.
The rationale for focusing on this compound stems from the well-documented and diverse biological activities of the broader naphthylamine chemical class. Naphthalene-based structures are present in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of the methyl group at the 7-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially offering advantages over unsubstituted naphthalenamines in biological systems. This guide serves as a technical roadmap for unlocking this potential.
Physicochemical Properties: The Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties, summarized in the table below, inform decisions on reaction conditions, solvent selection, and its potential behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | PubChem[3] |
| Molecular Weight | 157.21 g/mol | PubChem[3] |
| Melting Point | 57-58 °C | ChemicalBook[4] |
| Boiling Point | 162 °C at 10 Torr | ChemicalBook[4] |
| XLogP3 | 2.6 | PubChem[3] |
| CAS Number | 6939-34-0 | ChemScene[5] |
The moderate lipophilicity, as indicated by the XLogP3 value, suggests that this compound and its derivatives could possess favorable characteristics for traversing cellular membranes, a critical attribute for potential drug candidates.
PART 1: Medicinal Chemistry & Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry.[6] this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.
Anticancer Drug Development
Hypothesis: Derivatives of this compound can be synthesized to exhibit selective cytotoxicity against cancer cell lines. The naphthalene ring system can intercalate with DNA, while modifications at the amino group can be tailored to interact with specific enzymatic targets or cellular pathways.[2]
Workflow for Anticancer Drug Discovery:
Caption: Workflow for Anticancer Drug Discovery using this compound.
Experimental Protocols:
A. Synthesis of N-(7-methylnaphthalen-1-yl)acetamide (A Representative Amide Derivative):
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for instance, triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(7-methylnaphthalen-1-yl)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Cytotoxicity Evaluation (MTT Assay):
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare a stock solution of the synthesized this compound derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the existing medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Drug Development
Hypothesis: The planar aromatic structure of this compound derivatives can facilitate interactions with microbial cell walls or intracellular targets, leading to antimicrobial activity.[1] Modifications to the amine group can be used to modulate the compound's spectrum of activity and potency.
Workflow for Antimicrobial Drug Discovery:
Caption: Workflow for Antimicrobial Drug Discovery using this compound.
Experimental Protocols:
A. Synthesis of a Schiff Base Derivative:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of a selected aldehyde (e.g., salicylaldehyde) to the solution.
-
Add a catalytic amount of an acid, such as acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and the solid product will often precipitate.
-
Collect the precipitate by filtration, wash with cold solvent, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
-
Characterize the Schiff base using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7][8]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
PART 2: Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the naphthalene ring system makes this compound an attractive scaffold for the development of fluorescent probes and chemosensors.[10] The amino group provides a convenient handle for introducing specific recognition moieties that can interact with analytes of interest, leading to a detectable change in the fluorescence signal.
Hypothesis: By conjugating this compound with specific ionophores or reactive groups, fluorescent probes can be developed for the selective detection of metal ions, anions, or biologically relevant small molecules.
Workflow for Fluorescent Probe Development:
Caption: Workflow for Fluorescent Probe Development from this compound.
Experimental Protocol: Evaluation of a New Fluorescent Probe for Metal Ion Sensing:
-
Stock Solutions: Prepare stock solutions of the synthesized fluorescent probe in a suitable organic solvent (e.g., acetonitrile or DMSO) and stock solutions of various metal perchlorate or chloride salts in deionized water.
-
Fluorescence Measurements: In a quartz cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in a buffered aqueous-organic mixture.
-
Selectivity Study: Record the fluorescence emission spectrum of the probe solution. Then, add a significant excess (e.g., 10 equivalents) of different metal ions to separate solutions of the probe and record the changes in the fluorescence spectrum. A significant enhancement or quenching of fluorescence in the presence of a particular metal ion indicates selectivity.
-
Fluorescence Titration: To a solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion. After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. From this data, the binding constant and the limit of detection (LOD) can be calculated.
PART 3: A Versatile Building Block in Organic Synthesis
Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex molecules.[11] Its primary amine can undergo a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures.
Potential Synthetic Transformations:
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of nucleophiles (e.g., -OH, -CN, -X) to introduce new functional groups on the naphthalene ring.
-
Buchwald-Hartwig and Ullmann Couplings: The amine can participate in cross-coupling reactions to form C-N bonds with aryl or vinyl halides, leading to more complex diarylamines or enamines.
-
Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as carbazoles or acridines, which are themselves important classes of biologically active compounds.
Considerations for Toxicity and Safety
It is crucial to acknowledge that aromatic amines as a class can exhibit toxicity, and some naphthylamines are known carcinogens.[12][13] Therefore, all research involving this compound and its derivatives must be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.
For any derivative with therapeutic potential, a thorough toxicological assessment is mandatory. This should include in vitro cytotoxicity assays against normal human cell lines and, for promising candidates, in vivo toxicity studies. The Ames test is a standard preliminary screen for mutagenic potential.[14]
Conclusion and Future Outlook
This compound represents a molecule of significant opportunity for the innovative researcher. Its versatile chemical nature, combined with the proven track record of the naphthalene scaffold in various scientific domains, provides a solid foundation for a wide range of research endeavors. This guide has outlined several promising research avenues, complete with actionable experimental workflows and protocols. By leveraging the information presented herein, scientists in drug discovery, materials science, and chemical biology can effectively harness the potential of this compound to develop novel solutions to pressing scientific challenges. The future of this compound is not as a static entry in a chemical catalog, but as a dynamic tool in the hands of creative and resourceful researchers.
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Kouznetsov, V. V., Zacchino, S. A., Sortino, M., Vargas Méndez, L. Y., & Gupta, M. P. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Semantic Scholar. Retrieved from [Link]
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Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. Retrieved from [Link]
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Fabrication of Sb3+ sensor based on 1,1′-(-(naphthalene-2,3-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)/nafion/glassy carbon electrode assembly by electrochemical approach. (2021). Scientific Reports, 11(1), 1-13. [Link]
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A Technical Guide to the Reactivity of the Amino Group in 7-Methylnaphthalen-1-amine: A Key Building Block in Modern Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Naphthalene Scaffold
7-Methylnaphthalen-1-amine is an aromatic amine that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique structural and electronic properties, stemming from the fusion of a naphthalene core with a strategically placed amino group and a distal methyl substituent, render it a valuable building block in the synthesis of complex organic molecules, including dyes, pigments, and pharmacologically active compounds.[1] The reactivity of the primary amino group is central to its synthetic utility, serving as a versatile handle for a variety of chemical transformations.
This in-depth technical guide provides a comprehensive exploration of the reactivity of the amino group in this compound. We will delve into the electronic and steric factors governing its nucleophilicity and detail field-proven methodologies for its functionalization through N-acylation, N-alkylation, and diazotization followed by subsequent transformations. Each section is designed to provide not just procedural steps, but also the underlying scientific principles, ensuring that the protocols described are robust and adaptable for diverse research and development applications.
Core Reactivity: Electronic and Steric Landscape
The chemical behavior of the amino group in this compound is a nuanced interplay of inductive and resonance effects conferred by the naphthalene ring system and the methyl group.
Electronic Effects: An Electron-Rich Nucleophile
The primary amino group (-NH₂) is inherently an activating group in the context of aromatic systems. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the naphthalene ring through resonance, increasing the electron density of the ring and enhancing its nucleophilicity.[2][3]
Furthermore, the methyl group at the 7-position, though distant from the amino group, exerts a positive inductive effect (+I).[2][4] This electron-donating nature of the methyl group pushes electron density into the naphthalene ring, further enriching the π-system and, consequently, increasing the electron density on the amino group. This heightened electron density makes the nitrogen atom a more potent nucleophile compared to the unsubstituted 1-naphthalenamine. This enhanced nucleophilicity is a key factor in the successful application of this molecule in various synthetic transformations.
Steric Considerations
The amino group at the C1 position of the naphthalene ring experiences some steric hindrance from the peri-hydrogen at the C8 position. While this steric crowding is not prohibitive for many reactions, it can influence the approach of bulky electrophiles and may affect reaction rates and yields. Experimental design should, therefore, consider the steric profile of both the substrate and the reagents.
Key Transformations of the Amino Group
The enhanced nucleophilicity of the amino group in this compound allows for a range of reliable and high-yielding transformations. This section details the core reactions, providing both mechanistic insights and practical, step-by-step protocols.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce functionalities that are crucial for the biological activity of the target molecule.
Causality of Experimental Choices: The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The choice of base is critical; a non-nucleophilic base like pyridine or triethylamine is used to neutralize the acidic byproduct (e.g., HCl) without competing with the amine nucleophile. The reaction is often run at low temperatures to control the exothermic reaction and minimize side products.
Experimental Protocol: Synthesis of N-(7-methylnaphthalen-1-yl)acetamide (Analogous Procedure)
This protocol is adapted from the synthesis of the closely related N-(7-Hydroxy-1-naphthalenyl)acetamide.[8]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent, for instance, acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.), dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-(7-methylnaphthalen-1-yl)acetamide.
Expected Data for N-(7-methylnaphthalen-1-yl)acetamide:
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Dependent on purity |
| ¹H NMR | Signals corresponding to methyl, acetyl, and naphthalene protons |
| ¹³C NMR | Signals for aromatic, methyl, and carbonyl carbons |
| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1660) |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in the synthesis of pharmaceuticals. For example, the core structure of the antifungal agent Naftifine and its analogues involves an N-alkylated naphthalenamine moiety, highlighting the importance of this transformation in drug discovery.[4][5][6][7][9]
Causality of Experimental Choices: Direct alkylation with alkyl halides can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[8] To achieve selective mono-alkylation, it is common to use a large excess of the starting amine or to employ alternative methods like reductive amination.
Experimental Protocol: Reductive Amination for Mono-N-Alkylation
Reductive amination is a highly efficient and controllable method for the synthesis of secondary amines.
Caption: Reductive Amination Workflow.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or methanol. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis confirms the disappearance of the imine intermediate.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities
Diazotization of the primary amino group to form a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10][11] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[3][12][13][14] This opens up synthetic routes to a vast array of substituted naphthalenes that are otherwise difficult to access.
Caption: Diazotization-Sandmeyer Reaction Pathway.
Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[10] The Sandmeyer reaction utilizes a copper(I) catalyst, which facilitates the displacement of the diazonium group via a single-electron transfer mechanism, leading to the formation of an aryl radical intermediate.[3][13]
Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction
This is a general protocol that can be adapted for various nucleophiles.
-
Diazotization:
-
Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 3M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Sandmeyer Reaction (Example: Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or chromatography.
-
Table of Potential Products from Sandmeyer Reactions:
| Reagent | Product |
| CuCl / HCl | 1-Chloro-7-methylnaphthalene |
| CuBr / HBr | 1-Bromo-7-methylnaphthalene |
| CuCN / KCN | 7-Methylnaphthalene-1-carbonitrile |
| H₂O / H₂SO₄, Δ | 7-Methylnaphthalen-1-ol |
| HBF₄, Δ | 1-Fluoro-7-methylnaphthalene (Balz-Schiemann) |
| KI | 1-Iodo-7-methylnaphthalene |
Applications in Drug Discovery and Materials Science
The functionalized derivatives of this compound are valuable intermediates in several fields.
-
Pharmaceuticals: The naphthalenamine scaffold is present in a number of bioactive molecules. As previously mentioned, N-alkylated naphthalenamines are key components of allylamine antifungals like Naftifine.[6] The ability to readily modify the amino group allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[4][5][9]
-
Dyes and Pigments: The diazonium salt of this compound can be coupled with electron-rich aromatic compounds (e.g., phenols or other amines) to form intensely colored azo dyes. The specific substitution pattern on the naphthalene ring influences the final color and properties of the dye.
Conclusion
This compound is a synthetically versatile building block, primarily due to the reactivity of its C1-amino group. The electron-donating effect of the C7-methyl group enhances the nucleophilicity of the amine, facilitating a range of important chemical transformations. This guide has provided a detailed overview of the key reactions—N-acylation, N-alkylation, and diazotization/Sandmeyer reactions—offering both mechanistic understanding and practical, adaptable protocols. By leveraging these methodologies, researchers can effectively utilize this compound as a starting material for the synthesis of a wide array of functionalized molecules for applications in medicinal chemistry, materials science, and beyond.
References
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Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2018). PubMed. [Link]
-
Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (n.d.). PubMed Central. [Link]
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Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (n.d.). Semantic Scholar. [Link]
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Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1986). Journal of Medicinal Chemistry. [Link]
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(PDF) Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2018). ResearchGate. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Hammett substituent constants. (n.d.). Science.gov. [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
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Substituent Effects in Electrophilic Substitutions. (2023). Organic Chemistry (OpenStax). [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). (n.d.). ResearchGate. [Link]
-
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Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
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(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2015). ResearchGate. [Link]
-
Conformation-Induced Remote meta-C–H Activation of Amines. (2016). PMC. [Link]
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Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. (n.d.). NIH. [Link]
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Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. [Link]
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (n.d.). NIH. [Link]
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Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing). [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2002). ResearchGate. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2023). RSC Publishing. [Link]
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Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). Xia & He Publishing Inc.. [Link]
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Methodological & Application
Synthesis of N-aryl-7-methyl-1-naphthylamines via Palladium-Catalyzed Buchwald-Hartwig Amination: An Application Note and Detailed Protocol
Introduction
N-aryl-1-naphthylamines are a class of aromatic amines that serve as crucial building blocks and intermediates in the synthesis of a wide array of functional materials and pharmacologically active compounds. The introduction of a methyl group on the naphthalene ring, specifically at the 7-position, can significantly influence the molecule's steric and electronic properties, offering a valuable tool for fine-tuning the characteristics of the final products. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution.[1][2] This reaction is characterized by its broad substrate scope, high functional group tolerance, and generally high yields.[1]
This application note provides a comprehensive guide for the synthesis of N-aryl-7-methyl-1-naphthylamines, targeting researchers, scientists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the critical parameters that influence the reaction's success.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 1-bromo-7-methylnaphthalene) to form a Pd(II) species.[1]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[3]
Experimental Protocol: Synthesis of 7-Methyl-N-phenyl-1-naphthylamine
This protocol details the synthesis of 7-methyl-N-phenyl-1-naphthylamine from 1-bromo-7-methylnaphthalene and aniline, serving as a representative example for the synthesis of various N-aryl-7-methyl-1-naphthylamines.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles (mmol) | Role |
| 1-Bromo-7-methylnaphthalene | C₁₁H₉Br | 221.09 | 1.00 g | 4.52 | Starting Material |
| Aniline | C₆H₇N | 93.13 | 0.46 mL | 5.42 | Aryl Amine |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | 20.3 mg | 0.090 | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.6 | 104.6 mg | 0.181 | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 610 mg | 6.33 | Base |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | Solvent |
Equipment
-
Oven-dried Schlenk flask (100 mL) with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 7-methyl-N-phenyl-1-naphthylamine.
Step-by-Step Procedure
-
Catalyst Preparation: In an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (20.3 mg, 0.090 mmol, 2 mol%), Xantphos (104.6 mg, 0.181 mmol, 4 mol%), and sodium tert-butoxide (610 mg, 6.33 mmol, 1.4 equiv.).
-
Expert Insight: The pre-mixing of the catalyst, ligand, and base under an inert atmosphere helps in the formation of the active Pd(0) species before the addition of the substrates. Xantphos is a bulky and electron-rich ligand that is effective for many challenging cross-coupling reactions.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Through the septum, add 1-bromo-7-methylnaphthalene (1.00 g, 4.52 mmol, 1.0 equiv.) followed by anhydrous toluene (20 mL). Stir the mixture for a few minutes to ensure dissolution. Then, add aniline (0.46 mL, 5.42 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed Schlenk flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Trustworthiness Check: A small aliquot can be taken from the reaction mixture (under an inert atmosphere), quenched with water, extracted with ethyl acetate, and spotted on a TLC plate against the starting materials.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 7-methyl-N-phenyl-1-naphthylamine.
Visualizing the Reaction Mechanism
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Expected Results and Characterization
The successful synthesis should yield 7-methyl-N-phenyl-1-naphthylamine as a solid or a viscous oil. The expected yield is typically in the range of 70-90%, depending on the purity of the reagents and the reaction conditions.
Characterization Data for 7-Methyl-N-phenyl-1-naphthylamine (Representative):
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally (literature values for similar compounds suggest a range of 80-120 °C).
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): Aromatic carbons would appear in the range of 110-150 ppm, and the methyl carbon would be observed around 21 ppm.
-
Mass Spectrometry (EI): m/z = 233.12 [M]⁺.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Consider using a pre-catalyst. |
| Inappropriate ligand or base | Optimize the ligand and base for the specific substrate. For electron-rich anilines, a stronger base might be needed. | |
| Formation of side products | Hydrodehalogenation of the aryl halide | Use a less sterically hindered ligand or a milder base. |
| Homocoupling of the aryl halide | Ensure the reaction is not overheated. Lower the catalyst loading. | |
| Difficult purification | Co-elution of product and starting materials | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of N-aryl-7-methyl-1-naphthylamines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the synthesis of a diverse library of N-aryl-7-methyl-1-naphthylamines for various applications in drug discovery and materials science.
References
-
Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
- Supporting Information for various organic chemistry publications detailing NMR data.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). N-Phenyl-1-naphthylamine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N-Methyl-1-naphthylamine. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
Indian Journal of Chemistry. (n.d.). Short Communication. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 7-Methylnaphthalen-1-amine
Abstract
This document provides a comprehensive technical guide for researchers and chemists on the utilization of 7-Methylnaphthalen-1-amine as a primary aromatic amine precursor for the synthesis of azo dyes. The core of this process revolves around the principles of diazotization followed by an azo coupling reaction. We will elucidate the underlying chemical mechanisms, provide detailed, field-proven protocols for synthesis and purification, and discuss methods for the characterization of the final dye product. This guide is structured to provide not just a procedural checklist, but a deeper understanding of the causality behind critical experimental steps, ensuring robust and reproducible outcomes.
Introduction: The Role of this compound in Chromophore Design
This compound (CAS: 6939-34-0) is an aromatic amine featuring a naphthalene core, a functional scaffold that is pivotal in the world of synthetic dyes.[1][2] The extended π-conjugated system of the naphthalene rings is a fundamental building block for creating compounds that absorb light in the visible spectrum.[3] When this compound is converted into an azo dye, the naphthalene moiety becomes an integral part of the chromophore, linked via the azo group (-N=N-) to another aromatic system. This entire conjugated system is responsible for the dye's vibrant color.
The synthesis of azo dyes is a cornerstone of organic chemistry, classically achieved through a two-step process:
-
Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt.[3][4]
-
Azo Coupling: An electrophilic aromatic substitution where the diazonium salt reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or another amine, to form the final azo compound.[3]
This guide will focus on providing a detailed protocol for the synthesis of a representative azo dye using this compound as the diazo component and 2-Naphthol as the coupling component.
The Core Mechanism: Diazotization and Azo Coupling
Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The entire process hinges on the careful formation and subsequent reaction of the diazonium ion.
Step 1: Diazotization
The primary amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[5][6]
Causality Insight: The low temperature is absolutely critical. Arenediazonium salts are unstable at higher temperatures and will readily decompose, reacting with water to form an undesirable phenol byproduct and evolving nitrogen gas, which severely reduces the final dye yield.[7]
Step 2: Azo Coupling
The resulting 7-methylnaphthalen-1-diazonium ion is a weak electrophile. It requires a highly activated, electron-rich aromatic ring to react. Phenols and arylamines are ideal coupling components.[3][8] The reaction's pH is a key parameter for success:
-
With Phenols (e.g., 2-Naphthol): The reaction is carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, which is a much more powerful nucleophile, facilitating the electrophilic attack by the diazonium ion.[7][9]
-
With Arylamines: The coupling is typically performed in a mildly acidic solution (pH 5-7). This ensures that while the diazonium salt concentration is sufficient, the concentration of the protonated, unreactive form of the coupling amine is minimized.[10]
The diazonium ion typically attacks the para-position of the coupling component. If this position is blocked, it will attack at an available ortho-position.
Caption: General two-part mechanism for azo dye synthesis.
Detailed Protocol: Synthesis of 1-((7-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol
This protocol describes the synthesis of a vibrant red-orange azo dye from this compound and 2-Naphthol.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | 250 mL Beakers (x3) |
| Sodium Nitrite (NaNO₂) | 100 mL Graduated Cylinder |
| Hydrochloric Acid (HCl), concentrated | Magnetic Stirrer and Stir Bar |
| 2-Naphthol (β-Naphthol) | Ice Bath |
| Sodium Hydroxide (NaOH) | Thermometer (-10 to 110 °C) |
| Sodium Chloride (NaCl) | Buchner Funnel and Filter Flask |
| Distilled Water | pH paper or pH meter |
| Ethanol (for recrystallization) | Glass Stirring Rod |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: Perform all steps in a well-ventilated fume hood. Aromatic amines and their derivatives can be toxic. Concentrated HCl is corrosive and has noxious fumes.
-
Handling: Diazonium salts can be explosive when isolated and dry. Never isolate the solid diazonium salt. Always keep it in a cold aqueous solution.
Experimental Workflow
Caption: Step-by-step workflow for azo dye synthesis.
Step-by-Step Procedure
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.57 g (10 mmol) of this compound in a solution of 5 mL concentrated HCl and 20 mL of distilled water. Stir until a fine suspension of the amine hydrochloride salt is formed.
-
Cool the beaker in an ice bath to 0-5 °C. It is crucial to maintain this temperature throughout the diazotization process.
-
In a separate 100 mL beaker, prepare a solution of 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Causality Insight: Slow addition prevents a sudden temperature increase and localized high concentrations of nitrous acid, ensuring the stable formation of the diazonium salt.
-
-
After the addition is complete, continue stirring the resulting clear solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. This is your diazonium salt solution. Keep it cold.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 40 mL of a 1 M sodium hydroxide (NaOH) solution. Stir until fully dissolved.
-
Cool this coupling component solution in an ice bath to below 10 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-Naphthol solution.
-
A brightly colored precipitate (red-orange) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
Part C: Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter paper with several portions of cold distilled water until the filtrate runs clear and has a neutral pH. This removes any unreacted salts and base.
-
Press the solid as dry as possible on the filter.
-
For purification, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.[11]
-
Dissolve the crude dye in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a desiccator.
-
Product Characterization
The synthesized dye should be characterized to confirm its structure and purity.
| Parameter / Method | Expected Outcome / Observation |
| Appearance | A vibrant red-orange crystalline solid. |
| Melting Point | A sharp, defined melting point indicates high purity. |
| UV-Vis Spectroscopy | Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO). The spectrum should show a strong absorption band (λmax) in the visible region (typically 450-550 nm), which is characteristic of the extended π→π* transition of the azo chromophore.[12] |
| FT-IR Spectroscopy | Key peaks to look for include: a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), a characteristic N=N stretch (~1450-1500 cm⁻¹, often weak), and C=C aromatic stretches (~1600 cm⁻¹). |
| ¹H NMR Spectroscopy | In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will show a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on both naphthalene rings. The methyl group protons should appear as a singlet around δ 2.5 ppm. The hydroxyl proton will appear as a broad singlet.[10][12] |
Conclusion
This compound serves as an excellent and versatile precursor for the synthesis of naphthalene-based azo dyes. The protocol detailed herein, based on the fundamental principles of diazotization and azo coupling, provides a reliable method for producing vibrant, chromophoric compounds. By carefully controlling key parameters such as temperature and pH, researchers can achieve high yields of pure product suitable for various applications, including the dyeing of textile fibers like polyester.[10] The characterization techniques outlined provide a robust framework for validating the synthetic outcome.
References
-
Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. (2015). Progress in Color, Colorants and Coatings. [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. [Link]
-
Azo Dye Synthesis and Fabric Dyeing. (n.d.). Scribd. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). ResearchGate. [Link]
-
What is the Diazo coupling reaction of an aromatic amine? (2020). Quora. [Link]
-
Can anyone help me with the synthesis of Azo dyes? (2014). ResearchGate. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. [Link]
-
(PDF) Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. (2015). ResearchGate. [Link]
-
Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. (2023). MedCrave online. [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI. [Link]
-
24.8 Reactions of Arylamines. (2023). OpenStax. [Link]
-
some reactions of diazonium ions. (n.d.). Chemguide. [Link]
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Application Notes & Protocols: 7-Methylnaphthalen-1-amine as a Versatile Building Block in Organic Synthesis
Abstract
7-Methylnaphthalen-1-amine is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid, lipophilic naphthalene core, combined with a reactive primary amine, provides a strategic scaffold for the construction of complex molecular architectures. The presence of the C7-methyl group offers a subtle yet significant tool for modulating steric interactions, electronic properties, and metabolic stability in target molecules. This guide provides an in-depth exploration of this compound's reactivity and showcases its application through detailed protocols for N-acylation and reductive amination, two fundamental transformations that unlock its synthetic potential.
Introduction: The Strategic Value of the this compound Scaffold
The naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics such as Propranolol, Naproxen, and Bedaquiline[1]. Its extended aromatic system allows for significant π-π stacking and hydrophobic interactions within biological targets, while the amine functionality provides a key handle for introducing diversity and forming critical hydrogen bonds or salt bridges.
This compound (Figure 1) offers distinct advantages over unsubstituted 1-naphthylamine:
-
Modulation of Physicochemical Properties: The methyl group increases the molecule's lipophilicity (XLogP3 ≈ 2.6) and molecular weight (157.21 g/mol ), which can be crucial for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate[2].
-
Metabolic Blocking: Aromatic methyl groups can serve as "metabolic blockers," preventing enzymatic hydroxylation at that position, which can enhance the pharmacokinetic profile of a lead compound.
-
Steric and Electronic Influence: The C7-positioning of the methyl group exerts a distal electronic effect on the C1-amine's nucleophilicity and can influence the conformational preferences of larger derivatives, impacting target binding affinity.
This document serves as a practical guide for researchers, detailing reliable protocols for the functionalization of this versatile building block.
Figure 1: Structure of this compound CAS: 6939-34-0 | Formula: C₁₁H₁₁N | MW: 157.21 g/mol [2][3]
Core Application: Synthesis of Bioactive Amides via N-Acylation
N-acylation is one of the most fundamental and reliable methods to functionalize this compound. The resulting N-aryl amides are prevalent motifs in medicinal chemistry. The protocol below describes a standard, robust procedure for the acylation using an acid chloride in the presence of a mild base.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is not to deprotonate the starting amine but to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the nonpolar product.
Detailed Protocol: Synthesis of N-(7-methylnaphthalen-1-yl)acetamide
This protocol details the synthesis of a simple acetylated derivative as a model reaction.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.57 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (40 mL). Stir the mixture at room temperature until all solids dissolve.
-
Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq) dropwise via syringe.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (0.78 mL, 0.86 g, 11.0 mmol, 1.1 eq) dropwise over 5-10 minutes. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding 30 mL of deionized water to the flask. Transfer the entire mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess TEA, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to obtain the pure N-(7-methylnaphthalen-1-yl)acetamide.
Expected Results & Data
| Parameter | Expected Value |
| Product | N-(7-methylnaphthalen-1-yl)acetamide |
| Appearance | Off-white to light tan solid |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 (m, 6H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, COCH₃) |
| Melting Point | Varies based on purity |
Core Application: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting a primary amine with a carbonyl compound in the presence of a reducing agent[4]. This transformation is a cornerstone of pharmaceutical synthesis for building complex amine-containing molecules.
Rationale and Mechanistic Insight
The reaction involves two key stages that occur in the same pot:
-
Imine Formation: The nucleophilic this compound attacks the carbonyl carbon of an aldehyde (e.g., 4-chlorobenzaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This step is often catalyzed by a weak acid, like acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity[5].
-
Reduction: A selective reducing agent, present in the mixture, reduces the C=N double bond of the imine to the corresponding C-N single bond of the secondary amine.
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this one-pot reaction. It is mild enough that it will not readily reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate (iminium ion). This selectivity is crucial for achieving high yields in a one-pot procedure. Other reagents like sodium borohydride (NaBH₄) could prematurely reduce the aldehyde, while the more reactive lithium aluminum hydride (LAH) is not compatible with the acidic conditions or protic solvents.
Detailed Protocol: Synthesis of N-(4-chlorobenzyl)-7-methylnaphthalen-1-amine
Materials and Equipment:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, combine this compound (1.57 g, 10.0 mmol, 1.0 eq) and 4-chlorobenzaldehyde (1.48 g, 10.5 mmol, 1.05 eq) in anhydrous DCE (50 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.06 mL, 1.0 mmol, 0.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the suspension in one portion. The addition may cause slight bubbling.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials and formation of the product.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the remaining reducing agent and neutralize the acetic acid. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) to yield the pure secondary amine.
Expected Results & Data
| Parameter | Expected Value |
| Product | N-(4-chlorobenzyl)-7-methylnaphthalen-1-amine |
| Appearance | White to pale yellow solid |
| Yield | 75-90% |
| Purity (by LC-MS) | >95% |
| MS (ESI+) | m/z = 282.1 [M+H]⁺ |
// Nodes Start [label="this compound\n+ 4-Chlorobenzaldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Formation [label="Imine Formation\n(Acid-Catalyzed Dehydration)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Imine [label="Intermediate Imine\n(Schiff Base)", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction of Imine\nby NaBH(OAc)₃", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nN-(4-chlorobenzyl)-7-\nmethylnaphthalen-1-amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Imine_Formation [label="Stir in DCE\n+ Acetic Acid"]; Imine_Formation -> Imine; Imine -> Reduction [label="NaBH(OAc)₃ added\nto the same pot"]; Reduction -> Product; } dot Caption: Logical flow of the one-pot reductive amination reaction.
Conclusion
This compound is a highly effective and versatile building block for constructing complex organic molecules. The primary amine serves as a robust handle for a wide array of transformations, with N-acylation and reductive amination being two of the most direct and reliable methods for its elaboration. The protocols detailed herein are optimized for high yield and purity, providing a solid foundation for researchers in drug discovery and synthetic chemistry to incorporate this valuable scaffold into their synthetic programs. The strategic placement of the methyl group provides an additional layer of control over the steric and electronic properties of the final compounds, making it a superior choice over simpler naphthylamines in many applications.
References
-
Dziadulewicz, E. K., Ritchie, T. J., Hallett, A., Snell, C. R., Davies, J. W., Wrigglesworth, R., Dunstan, A. R., Bloomfield, G. C., Drake, G. S., McIntyre, P., Brown, M. C., Burgess, G. M., Lee, W., Davis, C., Yaqoob, M., Phagoo, S. B., Phillips, E., Perkins, M. N., Campbell, E. A., Davis, A. J., & Rang, H. P. (2002). Nonpeptide Bradykinin B2 Receptor Antagonists: Conversion of Rodent-Selective Bradyzide Analogues into Potent, Orally-Active Human Bradykinin B2 Receptor Antagonists. Journal of Medicinal Chemistry, 45(11), 2160–2172. [Link]
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Organic Syntheses. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. [Link]
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Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(7), 12589-12604. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Indian Journal of Chemical Technology. (1994). Short Communication. [Link]
-
Mutti, F. G., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2021). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245268, this compound. [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (1991). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
- Google Patents. (2013).
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231. [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Methylnaphthalen-1-amine
Introduction: Navigating the Challenges of C-N Bond Formation with Sterically Demanding Naphthylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The traditional methods for synthesizing these compounds often suffer from limited substrate scope and require harsh reaction conditions.[1] In contrast, the Buchwald-Hartwig amination provides a milder and more general route to a wide array of arylamines.[1]
This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of 7-Methylnaphthalen-1-amine, a sterically hindered and electron-rich primary arylamine. The naphthalene core, coupled with the methyl group, presents specific challenges that necessitate careful optimization of the catalytic system and reaction parameters to achieve high yields and avoid side reactions. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a robust framework for researchers, scientists, and drug development professionals to successfully employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of this compound
This protocol is designed for the coupling of this compound with a generic aryl bromide. Researchers should note that optimization may be necessary for different aryl halides or for scaling up the reaction.
Reagents and Equipment
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-methylnaphthalen-1-amine.
-
Causality Behind Experimental Choices
The selection of each component in this protocol is critical for overcoming the challenges posed by the sterically hindered and electron-rich nature of this compound.
| Component | Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common, air-stable, and reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand from the Buchwald group.[1] Its steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. The electron-rich nature facilitates the oxidative addition of the aryl halide. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is effective in deprotonating the amine without competing in nucleophilic attack on the aryl halide.[6] |
| Solvent | Anhydrous Toluene | A non-polar, aprotic solvent that is well-suited for Buchwald-Hartwig reactions.[4] Its high boiling point allows for the necessary reaction temperature. Anhydrous conditions are crucial to prevent catalyst deactivation and unwanted side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalytic species and some ligands are sensitive to oxidation by air.[4] An inert atmosphere is essential to maintain catalytic activity throughout the reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a pre-formed Pd(0) catalyst. |
| Poor choice of ligand | For particularly challenging substrates, screen other bulky ligands such as RuPhos or BrettPhos.[4] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Unproductive side reactions | Lowering the reaction temperature or using a milder base such as K₃PO₄ or Cs₂CO₃ may reduce side product formation, although this may also decrease the reaction rate. |
| Double Arylation | Excess aryl halide or reactive primary amine | Use a slight excess of the amine relative to the aryl halide. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of complex arylamines. By carefully selecting a suitable catalyst system, such as one employing a bulky and electron-rich biarylphosphine ligand, and by maintaining rigorous anhydrous and inert reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Common Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from [Link]
- Caddick, S., et al. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 108(9), 3601-3657.
-
The Royal Society of Chemistry. (2022, April 5). Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. The Royal Society of Chemistry. Retrieved from [Link]
- Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
- Al-Azzawi, A. M. (2018). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry, 34(3).
-
MDPI. (n.d.). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 7-Methylnaphthalen-1-amine
Abstract
This application note presents a robust, validated, and highly reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Methylnaphthalen-1-amine. The method is designed for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound, which may be a critical intermediate or potential impurity in synthetic processes. The methodology utilizes a C18 stationary phase with a buffered acetonitrile mobile phase and UV detection. The entire procedure has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.
Introduction and Scientific Rationale
This compound is an aromatic amine derivative of naphthalene. Its accurate quantification is essential in various stages of chemical and pharmaceutical development to ensure the purity of starting materials, monitor reaction progress, and control impurity levels in final products. The presence of the naphthalene chromophore makes UV spectrophotometry a suitable detection technique.
Causality of Method Design:
-
Reversed-Phase Chromatography: this compound possesses a non-polar naphthalene core (calculated XLogP3 of 2.6), making it ideally suited for separation via reversed-phase chromatography where it can interact strongly with a hydrophobic stationary phase.[1]
-
C18 Stationary Phase: An octadecylsilane (C18) column was selected as it provides a high degree of hydrophobicity, ensuring sufficient retention and resolution of the analyte from other non-polar impurities.[2][3]
-
Buffered Mobile Phase: The mobile phase is buffered at an acidic pH (3.0). This is a critical choice because the primary amine group (pKa ≈ 3-4) will be consistently protonated. This protonation prevents peak tailing, which can occur due to the interaction of the free amine with residual silanols on the silica backbone of the stationary phase, thereby ensuring sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The conjugated π-electron system of the naphthalene ring results in strong UV absorbance. A wavelength of 230 nm was chosen based on the analysis of structurally similar naphthalene derivatives, offering high sensitivity for the analyte.[3]
Materials and Instrumentation
2.1 Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
2.2 Instrumentation
-
HPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Experimental Protocol
Preparation of Solutions
Mobile Phase A (0.01M KH₂PO₄ Buffer, pH 3.0):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio.
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
Calibration Curve Standards (1-100 µg/mL):
-
Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a portion of the test sample expected to contain approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 1000 µg/mL, which can be further diluted if necessary.
Chromatographic Conditions
The developed and optimized HPLC conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% 0.01M KH₂PO₄ Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
HPLC Analysis Workflow
The general workflow for the analysis is depicted below.
Caption: General experimental workflow for the HPLC analysis of this compound.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution of this compound. The chromatograms showed no interfering peaks from the diluent or matrix at the retention time of the analyte, confirming the method's specificity.
Linearity
Linearity was assessed by analyzing the six calibration standards (1 to 100 µg/mL) in triplicate. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.[4][5]
Accuracy
Accuracy was determined by a recovery study. A known amount of the sample was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.45% |
| 100% | 100.0 | 100.3 | 100.3% | 0.31% |
| 120% | 120.0 | 121.1 | 100.9% | 0.52% |
The mean recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.[6][7]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The same analysis was performed by a different analyst on a different day.
| Precision Type | n | Mean Peak Area | Std. Deviation | % RSD |
| Repeatability | 6 | 2,295,400 | 15,610 | 0.68% |
| Intermediate Precision | 6 | 2,301,800 | 20,716 | 0.90% |
The low relative standard deviation (%RSD < 2%) for both studies indicates that the method is highly precise.[6][7]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The comprehensive validation study, conducted as per ICH guidelines, confirms that the method is specific, linear, accurate, and precise. It is therefore deemed suitable for routine quality control analysis in both research and industrial settings.
References
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Retrieved from [Link]
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LC-MS analysis of 7-Methylnaphthalen-1-amine reaction mixture.
An Application Note and Protocol for the LC-MS Analysis of a 7-Methylnaphthalen-1-amine Reaction Mixture
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the analysis of this compound reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key methodological choices. We detail a robust workflow, from sample preparation to data analysis, for monitoring reaction progress, identifying byproducts, and profiling impurities. The methodology is grounded in established principles of reversed-phase chromatography and electrospray ionization, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Importance of Reaction Monitoring
This compound is an aromatic amine featuring a naphthalene core, a structure prevalent in the synthesis of dyes, pigments, and complex organic molecules, including pharmaceutical intermediates.[1] Its chemical formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol .[2][3] The monitoring of chemical reactions involving this compound is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity and safety of the final product.[4]
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable analytical tool for this purpose. It combines the high-resolution separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the simultaneous separation, identification, and quantification of reactants, products, and impurities within a complex mixture.[5][6] This guide establishes a reliable LC-MS method tailored for the analysis of this compound and its related reaction components.
Foundational Principles: Analyte & Method Selection
Analyte Properties and Chromatographic Strategy
This compound is a relatively nonpolar, hydrophobic compound due to its fused aromatic ring system.[2] This characteristic makes Reversed-Phase Liquid Chromatography (RP-LC) the ideal separation technique.[7][8] In RP-LC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. Hydrophobic molecules, like our analyte, interact more strongly with the stationary phase, leading to longer retention times than polar impurities.[8] Elution is achieved by gradually increasing the concentration of an organic solvent (modifier) in the mobile phase, which decreases its polarity and displaces the analyte from the column.[7]
Ionization and Mass Spectrometric Detection
The presence of a primary amine group (-NH₂) makes this compound a basic compound that is readily protonated.[1] This makes it an excellent candidate for Electrospray Ionization (ESI) in positive ion mode . ESI is a soft ionization technique suitable for polar and thermally labile compounds.[9] In the ESI source, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule [M+H]⁺) are released into the gas phase and directed into the mass analyzer. The addition of a small amount of acid (e.g., formic acid) to the mobile phase aids in this protonation process, enhancing the ionization efficiency and signal intensity.[10]
Comprehensive Experimental Workflow
The following diagram provides a high-level overview of the entire analytical process, from receiving the reaction mixture to final data interpretation.
Caption: High-level workflow from sample receipt to data analysis.
Detailed Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is paramount for obtaining reliable results and protecting the LC-MS instrument.[11] Reaction mixtures often contain high concentrations of analytes, catalysts, and salts that can contaminate the system or interfere with ionization.[10] This protocol employs a simple "dilute-and-shoot" method, which is often sufficient for reaction monitoring.
Materials:
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade
-
0.2 µm PTFE or Nylon syringe filters
-
Autosampler vials with septa
Procedure:
-
Prepare Diluent: Mix Acetonitrile and Water in a 1:1 ratio (v/v). Add Formic Acid to a final concentration of 0.1%. This diluent is chemically similar to the starting mobile phase, ensuring good peak shape upon injection.
-
Quench Reaction (if necessary): If the reaction is ongoing, it may need to be quenched to stop its progress at a specific time point. The quenching method will be reaction-specific (e.g., adding a specific reagent or rapidly cooling the sample).
-
Initial Dilution: Withdraw a small, precise aliquot (e.g., 10 µL) of the reaction mixture.
-
Serial Dilution: Perform a serial dilution into the prepared diluent to bring the analyte concentration into the optimal range for the detector (typically 1-100 µg/mL).[10] A 1:1000 or 1:10,000 dilution is a common starting point.
-
Scientist's Note: The goal is to avoid detector saturation while ensuring minor byproducts are still detectable. Multiple dilutions may need to be tested during method development.
-
-
Filtration: Draw the final diluted sample into a syringe and filter it through a 0.2 µm syringe filter directly into a clean autosampler vial.[10] This step removes any particulate matter that could clog the delicate tubing and column of the LC system.
-
Capping and Storage: Cap the vial immediately and place it in the autosampler tray. If not analyzing immediately, store at 4°C.
Protocol 2: LC-MS Method
Rationale: This method uses a C18 column for hydrophobic retention and a gradient elution to separate compounds with varying polarities. The acidic mobile phase ensures the amine analyte is protonated for optimal peak shape and ESI response.
Instrumentation Logic:
Caption: Logical flow of the sample through the LC-MS system.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
Table 1: Recommended LC Parameters
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Table 2: Gradient Timetable Rationale for Gradient: The initial low organic phase percentage allows for strong retention of the nonpolar analyte on the column. The gradual increase to 95% B will elute the main compound and any more nonpolar byproducts. The final steps are a wash and re-equilibration for the next injection.
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+) |
| Scan Mode | Full Scan (for identification) & SIM (for quantification) |
| Full Scan Range | m/z 100 - 500 |
| Selected Ion Monitoring (SIM) | See Table 3 below |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
| Nebulizer Pressure | 40 psi |
Table 3: Recommended MS Parameters Scientist's Note: These MS parameters are a starting point and should be optimized for the specific instrument in use. The goal is to achieve stable spray and maximal desolvation.[6]
Ions to Monitor:
| Compound | Formula | MW ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₁N | 157.21 | 158.2 |
| Potential Dimer | C₂₂H₂₀N₂ | 312.41 | 313.4 |
| Potential Oxidized Product | C₁₁H₁₁NO | 173.21 | 174.2 |
Table 4: Key Ions for Analysis Rationale: Monitoring the expected protonated molecule of the starting material is essential. It is also wise to monitor for potential side products, such as dimers or oxidized species, which are common in amine chemistry. The Full Scan mode will help identify unexpected byproducts.
Data Analysis and Method Validation
Data Processing
-
Peak Identification: In the total ion chromatogram (TIC), identify the peak corresponding to this compound by its retention time and by extracting the ion chromatogram for m/z 158.2.
-
Impurity Profiling: Analyze the full scan data to identify other components in the mixture. Extract ion chromatograms for other potential masses (e.g., starting materials, reagents, or byproduct masses from Table 4) to confirm their presence.
-
Relative Quantification: Integrate the peak areas for all identified components. The relative percentage of each component can be calculated by dividing its peak area by the total peak area of all components. This provides a semi-quantitative view of the reaction's progress and purity.
System Suitability & Validation
For a protocol to be trustworthy, its performance must be verified.[5] Before analyzing samples, a system suitability test should be performed by injecting a standard solution of this compound. Key parameters to check include:
-
Peak Tailing Factor: Should be between 0.8 and 1.5 for good peak shape.
-
Retention Time Precision: The %RSD of retention time over several injections should be <1%.
-
Peak Area Precision: The %RSD of the peak area should be <2%.
For regulated environments, the method should be fully validated according to ICH or FDA guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.[12][13]
Conclusion
This application note provides a robust and scientifically grounded LC-MS protocol for the analysis of this compound reaction mixtures. By leveraging the principles of reversed-phase chromatography for separation and positive mode electrospray ionization for detection, this method offers the sensitivity and specificity required for detailed reaction monitoring and impurity profiling. The provided step-by-step protocols for sample preparation and instrument operation, coupled with the rationale behind each choice, empower researchers to implement and adapt this method effectively in their laboratories.
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Wang, P., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
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Gfrerer, M., & Lankmayr, E. (2005). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News No. AD-0053. Available at: [Link]
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Al-Salami, H., et al. (2022). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. PubMed. Available at: [Link]
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Pastorelli, R., et al. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. PubMed. Available at: [Link]
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Talele, S. G., & Mahajan, V. R. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. Available at: [Link]
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Suneetha, A., & Rao, D. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Unambiguous Structure Elucidation of 7-Methylnaphthalen-1-amine using 1D and 2D NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol and detailed analysis for the structural elucidation of 7-Methylnaphthalen-1-amine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key intermediate in the synthesis of dyes, pigments, and potential pharmaceutical compounds, unequivocal confirmation of its isomeric structure is paramount.[1] We detail a systematic approach employing ¹H NMR, ¹³C NMR, DEPT-135, and two-dimensional correlation experiments including COSY, HSQC, and HMBC. This guide explains the causality behind experimental choices and provides a step-by-step interpretation of spectral data, demonstrating how these techniques work in concert to deliver an unambiguous assignment of the molecular structure.
Introduction: The Challenge of Naphthalene Isomers
Naphthalene derivatives are foundational scaffolds in organic chemistry. However, the synthesis of substituted naphthalenes can often yield a mixture of isomers, making robust analytical confirmation essential. This compound (Figure 1) is one such molecule where the precise locations of the methyl and amine groups on the bicyclic aromatic system must be verified.
NMR spectroscopy is the most powerful technique for this purpose, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][3] While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, complex aromatic spin systems and the presence of quaternary carbons necessitate the use of two-dimensional (2D) NMR experiments for complete and confident structure elucidation.[3][4] This note serves as a field-proven guide for researchers to apply these methods effectively.

Experimental Design and Protocols
A logical, sequential workflow ensures that data from simpler experiments informs the setup and interpretation of more complex ones. The chosen protocol is designed to be self-validating, where assignments are confirmed by multiple, independent correlations.
Workflow for Structure Elucidation
The overall experimental approach follows a well-established path from broad characterization to fine-detail connectivity mapping.
Caption: Experimental workflow for NMR-based structure elucidation.
Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for observing exchangeable protons like those on an amine group.[4]
-
Concentration: A concentration of 15-25 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, especially for less sensitive experiments like ¹³C NMR and 2D correlations.[7]
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
NMR Instrument Parameters
The following are typical acquisition parameters on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Determine proton chemical shifts, integrals, and multiplicities. | Pulse Program: zg30; Scans: 8-16; Spectral Width: ~12 ppm |
| ¹³C{¹H} NMR | Identify the number of unique carbon environments. | Pulse Program: zgpg30; Scans: 1024-2048; Spectral Width: ~220 ppm |
| DEPT-135 | Differentiate carbon types (CH/CH₃ positive, CH₂ negative).[9] | Pulse Program: dept135; Scans: 256-512 |
| ¹H-¹H COSY | Identify protons that are spin-coupled (typically 2-3 bonds apart).[7][9] | Pulse Program: cosygpqf; Scans: 2-4 per increment; Increments: 256 |
| ¹H-¹³C HSQC | Correlate protons directly to their attached carbons (¹JCH).[7][9] | Pulse Program: hsqcedetgpsisp2.2; Scans: 4-8 per increment; Increments: 256 |
| ¹H-¹³C HMBC | Correlate protons to carbons over multiple bonds (²JCH, ³JCH).[7][9][10] | Pulse Program: hmbcgpndqf; Scans: 16-32 per increment; Increments: 256 |
Spectral Analysis and Structure Assignment
The core of the elucidation process lies in the systematic interpretation of each spectrum, using the results to build a complete picture of the molecule.
Analysis of 1D NMR Spectra
-
¹H NMR: The spectrum is expected to show signals in both the aromatic (δ 7.0-8.0 ppm) and aliphatic (δ 2.0-2.5 ppm) regions. The six aromatic protons will likely appear as a series of doublets and triplets, reflecting their coupling relationships. The methyl group (CH₃) should appear as a singlet, and the amine (NH₂) protons will also appear as a broad singlet. Integration of these peaks should correspond to a 1:1:1:1:1:1:3:2 proton ratio.
-
¹³C NMR & DEPT-135: The ¹³C spectrum should display 11 distinct signals: one aliphatic carbon (from the methyl group) and ten aromatic carbons. The DEPT-135 experiment is crucial for distinguishing them:
-
Positive Signals: 7 signals (6 aromatic CHs and 1 methyl CH₃).
-
Negative Signals: 0 signals (no CH₂ groups).
-
Absent Signals: 4 signals (quaternary carbons C1, C4a, C7, C8a).
-
Interpretation of 2D NMR Spectra
2D NMR provides the definitive connectivity map.
-
COSY (H-H Correlation): This experiment reveals neighboring protons. Key expected correlations will trace the connectivity around both aromatic rings, confirming adjacent proton pairs like H2-H3, H5-H6, and H3-H4. This is fundamental to piecing together the naphthalene scaffold.
Caption: Key expected proton-proton correlations in the COSY spectrum.
-
HSQC (Direct C-H Correlation): The HSQC spectrum is the bridge between the ¹H and ¹³C data, unambiguously linking each proton signal to the carbon it is directly attached to. For example, the proton at H5 will show a cross-peak to the carbon at C5. This allows for the confident assignment of all protonated carbons.
-
HMBC (Long-Range C-H Correlation): The HMBC experiment is the final and most powerful tool, revealing connections over 2-3 bonds. It is indispensable for placing the substituents and linking the different spin systems.[11]
-
Placing the Methyl Group: The protons of the methyl group (H11) are expected to show a strong correlation to C7 (a ²J coupling) and weaker correlations to C6 and C8 (³J couplings). This definitively places the methyl group at the C7 position.
-
Placing the Amine Group: The proton at H2 will show a correlation to the quaternary carbon C1, while the proton at H8 will show correlations to C1. These correlations, combined with the lack of a proton signal at the C1 position, confirm the location of the amino group.
-
Confirming the Scaffold: Correlations from protons like H4 to the bridgehead carbon C8a and from H5 to C4a solidify the connectivity across the two rings.
-
Caption: Crucial HMBC correlations for assigning substituent positions.
Consolidated Data Summary
The following table represents the expected NMR data based on the confirmed structure. Actual chemical shifts may vary slightly depending on solvent and concentration.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H to C) |
| 1 | ~142.0 (qC) | - | - | - |
| 2 | ~118.0 (CH) | ~7.20 | d | C4, C8a |
| 3 | ~125.0 (CH) | ~7.30 | t | C1, C4a |
| 4 | ~120.0 (CH) | ~7.80 | d | C2, C5, C8a |
| 4a | ~128.0 (qC) | - | - | - |
| 5 | ~129.0 (CH) | ~7.70 | d | C4, C7, C8a |
| 6 | ~126.0 (CH) | ~7.25 | d | C8, C4a |
| 7 | ~136.0 (qC) | - | - | - |
| 8 | ~124.0 (CH) | ~7.40 | s | C1, C6, C7, C8a |
| 8a | ~134.0 (qC) | - | - | - |
| 11 (-CH₃) | ~21.0 (CH₃) | ~2.50 | s | C6, C7, C8 |
| -NH₂ | - | ~4.10 | br s | C1, C2 |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete structural assignment of this compound. The combination of COSY, HSQC, and particularly HMBC experiments allows for the unambiguous determination of proton and carbon skeletons and the precise placement of substituents on the naphthalene core. This protocol serves as a robust, self-validating template for researchers in organic synthesis and drug development, ensuring the chemical integrity of their compounds and enabling confident downstream applications.
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Application Note: Enhanced GC-MS Analysis of 7-Methylnaphthalen-1-amine through Optimized Derivatization Protocols
Abstract
This application note provides a detailed guide for the derivatization of 7-Methylnaphthalen-1-amine, a crucial step for its robust and sensitive analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this primary aromatic amine can be challenging due to its polarity, which often leads to poor peak shape, tailing, and potential interaction with active sites in the GC system. This document outlines optimized protocols using common silylating and acylating agents, explaining the underlying chemical principles and providing step-by-step methodologies to ensure reproducible and reliable results for researchers in drug development and related scientific fields.
Introduction: The Rationale for Derivatization
This compound is a key structural motif in various pharmacologically active compounds and synthetic intermediates. Accurate quantification and identification of this analyte are paramount. However, its primary amine group (-NH2) makes it a polar and active compound, which presents several challenges for GC-MS analysis:
-
Poor Peak Shape: The active amine group can interact with silanol groups present on the surface of the GC inlet liner and the column, leading to significant peak tailing.[1]
-
Low Volatility: The hydrogen bonding capability of the amine group reduces the compound's volatility, potentially requiring higher elution temperatures that could lead to thermal degradation.
-
Analyte Loss: Adsorption of the polar amine onto active sites within the GC system can result in a non-linear response and loss of sensitivity.
Derivatization addresses these issues by converting the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group.[1] This process effectively masks the active hydrogen atoms, leading to improved chromatographic performance and enhanced sensitivity.[2]
Selecting the Appropriate Derivatization Reagent
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired volatility, mass spectral characteristics, and potential for side reactions. This note will focus on two widely used classes of reagents: silylating agents and acylating agents.
Silylation: Replacing Active Hydrogens with a Trimethylsilyl (TMS) Group
Silylation is a common and effective method for derivatizing primary amines.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly accelerate the reaction rate.[1]
Mechanism Insight: The lone pair of electrons on the nitrogen atom of the amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable N-Si bond.[1] This transformation drastically reduces the polarity of the molecule.
Acylation: Introducing an Acyl Group
Acylation with reagents like trifluoroacetic anhydride (TFAA) offers an alternative derivatization strategy.[2] The resulting trifluoroacetyl derivative is highly volatile and exhibits excellent chromatographic properties.[3]
Mechanism Insight: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of a stable amide and a trifluoroacetic acid byproduct.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the volatility of the derivative.
Experimental Protocols
The following protocols have been optimized for the derivatization of this compound.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is recommended for general-purpose analysis, offering excellent derivative stability and high reaction yields.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Pyridine is often preferred as it can also act as an acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[1]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Mass Shift:
| Analyte | Molar Mass ( g/mol ) | Derivative | Molar Mass ( g/mol ) | Mass Shift (amu) |
| This compound | 157.21 | N-(7-methylnaphthalen-1-yl)-1,1,1-trimethylsilanamine | 229.38 | +72.17 |
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This method is particularly useful when high sensitivity is required, especially if using an Electron Capture Detector (ECD), though it is fully compatible with MS detectors.[3] The resulting derivatives are highly volatile.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous aprotic solvent like ethyl acetate or acetonitrile in a 2 mL autosampler vial.[1]
-
Reagent Addition: Add 200 µL of the solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
Byproduct Removal (Recommended): After cooling to room temperature, the acidic byproduct (trifluoroacetic acid) can be removed to prevent potential damage to the GC column.[3] This can be achieved by gently evaporating the solvent and excess reagent under a stream of nitrogen and redissolving the residue in a fresh aliquot of solvent.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Expected Mass Shift:
| Analyte | Molar Mass ( g/mol ) | Derivative | Molar Mass ( g/mol ) | Mass Shift (amu) |
| This compound | 157.21 | 2,2,2-trifluoro-N-(7-methylnaphthalen-1-yl)acetamide | 253.22 | +96.01 |
Visualizing the Workflow
To aid in the conceptualization of the derivatization process, the following diagrams illustrate the key steps.
Caption: General workflow for the derivatization of this compound.
Caption: Chemical transformation during silylation and acylation derivatization.
GC-MS Parameters and Expected Results
While the exact GC-MS parameters should be optimized for the specific instrument, the following provides a good starting point:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Anticipated Chromatographic Improvement:
| Parameter | Before Derivatization | After Derivatization (Typical) |
| Peak Shape | Tailing, broad | Symmetrical, sharp |
| Retention Time | Later elution | Earlier elution (more volatile) |
| Detector Response | Lower, non-linear | Higher, linear |
Troubleshooting and Best Practices
-
Moisture Sensitivity: Silylating reagents are particularly sensitive to moisture, which can lead to reagent degradation and poor derivatization efficiency.[1] Always use anhydrous solvents and handle reagents in a dry environment (e.g., under a nitrogen blanket).
-
Incomplete Derivatization: If underivatized amine is still observed, consider increasing the reaction time, temperature, or the amount of derivatizing reagent.
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis. Analyze samples as soon as possible after preparation and store them in a freezer to prolong their lifespan.
-
Reagent Blanks: Always prepare a reagent blank (containing solvent and derivatizing agent but no sample) to identify any potential interferences from the reagents themselves.
Conclusion
Derivatization is an indispensable tool for the successful GC-MS analysis of this compound. Both silylation with BSTFA and acylation with TFAA provide robust and reliable methods to improve chromatographic performance and enhance analytical sensitivity. By understanding the chemical principles and following the detailed protocols outlined in this application note, researchers can achieve accurate and reproducible quantification of this important compound, thereby ensuring data integrity in their scientific endeavors.
References
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Ko, T., et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
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Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. Retrieved from [Link]
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Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]
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CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoroacetyl derivatives of ethanolamines... [Diagram]. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 7-Methylnaphthalen-1-amine in the Synthesis of Novel Antimicrobial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The naphthalene scaffold is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs and demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This guide provides a detailed technical overview and validated protocols for utilizing 7-Methylnaphthalen-1-amine , a versatile chemical precursor, in the synthesis of new classes of antimicrobial compounds. We will explore the synthesis of Schiff bases and pyrazole derivatives, detailing the underlying chemical principles, step-by-step experimental workflows, and methods for antimicrobial evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.
Introduction: The Rationale for Naphthalene-Based Scaffolds
The chemical architecture of an antimicrobial agent is paramount to its efficacy. The naphthalene ring system, a bicyclic aromatic hydrocarbon, offers a unique combination of properties that make it an attractive starting point for drug design.[2]
-
Lipophilicity and Membrane Permeation: The inherent lipophilicity of the naphthalene core is thought to enhance the molecule's ability to penetrate the lipid-rich cell membranes of pathogenic microbes, a critical first step for intracellular action.[1][3]
-
Structural Rigidity and Versatility: The rigid, planar structure of the naphthalene ring provides a stable anchor for various functional groups. This allows for systematic modifications to fine-tune the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR).[4]
-
Bioisosteric Potential: The naphthalene moiety can act as a bioisostere for other ring systems, such as indoles or quinolines, found in existing antimicrobial drugs, potentially leading to novel modes of action or improved pharmacological profiles.
This compound is a particularly valuable starting material. The primary amine group at the 1-position is a highly reactive nucleophile, serving as an ideal handle for constructing a diverse range of derivatives, including imines (Schiff bases), amides, and heterocyclic systems.[5][6] The methyl group at the 7-position provides a subtle yet significant modification that can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.[7]
Synthetic Pathway I: Schiff Base Derivatives
Schiff bases, characterized by an azomethine or imine group (-C=N-), are one of the most accessible and biologically active classes of compounds derived from primary amines.[8] Their formation via the condensation of an amine with an aldehyde or ketone is a robust and high-yielding reaction.[9][10] Metal complexes of Schiff bases, in particular, have shown enhanced antimicrobial activity, a phenomenon often attributed to chelation theory.[3][11]
Causality of Experimental Design
The protocol below describes the synthesis of a Schiff base from this compound and salicylaldehyde.
-
Choice of Aldehyde: Salicylaldehyde (2-hydroxybenzaldehyde) is selected due to extensive literature demonstrating that the ortho-hydroxyl group enhances antimicrobial activity.[3] This hydroxyl group can participate in hydrogen bonding with the imine nitrogen, stabilizing the molecule and creating a bidentate chelation site for potential metal complexation.
-
Solvent and Catalyst: Ethanol is an effective solvent that readily dissolves the reactants and is easily removed post-reaction. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[10]
-
Reaction Condition: Refluxing provides the necessary activation energy for the dehydration step, driving the reaction to completion.
Experimental Protocol: Synthesis of (E)-2-(((7-methylnaphthalen-1-yl)imino)methyl)phenol
Materials:
-
This compound (1.0 mmol, 157.21 g/mol )
-
Salicylaldehyde (1.0 mmol, 122.12 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 1.0 mmol of salicylaldehyde in 10 mL of absolute ethanol.
-
Add the salicylaldehyde solution to the flask containing the amine solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
If precipitation is slow, cool the flask in an ice bath.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of a Schiff base antimicrobial agent.
Synthetic Pathway II: Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is present in numerous pharmaceuticals and is a well-established pharmacophore for antimicrobial activity.[12][13] The synthesis of pyrazoles often involves the cyclization of a hydrazone, which can be derived from the diazotization of a primary amine.[14]
Causality of Experimental Design
This multi-step protocol is designed to construct a pyrazole ring appended to the 7-methylnaphthalene core.
-
Step A (Diazotization): This is a classic and reliable method to convert a primary aromatic amine into a diazonium salt. Sodium nitrite in a strong acidic medium (HCl) at low temperatures (0-5 °C) generates the reactive nitrous acid in situ while preventing the premature decomposition of the unstable diazonium salt.
-
Step B (Japp-Klingemann Reaction): The diazonium salt is a weak electrophile that can couple with a carbanion. Ethyl acetoacetate is an "active methylene compound" that is easily deprotonated by sodium acetate (a weak base) to form a stabilized enolate. The subsequent coupling and hydrolysis/decarboxylation afford a hydrazone intermediate.
-
Step C (Cyclization): The hydrazone is reacted with hydrazine hydrate. The terminal nitrogen of the hydrazine hydrate acts as a nucleophile, attacking one of the carbonyl carbons of the hydrazone intermediate, leading to an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Naphthyl-Substituted Pyrazole
Step A: Formation of 7-methylnaphthalen-1-diazonium chloride
-
Suspend this compound (10 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL) in a 100 mL beaker.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (10 mmol) in water (5 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the cold. Use this solution immediately in the next step.
Step B: Synthesis of Hydrazone Intermediate
-
In a separate 250 mL flask, dissolve ethyl acetoacetate (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step A to the ethyl acetoacetate solution with constant stirring.
-
Maintain the temperature below 5 °C during the addition. A colored solid (the hydrazone) should precipitate.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Filter the solid hydrazone, wash thoroughly with water, and dry.
Step C: Cyclization to form the Pyrazole
-
Place the dried hydrazone from Step B (5 mmol) into a round-bottom flask.
-
Add glacial acetic acid (15 mL) and hydrazine hydrate (80% solution, 7.5 mmol).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid pyrazole derivative will precipitate. Filter the solid, wash with water until neutral, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Visualization: Pyrazole Synthesis Workflow
Caption: Multi-step workflow for the synthesis of pyrazole-based antimicrobials.
Antimicrobial Activity Evaluation
Once synthesized, the novel compounds must be evaluated for their biological activity. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[15]
Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism in media without compound) and a negative control (media only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Representative Antimicrobial Activity
The following table presents hypothetical, yet plausible, MIC data for derivatives of this compound, based on activities reported for analogous structures in the literature.[9][16][17]
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 1 | Schiff Base (Salicylaldehyde) | 62.5 | >250 | 125 |
| Compound 2 | Schiff Base (4-Nitrobenzaldehyde) | 62.5 | 250 | >250 |
| Compound 3 | Pyrazole | 125 | 250 | 250 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 8 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these compounds is not solely dependent on the naphthalene core but is heavily influenced by the nature and position of various substituents.[18][19]
-
Schiff Bases: The choice of aldehyde is critical. Electron-withdrawing groups (e.g., -NO₂) or halogen atoms on the aldehyde's phenyl ring often enhance antibacterial activity.[3] As noted, a hydroxyl group at the ortho-position is also highly favorable.[3]
-
Lipophilicity Balance: While the naphthalene core provides lipophilicity, excessive hydrophobicity can lead to poor aqueous solubility and reduced bioavailability. The addition of polar functional groups or heterocyclic rings (like pyrazole) can help achieve an optimal balance.
-
Steric Factors: The methyl group at the 7-position of the naphthalene ring can influence how the molecule fits into the active site of a target enzyme or receptor, potentially increasing selectivity or potency compared to an unsubstituted analog.[7]
Visualization: SAR Logical Relationships
Caption: Key structural features influencing antimicrobial activity.
Conclusion
This compound stands out as a highly promising and versatile precursor for the synthesis of novel antimicrobial agents. The straightforward and robust protocols for generating diverse derivatives, such as Schiff bases and pyrazoles, allow for the rapid creation of chemical libraries for biological screening. The inherent properties of the naphthalene scaffold, combined with the potential for extensive functionalization, provide a fertile ground for discovering compounds that can address the critical challenge of antimicrobial resistance. The methodologies and insights provided in this guide serve as a foundational framework for researchers to build upon in the quest for new and effective antimicrobial drugs.
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Gong, H. H., Addla, D., Lv, J. S., & Zhou, C. H. (2016). Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. ACS Omega. Available at: [Link]
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Kaur, H., Hevey, R., et al. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules. Available at: [Link]
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Khan, I., et al. (2024). New Amino Acids Naphthalene Scaffolds as Potent Antimicrobial Agents: In Vitro Assay and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]
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Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
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Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. Available at: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Die Pharmazie. Available at: [Link]
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Singh, S., & Singh, S. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2022). Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi. Benha Journal of Applied Sciences. Available at: [Link]
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Swamy, D. K., et al. (2025). SYNTHESIS AND EVALUATION OF NEW SUBSTITUTED N- (NAPHTHALEN-1- YLMETHYL)-2-OXO-2H-CHROMENE-3- CARBOXAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
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ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. Available at: [Link]
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Zafar, H., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]
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Kumar, D., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]
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Ispir, E. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
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ResearchGate. (n.d.). Naphthyl substituted antimicrobial drugs. ResearchGate. Available at: [Link]
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Tay, F., et al. (2017). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomedical Research. Available at: [Link]
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Iraqi Journal of Pharmaceutical Sciences. (n.d.). View of Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. iqjps.uobaghdad.edu.iq. Available at: [Link]
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Kumar, S., et al. (2019). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Pharmaceutical Research International. Available at: [Link]
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Al-Majidi, S. M. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Ivanova, Y. M., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Molecules. Available at: [Link]
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Zafar, H., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Faizul, A., et al. (2011). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Serbian Chemical Society. Available at: [Link]
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Kumar, S. (2018). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. JETIR. Available at: [Link]
-
Wu, S., et al. (2010). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology. Available at: [Link]
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Kos, J., et al. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Research in Pharmaceutical Sciences. Available at: [Link]
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Application Notes and Protocols for 7-Methylnaphthalen-1-amine in Pharmaceutical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 7-Methylnaphthalen-1-amine as a pivotal building block in contemporary pharmaceutical research. The focus is on its application in the synthesis and evaluation of potent kinase inhibitors, a significant class of therapeutic agents.
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its rigid, planar structure and lipophilic nature, which facilitate favorable interactions with biological targets.[1] this compound, a derivative of naphthalene, offers a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its chemical handles—the reactive amine group and the modifiable methyl group and naphthalene core—allow for extensive chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1]
Core Application: A Building Block for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The naphthalene core of this compound can be effectively utilized to design inhibitors that target the ATP-binding site of kinases.[4][5]
Rationale for Kinase Inhibitor Design
The design of kinase inhibitors often involves a scaffold that can mimic the adenine region of ATP and present substituents that interact with specific residues in the kinase active site to confer potency and selectivity. The naphthalen-1-amine core can serve as an effective hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 7-methyl group can be a key structural element for exploring deeper hydrophobic pockets within the kinase domain or can be further functionalized to enhance target engagement or modulate physicochemical properties.
Synthetic Protocol: From this compound to a Naphthalene-Based Kinase Inhibitor
This protocol outlines a representative synthesis of a hypothetical naphthalene-based kinase inhibitor, demonstrating the utility of this compound as a starting material. The described synthesis is a composite of established organic chemistry reactions commonly employed in the synthesis of kinase inhibitors.
Overview of the Synthetic Strategy
The synthetic approach involves a multi-step process starting with the acylation of this compound, followed by a palladium-catalyzed cross-coupling reaction to introduce a solubilizing group, and finally, a reaction to install a pharmacophore that interacts with a specific region of the kinase active site.
Detailed Experimental Protocol
Step 1: Acylation of this compound
-
Objective: To introduce an amide bond, a common feature in many kinase inhibitors, which can participate in hydrogen bonding interactions with the target kinase.
-
Reagents:
-
This compound (1.0 eq)
-
4-Chloro-N-methylpicolinamide (1.1 eq)[6]
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of this compound in DMSO, add 4-chloro-N-methylpicolinamide and cesium carbonate.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
-
Step 2: Suzuki Cross-Coupling for Introduction of a Solubilizing Moiety
-
Objective: To append a group that enhances the solubility and bioavailability of the final compound. A boronic acid ester is a common coupling partner for this purpose.
-
Reagents:
-
Acylated intermediate from Step 1 (1.0 eq)
-
(4-(Piperidin-1-yl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the acylated intermediate, (4-(piperidin-1-yl)phenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Heat the reaction to 100 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the final naphthalene-based kinase inhibitor.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a naphthalene-based kinase inhibitor.
Biological Evaluation: Kinase Inhibition and Cellular Proliferation Assays
Once synthesized, the novel compound must be evaluated for its biological activity. This typically involves a cell-free enzymatic assay to determine its potency against the target kinase and a cell-based assay to assess its effect on cancer cell proliferation.
Protocol for In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a specific kinase.
-
Materials:
-
Recombinant human RAF kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase buffer
-
Synthesized inhibitor (dissolved in DMSO)
-
Staurosporine (positive control)
-
384-well plates
-
LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin (or similar FRET-based detection reagents)
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., LanthaScreen™ reagents) and incubate to allow for binding.
-
Read the plate on a fluorescence plate reader to measure the FRET signal.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol for Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the synthesized compound on a cancer cell line (e.g., A375 melanoma cells, which often have BRAF mutations).[6]
-
Materials:
-
A375 human melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor or doxorubicin for 72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Visualization of the Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of a synthesized kinase inhibitor.
Data Presentation
The results of the biological assays should be summarized in a clear and concise table to facilitate comparison and analysis.
| Compound ID | Target Kinase | Enzymatic IC₅₀ (nM) | A375 Cellular IC₅₀ (µM) |
| Synthesized Inhibitor | BRAF V600E | Value | Value |
| Staurosporine | BRAF V600E | Value | N/A |
| Doxorubicin | N/A | N/A | Value |
Conclusion
This compound is a valuable and versatile building block in pharmaceutical research, particularly in the discovery of novel kinase inhibitors. The protocols outlined in these application notes provide a solid foundation for the synthesis and biological evaluation of new chemical entities derived from this scaffold. By leveraging the structural features of this compound, researchers can systematically explore chemical space to develop potent and selective therapeutic agents for a range of diseases.
References
-
Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
-
Elkamhawy, A., Lee, J. H., Park, J. E., Paik, S., Hassan, A. H. E., Roh, E. J., & Lee, K. T. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Molecular Modeling, 31(2), 53. [Link]
-
Hassan, A., Hafez, H. N., & El-Gamal, M. I. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2154. [Link]
-
Kireev, D. B., & Bowen, J. P. (2012). Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(2), 127–131. [Link]
-
Lee, J. H., Park, J. E., Elkamhawy, A., Paik, S., Hassan, A. H. E., Roh, E. J., & Lee, K. T. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Molecular Modeling, 31(2), 53. [Link]
-
Li, Z., Jiang, K., Zhu, L., Chen, B., Wang, X., Wang, J., Wu, M., & Liu, H. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 660–670. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245268, this compound. Retrieved from [Link]
-
Pérez-Silanes, S., Oficialdegui, A. M., Zaldua, I., Villanueva, H., Orús, L., & Aldana, I. (2002). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Archiv der Pharmazie, 335(6), 283–286. [Link]
-
RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 70, 845–867. [Link]
-
Yadav, G., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 226–252. [Link]
Sources
- 1. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening | Semantic Scholar [semanticscholar.org]
- 6. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylnaphthalen-1-amine
Welcome to the technical support center for the synthesis of 7-Methylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
This compound is a key building block in the development of various pharmaceuticals and advanced materials. Achieving a high yield of this compound with minimal impurities is crucial for efficient and cost-effective research and development. This guide explores the common synthetic routes and provides practical solutions to challenges you may encounter during your experiments.
Common Synthetic Strategies
The synthesis of this compound can be approached through several established methods. The choice of a particular route often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product. The three most common strategies are:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
-
Bucherer-Lepetit Reaction: A reversible reaction that converts a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.
-
Reduction of a Nitro Precursor: A classical approach involving the nitration of a methylnaphthalene derivative followed by the reduction of the nitro group to an amine.
This guide will focus on providing troubleshooting and FAQs for the Buchwald-Hartwig amination and the Bucherer-Lepetit reaction, as they are often preferred for their versatility and substrate scope.
Troubleshooting Guide
Low Reaction Yield
Low yields are a common frustration in organic synthesis. The following sections address potential causes and solutions for low yields in the primary synthetic routes to this compound.
1. Buchwald-Hartwig Amination Route
-
Question: My Buchwald-Hartwig amination of 1-bromo-7-methylnaphthalene is giving a low yield. What are the likely causes?
-
Answer: Low yields in Buchwald-Hartwig aminations can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If your palladium precatalyst (e.g., Pd(OAc)₂) fails to be reduced to Pd(0), the catalytic cycle will not initiate. Ensure your reagents and solvent are anhydrous, as water can interfere with the catalyst's activity. The choice of phosphine ligand is also critical; bulky, electron-rich ligands like those from the Buchwald and Hartwig groups are often necessary for efficient coupling.[1][2]
-
Improper Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may not be effective, while an overly strong base can lead to side reactions. For primary amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[3]
-
Side Reactions: A significant side reaction in Buchwald-Hartwig amination is β-hydride elimination, which can occur from the palladium-amide intermediate. This leads to the formation of an imine and a hydrodehalogenated arene (7-methylnaphthalene in this case), consuming your starting material and reducing the yield of the desired amine.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully optimized. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote catalyst decomposition and side reactions. A typical temperature range for these reactions is 80-120 °C.
-
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
2. Bucherer-Lepetit Reaction Route
-
Question: I am attempting to synthesize this compound from 7-methyl-1-naphthol via the Bucherer-Lepetit reaction, but the conversion is poor. How can I improve the yield?
-
Answer: The Bucherer-Lepetit reaction is a reversible equilibrium, so driving the reaction towards the amine product is key to achieving a high yield.[4][5][6]
-
Insufficient Ammonia Concentration: The reaction requires a high concentration of ammonia to shift the equilibrium towards the amine product. Conducting the reaction in a sealed vessel (autoclave) is often necessary to maintain a high pressure of ammonia, especially at elevated temperatures.[7]
-
Suboptimal pH: The reaction mechanism involves the addition of bisulfite, and the pH of the reaction medium can influence the concentration of the reactive bisulfite species. The reaction is typically carried out in an aqueous solution of sodium bisulfite or sulfite.
-
Reaction Temperature and Time: The Bucherer reaction often requires elevated temperatures (typically 100-150 °C) and prolonged reaction times to reach equilibrium.[6] Monitor the reaction progress to determine the optimal reaction time.
-
Reversibility: Since the reaction is reversible, the presence of water can hydrolyze the product back to the naphthol. While the reaction is carried out in an aqueous medium, using a high concentration of ammonia and bisulfite helps to favor the forward reaction.
-
-
Troubleshooting Workflow for Bucherer-Lepetit Reaction
Caption: Troubleshooting workflow for low yield in the Bucherer-Lepetit reaction.
Impurity Profile Issues
-
Question: My final product of this compound is contaminated with impurities. What are the likely side products and how can I minimize them?
-
Answer: The nature of the impurities will depend on the synthetic route chosen.
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenation Product (7-methylnaphthalene): As mentioned, this arises from β-hydride elimination. Optimizing the ligand and reaction conditions can minimize this side reaction.
-
Bis-arylated Amine: If ammonia is used as the amine source, there is a possibility of forming the secondary amine, bis(7-methylnaphthalen-1-yl)amine. Using an ammonia equivalent like benzophenone imine followed by hydrolysis can prevent this.[1]
-
Oxidized Phosphine Ligand: The phosphine ligands used in the reaction are susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to catalyst deactivation and impurities in the final product.
-
-
Bucherer-Lepetit Reaction:
-
Unreacted 7-methyl-1-naphthol: Incomplete conversion is a common issue due to the reversible nature of the reaction. Driving the equilibrium towards the product side is crucial.
-
Sulfonated Naphthalene Derivatives: The mechanism involves the formation of a sulfonic acid intermediate. Incomplete elimination of the bisulfite can lead to sulfonated impurities.[4][6]
-
Over-amination: Depending on the reaction conditions, there is a possibility of forming di-aminated products if other positions on the naphthalene ring are reactive.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to purify the final this compound product?
-
A1: Purification of aromatic amines like this compound can often be achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. An HPLC method can also be valuable for assessing the purity of the final product.[8]
-
-
Q3: Are there any specific safety precautions I should take when working with these reactions?
-
A3: Yes. The Buchwald-Hartwig amination often uses strong bases like NaOt-Bu, which are corrosive and moisture-sensitive. These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). The Bucherer-Lepetit reaction is typically performed at high temperatures and pressures in an autoclave, which requires careful handling and monitoring. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Experimental Protocols (General Guidance)
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the aryl bromide (1.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the amine (1.2-1.5 equiv.) and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for the Bucherer-Lepetit Reaction:
-
In a high-pressure autoclave, charge the naphthol (1.0 equiv.), sodium bisulfite (2.0-3.0 equiv.), and a concentrated aqueous solution of ammonia.
-
Seal the autoclave and heat the mixture with stirring to the desired temperature (e.g., 120-150 °C).
-
Maintain the temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia.
-
Transfer the reaction mixture to a beaker and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides a hypothetical example of how to present data for the optimization of the Buchwald-Hartwig amination. Actual results will vary and should be determined experimentally.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 60 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 90 | 18 | 82 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 20 | 55 |
References
- Bucherer, H. T. Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. J. Prakt. Chem.1904, 69 (1), 49–91.
- Seeboth, H. The Bucherer Reaction and the Preparative Use of its Intermediate Products. Angew. Chem. Int. Ed. Engl.1967, 6 (4), 307–317.
- Drake, N. L. The Bucherer Reaction. Org. React.1942, 1, 105–128.
- Wikipedia contributors.
- Chemistry LibreTexts.
- Optimization of reaction conditions.
- Bucherer reaction. chemeurope.com.
- This compound CAS#: 6939-34-0. ChemicalBook.
- Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58 (48), 17118-17129.
- Drake, N. L. The Bucherer Reaction: From Naphthylamine to Naphthol. Organic Reactions.
- Optimization of the Reaction Conditions a.
- Trudell, M. L.
- Optimization of the Reaction Conditions a.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
- Wen, N.; Peng, X.; Liu, M.; Ma, Y.; Bai, R. One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. J. Chem. Soc. Pak.2011, 33 (4), 534-537.
- PubChem. This compound.
- Preparation of Amino- Hydroxy- Naphthalene Derivatives.
- Different approaches for regioselective naphthalene functionalization.
- 1-Amino-7-naphthol synthesis. ChemicalBook.
- This compound. ChemScene.
- Bogdanov, J.; Maslak, P. 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Molbank2010, 2010 (2), M670.
- Method of 1-amino-7-naphthol preparation.
- This compound hydrochloride. BLD Pharm.
- This compound, min 98%, 1 gram. CP Lab Safety.
- Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.
- Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
- Synthesis of novel poly(1‐naphthylamine)‐silver nanocomposites and its catalytic studies on reduction of 4‐nitrophenol and methylene blue.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives - Google Patents [patents.google.com]
- 8. DSpace [helda.helsinki.fi]
Purification of crude 7-Methylnaphthalen-1-amine by column chromatography.
Technical Support Center: Purification of 7-Methylnaphthalen-1-amine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude this compound by column chromatography. The inherent basicity of the amine functional group presents unique challenges when using standard silica gel, which is acidic. This guide is designed to help you navigate these challenges, offering both foundational knowledge and practical troubleshooting advice to achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound on standard silica gel often problematic?
A1: The primary issue stems from an acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to several undesirable outcomes:
-
Strong Adsorption: The compound may bind too tightly to the silica, requiring highly polar eluents to be released, which can co-elute other polar impurities.
-
Peak Tailing: A portion of the amine molecules interacts more strongly with the stationary phase, resulting in a "tail" on the elution peak during analysis and broader bands during column chromatography.[1] This leads to poor separation from closely eluting impurities.
-
Irreversible Binding/Decomposition: In some cases, the interaction can be so strong that the compound either remains permanently on the column or degrades.[3]
Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) to the mobile phase?
A2: Adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase is a common strategy to mitigate the issues described above.[2][4][5] The TEA acts as a "silanol blocker." It is a small, basic molecule that preferentially interacts with the acidic silanol groups on the silica surface, effectively neutralizing them.[5] This prevents your target amine from binding strongly, resulting in a more symmetrical elution profile and improved separation. A typical concentration of TEA is 0.1-1% (v/v) in the eluent.[4][6]
Q3: When should I consider using an alternative stationary phase, like amine-functionalized silica or alumina?
A3: While adding a basic modifier is effective, sometimes a different stationary phase is a better solution:
-
Amine-Functionalized Silica: These columns have an amino group bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[2][5] They often provide excellent separation without the need for mobile phase modifiers, which simplifies solvent removal after purification.[2][7]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for acid-sensitive compounds.[3][6]
Choosing an alternative stationary phase is particularly recommended when your compound is highly sensitive to the acidity of silica gel or when you are struggling to achieve baseline separation even with a basic modifier.
Q4: What is the difference between "wet loading" and "dry loading" my crude sample, and which is better for this compound?
A4: Both are methods for applying your sample to the column, and the choice depends on your sample's solubility.[8]
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[8] This is a quick and straightforward method if your compound is highly soluble in the column solvent.
-
Dry Loading (Solid Loading): The crude sample is first dissolved in a suitable solvent, then adsorbed onto a small amount of silica gel or celite. The solvent is then removed under vacuum to yield a free-flowing powder, which is then carefully added to the top of the column.[3][8]
For this compound, dry loading is often the superior method . This is because it ensures that the sample is introduced to the column in a very narrow, evenly distributed band, which is critical for achieving good separation.[8] It also avoids issues if your crude product has poor solubility in the initial, less polar mobile phase.[3]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
1. TLC Method Development:
-
Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the plate in a TLC chamber with a starting solvent system. A good starting point is a mixture of a non-polar solvent (like hexane or pentane) and a moderately polar solvent (like ethyl acetate). For example, start with 9:1 Hexane:Ethyl Acetate.
-
Add 0.5-1% triethylamine (TEA) to your chosen solvent system to improve spot shape and prevent streaking.[4]
-
Adjust the solvent ratio until the desired compound has an Rf (retention factor) of approximately 0.25-0.35. This Rf value typically provides the best separation in column chromatography.[3]
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size for your sample amount (a general rule is 50-100g of silica per 1g of crude material).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Continuously add more slurry until the desired column height is reached. Ensure a layer of solvent always remains above the silica bed to prevent cracking.
-
Add a protective layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully layer this powder onto the sand at the top of your packed column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, starting with the solvent system determined by your TLC analysis.
-
If a gradient elution is needed (i.e., you need to increase solvent polarity to elute your compound), do so gradually. A stepwise gradient is often effective (e.g., 100 mL of 5% EtOAc in Hexane, then 100 mL of 10% EtOAc in Hexane, etc.).
-
Collect fractions in an array of test tubes.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks badly on TLC plate. | Acidic nature of silica is causing strong, heterogeneous interactions with the basic amine. | Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the TLC developing solvent.[4][5] |
| Compound will not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly bound to or decomposed on the acidic silica.[3] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Test your compound's stability on a small amount of silica. If it decomposes, use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[2][3] |
| Poor separation of the target compound from impurities. | 1. The chosen solvent system is not optimal. 2. The column was overloaded with too much sample.[1] 3. The sample band was too wide during loading. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol with TEA).[6] 2. Reduce the amount of crude material loaded onto the column. 3. Use the dry loading technique to ensure a narrow sample band.[8] |
| All compounds, including the target, elute together at the solvent front. | The mobile phase is too polar. | Start with a much less polar solvent system (e.g., increase the hexane/pentane ratio). |
| The purified product is contaminated with triethylamine (TEA). | TEA is a high-boiling point amine (89.5 °C) and can be difficult to remove completely under vacuum. | 1. Use a minimal amount of TEA in the mobile phase. 2. After combining pure fractions, perform an aqueous workup: dissolve the product in a suitable organic solvent, wash with water or brine to remove the TEA, dry the organic layer, and re-evaporate. |
Troubleshooting Workflow Diagram
Sources
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- 4. rsc.org [rsc.org]
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- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Nitration of 7-Methylnaphthalene
Welcome to the technical support center for the nitration of 7-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with electrophilic aromatic substitution on substituted naphthalenes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating common side reactions.
Introduction: The Chemistry of Nitrating 7-Methylnaphthalene
The nitration of 7-methylnaphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction, where a nitro group (-NO₂) replaces a hydrogen atom on the aromatic core.[1][2] The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2][3]
The naphthalene ring system is inherently more reactive than benzene towards electrophilic attack.[4] Furthermore, the methyl group (-CH₃) at the 7-position is an activating group, which donates electron density to the ring system, making it even more susceptible to nitration.[1] However, this enhanced reactivity, combined with the multiple non-equivalent positions on the naphthalene core, presents several challenges, including controlling regioselectivity and preventing unwanted side reactions.
This guide will help you navigate these challenges to achieve a successful and high-yielding synthesis of your target nitro-7-methylnaphthalene isomer.
Visualizing the Reaction Landscape
The nitration of 7-methylnaphthalene can lead to several products. The primary goal is typically the formation of a mononitro derivative, but side reactions such as polynitration and oxidation can occur.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you might encounter in the lab.
Question 1: My reaction produced a mixture of isomers with low selectivity. How can I improve the regiochemical outcome?
Answer: Poor regioselectivity is a primary challenge. The outcome is a battle between the inherent reactivity of the naphthalene alpha-positions and the directing effects of the methyl group.
-
Understanding the Directing Effects:
-
Naphthalene Core Reactivity: Nitration kinetically favors the alpha-positions (1, 4, 5, 8) over the beta-positions (2, 3, 6, 7). This is because the carbocation intermediate (the σ-complex or Wheland intermediate) formed by attack at an alpha-position is better stabilized by resonance; it has more resonance structures that retain the aromaticity of the second benzene ring.[5][6]
-
Methyl Group Influence: The methyl group at C-7 is an activating, ortho, para-director.[1] It will preferentially direct the incoming electrophile to the C-6 (ortho) and C-8 (ortho) positions.
-
-
Probable Major Isomers: Based on these principles, the most likely major product is 8-nitro-7-methylnaphthalene , as the C-8 position is both an activated ortho position and an inherently favored alpha-position. Other isomers, such as the 6-nitro (ortho, but beta) and 5-nitro (alpha) derivatives, are also possible.
-
Troubleshooting Steps & Causality:
| Problem Source | Explanation | Recommended Solution |
| High Reaction Temperature | Nitration is typically under kinetic control at low temperatures.[5] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored, thermodynamically more stable isomers, leading to a mixed product profile. | Maintain a low temperature, typically between 0°C and 5°C, during the addition of the nitrating agent.[5] Monitor the internal temperature of the reaction flask closely. Use an ice-salt or dry ice-acetone bath for better control. |
| Choice of Nitrating Agent | Very harsh nitrating agents (e.g., fuming nitric acid without careful control) can be less selective. | Use a standard mixed acid (HNO₃/H₂SO₄) preparation. For highly sensitive substrates, consider milder nitrating agents like acetyl nitrate or using a solid zeolite catalyst, which can enhance regioselectivity due to shape-selective catalysis.[7] |
| Steric Hindrance | If your substrate has other bulky groups, they may sterically hinder attack at an otherwise electronically favored position, leading to the formation of unexpected isomers.[5] | Analyze the steric environment around the naphthalene core. If a desired position is sterically hindered, there may be little recourse other than to separate the resulting isomers chromatographically. |
Question 2: I'm observing significant amounts of dinitrated products. What's causing this and how can I stop it?
Answer: The formation of dinitro- and even trinitro-naphthalenes is a classic side reaction known as polynitration.[8]
-
Causality: While the first nitro group is deactivating, the naphthalene ring system is sufficiently activated by the methyl group that a second nitration can occur if the conditions are too harsh or the reaction is run for too long.[9]
-
Troubleshooting Steps:
| Problem Source | Explanation | Recommended Solution |
| Excess Nitrating Agent | Using a large excess of the nitrating mixture provides a high concentration of the nitronium ion, driving the reaction towards polynitration once the mononitrated product is formed. | Use a controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents of HNO₃) is often sufficient.[5] Perform a careful calculation of moles before starting. |
| High Reaction Temperature | As a deactivating group, the first -NO₂ group makes the second nitration require a higher activation energy.[9] Running the reaction at elevated temperatures provides the necessary energy for this subsequent reaction to occur at a significant rate. | Maintain strict temperature control (0-5°C).[5] Do not let the reaction exotherm uncontrollably during the addition of the nitrating agent. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the starting material has been consumed simply provides more opportunity for the mononitrated product to undergo a second nitration. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction by pouring it over crushed ice as soon as the 7-methylnaphthalene spot has disappeared or is acceptably faint.[5] |
Question 3: My NMR analysis shows signals consistent with a carboxylic acid or aldehyde, and my yield of the desired product is low. What happened?
Answer: This strongly suggests that oxidation of the methyl group has occurred. The methyl group on the electron-rich naphthalene ring is susceptible to oxidation by nitric acid, especially under forcing conditions.[4][10]
-
Causality: Nitric acid is a potent oxidizing agent. At higher temperatures or concentrations, it can oxidize the benzylic methyl group to an aldehyde, and further to a carboxylic acid (e.g., 7-carboxy-naphthalene derivatives).
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical factor. Oxidation side reactions have a higher activation energy than nitration and are significantly accelerated by heat. Keep the reaction temperature below 5°C.
-
Control Nitric Acid Concentration: Avoid using fuming nitric acid unless absolutely necessary and with extreme temperature control. Concentrated (70%) nitric acid is usually sufficient when used in a mixed-acid system.[11]
-
Order of Addition: Add the nitrating mixture slowly to the solution of 7-methylnaphthalene. This maintains a low instantaneous concentration of the oxidizing agent.[11]
-
Experimental Protocol: A Self-Validating System
This protocol for the mononitration of 7-methylnaphthalene is designed to minimize side reactions.
Materials:
-
7-Methylnaphthalene (1.0 eq)
-
Concentrated Sulfuric Acid (95-98%, 1.1 eq)
-
Concentrated Nitric Acid (70%, 1.05 eq)
-
Glacial Acetic Acid or Dichloromethane (as solvent)
-
Crushed Ice and Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 7-methylnaphthalene (1.0 eq) in a suitable solvent like glacial acetic acid.[11] Cool the flask in an ice-salt bath to 0°C.
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (1.1 eq) in an ice bath. Slowly and carefully add concentrated nitric acid (1.05 eq) to the sulfuric acid with swirling.[11] Allow this mixture to cool to room temperature and then transfer it to the dropping funnel.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred solution of 7-methylnaphthalene over 30-60 minutes. Crucially, ensure the internal temperature of the reaction does not rise above 5°C. [5]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 30-60 minutes. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker with vigorous stirring.[5] A yellow precipitate of the crude product should form.
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Wash the crude solid with a cold, dilute sodium bicarbonate solution to remove any acidic impurities, followed by another wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this reaction? A1: Sulfuric acid serves two main purposes. First, as a strong acid, it protonates nitric acid. This protonated nitric acid readily loses a molecule of water to form the nitronium ion (NO₂⁺), which is a much more powerful electrophile than nitric acid itself.[3] Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which helps to drive the equilibrium towards product formation.
Q2: Why is nitration of naphthalene generally faster at the alpha-position? A2: The preference for alpha-position attack is a matter of kinetic control, stemming from the stability of the intermediate carbocation (σ-complex). When the electrophile attacks the alpha-position, the resulting positive charge can be delocalized over the naphthalene ring system via resonance. There are two key resonance structures where the aromatic sextet of the adjacent ring remains intact. In contrast, attack at the beta-position allows for only one such resonance structure.[6] The intermediate with more resonance contributors that preserve aromaticity is lower in energy, forms faster, and thus leads to the kinetic product.[5][6]
Caption: Kinetic preference for alpha-position nitration.
Q3: Can I use other nitrating agents? A3: Yes, various nitrating agents can be used, and the choice may influence selectivity and reactivity. Examples include:
-
Acetyl nitrate (CH₃COONO₂): Generally milder than mixed acid and can sometimes offer different selectivity.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful, pre-formed nitronium salt that can be used in aprotic solvents, but can be aggressive.[12]
-
Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent, often used in non-acidic conditions. The choice depends on the specific requirements of your synthesis and the sensitivity of your substrate. For most standard procedures, mixed acid provides a reliable and cost-effective option.[13]
Q4: What analytical methods are best for monitoring this reaction? A4:
-
Thin Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring. It allows you to visualize the disappearance of the starting material and the appearance of the product(s). Using a UV lamp is effective as naphthalenes are highly UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the distribution of isomers and byproducts. It provides both retention times for quantification and mass spectra for structural confirmation of the various mononitro isomers and potential dinitro or oxidized side products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final structural confirmation of the purified product(s). The distinct coupling patterns and chemical shifts in the aromatic region can definitively establish the position of the nitro group.
References
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Molecular Structure. [Available at: Google Scholar Search Result[15]]()
-
Kochi, J. K. (1991). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. Journal of the Chemical Society, Perkin Transactions 2. [Available at: ElectronicsAndBooks[14]]()
-
Cason, J., & Way, R. L. (1950). Nitration of 2-Methylnaphthalene. Industrial & Engineering Chemistry. [Available at: ACS Publications[8]]()
-
Shishkin, V. N., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Available at: SciTePress[13]]()
-
Buckpitt, A. R., et al. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology and Applied Pharmacology. [Available at: PubMed Central[16]]()
-
Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Available at: Wikipedia[1]]([Link])
-
Moody, J. D., & Freeman, J. P. (2001). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology. [Available at: PubMed Central[10]]()
-
Olah, G. A., et al. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences. [Available at: PNAS[12]]()
-
Das, B., et al. (2002). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing. [Available at: RSC Publishing[17]]()
-
Chemistry Stack Exchange contributors. (2018). Find product of the oxidation of 2-methylnaphthalene with chromium trioxide. Chemistry Stack Exchange. [Available at: Chemistry Stack Exchange[4]]([Link])
-
Benchchem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes. Benchchem. [Available at: Benchchem[5]]()
-
vibzz lab. (2022). 1-nitronaphthalene : Organic synthesis. YouTube. [Available at: YouTube[11]]([Link])
-
Deshpande, A. B., & Kulkarni, S. J. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents. [Available at: Google Patents[7]]()
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. [Available at: BYJU'S[2]]([Link])
-
Doc Brown's Chemistry. (n.d.). Nitration of benzene, methylbenzene, and naphthalene. Doc Brown's Chemistry. [Available at: Doc Brown's Chemistry[9]]([Link])
-
The Organic Chemistry Tutor. (2024). Nitration of Naphthalene. YouTube. [Available at: YouTube[6]]([Link])
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Available at: Master Organic Chemistry[3]]([Link])
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- 6. youtube.com [youtube.com]
- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Temperature for 7-Methylnaphthalen-1-amine Reactions
Welcome to the technical support center for 7-Methylnaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures. As an aromatic amine, this compound's reactivity, stability, and selectivity are profoundly influenced by thermal conditions. Understanding and controlling temperature is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results. This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your specific application.
Section 1: Core Principles of Temperature in Amine Chemistry
Temperature is more than just a parameter to be set; it is a critical lever that controls the kinetics and thermodynamics of a reaction. For a sensitive molecule like this compound, improper temperature control can be the primary cause of experimental failure.
-
Reaction Kinetics: Most reactions accelerate with increased temperature, as described by the Arrhenius equation. More thermal energy increases the frequency and energy of molecular collisions, allowing more molecules to overcome the activation energy barrier (Ea). However, this applies to all potential reactions, including undesired side reactions.
-
Thermodynamic Control vs. Kinetic Control: At lower temperatures, the reaction that proceeds the fastest (lowest activation energy) will dominate, leading to the kinetic product. At higher temperatures, the system may have enough energy to reverse initial pathways and form the most stable product, the thermodynamic product. Understanding which product is desired is key to selecting the appropriate temperature regime.
-
Stability and Decomposition: Aromatic amines can be susceptible to oxidation and decomposition at elevated temperatures, often resulting in complex, colored impurities (tars). The recommended storage condition of 2-8°C and protection from light suggest an inherent sensitivity that must be respected during reactions.[1] The melting point of 57-58°C and boiling point of 162°C at 10 Torr are critical physical parameters to consider when planning reaction and purification steps.[1][2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature optimization for reactions involving this compound.
Q1: What are the key physical properties of this compound that I need to consider for temperature planning?
A1: Understanding the physical state and stability of your starting material is fundamental. Key properties are summarized below.
| Property | Value | Significance for Temperature Optimization |
| CAS Number | 6939-34-0 | Unique identifier for ensuring you have the correct reagent.[3][4] |
| Molecular Formula | C₁₁H₁₁N | Used for calculating molar quantities.[3][4] |
| Melting Point | 57-58 °C | The compound is a solid at room temperature.[1][2] Reactions in solution must be heated above this point if the material needs to be fully molten, or a suitable solvent must be used. |
| Boiling Point | 162 °C (at 10 Torr) | Useful for planning purification by vacuum distillation.[1][2] Avoid approaching this temperature during reactions to prevent loss of material. |
| Storage Temp. | 2-8°C (protect from light) | Indicates potential thermal and photochemical instability.[1] Reactions should be conducted with this sensitivity in mind, often under an inert atmosphere (e.g., N₂ or Ar). |
Q2: I'm setting up a new reaction (e.g., an N-alkylation). What is a good starting temperature to screen?
A2: A prudent approach is to start low and incrementally increase the temperature. For many N-alkylation or coupling reactions, starting at room temperature (20-25°C) is a safe initial condition. Monitor the reaction by a suitable technique (TLC, LC-MS). If no reaction is observed after a few hours, gradually increase the temperature in 15-20°C increments (e.g., 40°C, 60°C, 80°C), allowing the reaction to stir for a set period at each new temperature while monitoring for product formation and the appearance of byproducts.
Q3: How can I tell if my reaction temperature is too high?
A3: There are several common indicators:
-
Appearance of Dark Colors: The formation of deep brown, red, or black "tar-like" substances is a classic sign of decomposition. Aromatic amines can polymerize or oxidize at high temperatures.
-
Complex Impurity Profile: If TLC or LC-MS analysis shows a multitude of new spots or peaks that are not your desired product or starting material, the temperature may be activating undesired reaction pathways.
-
Stalled Reaction with Product Loss: In some cases, the desired product may form initially but then degrade under the harsh temperature conditions. If you observe product formation followed by a decrease in its concentration over time, the temperature is likely too high.
Q4: My reaction is sluggish and not going to completion. Is simply increasing the temperature always the best solution?
A4: Not always. While insufficient temperature is a common cause of slow reactions, other factors should be considered first:
-
Catalyst Activity: If using a catalyst, is it active? Has it been poisoned?
-
Reagent Stoichiometry: Are the molar ratios of your reactants correct?
-
Solvent Effects: Is the solvent appropriate for the reaction type and temperature? Ensure your reactants are sufficiently soluble.
-
Mixing: Is the reaction being stirred efficiently?
If these factors are ruled out, a controlled increase in temperature is a logical next step. A study on a related Bucherer reaction demonstrated a clear optimal temperature; increasing the temperature beyond 60°C actually decreased the yield.[5] This highlights the importance of systematic optimization rather than assuming "hotter is better."
Section 3: Troubleshooting Guide: Temperature-Related Issues
This guide provides direct, actionable advice for specific problems encountered during your experiments.
-
Issue: Low or No Product Yield
-
Question: My reaction has been running for hours with little to no product formation. What should I do?
-
Answer: This is a classic sign that the activation energy barrier is not being overcome.
-
Verify Reagents: First, confirm the integrity of your this compound and other reagents.
-
Incremental Heating: Increase the temperature by 20°C and monitor for 1-2 hours.
-
Solvent Choice: Consider if the reaction would benefit from a higher-boiling solvent that allows for a wider temperature range.
-
Review Literature: Check for similar reactions in the literature to see what temperature ranges are typically employed for the transformation you are attempting.
-
-
-
Issue: Significant Byproduct Formation
-
Question: My reaction produces the desired product, but it is contaminated with numerous impurities that are difficult to separate.
-
Answer: This strongly suggests your temperature is too high, activating competing reaction pathways.
-
Reduce Temperature: Rerun the reaction at a lower temperature. Start 15-20°C below the temperature that produced the impurities. The reaction will be slower, but the improved selectivity will likely increase the isolated yield.
-
Kinetics Study: Run a time-course experiment at the lower temperature to find the optimal reaction time, balancing product formation against the slow emergence of impurities.
-
Protecting Groups: For complex syntheses, consider if protecting the amine group is a viable strategy to prevent side reactions before attempting other transformations on the naphthalene ring.
-
-
-
Issue: Product Discoloration
-
Question: My final, isolated product is off-color (e.g., pink, brown) even after purification.
-
Answer: This often points to minor thermal degradation or oxidation either during the reaction or the workup/purification.
-
Inert Atmosphere: Ensure the reaction and workup are performed under a strictly inert atmosphere (N₂ or Ar) to prevent air oxidation, which is often accelerated by heat.
-
Workup Temperature: Avoid excessive heat during solvent removal (rotary evaporation). Use a lower bath temperature and higher vacuum.
-
Purification Method: If using column chromatography, work efficiently to minimize the product's time on the silica gel. Consider recrystallization as an alternative purification method if applicable.
-
-
Section 4: Experimental Protocol: Systematic Temperature Optimization for a Heck Coupling Reaction
This protocol provides a self-validating workflow to determine the optimal temperature for a hypothetical Heck coupling reaction between this compound (as its iodide derivative, which would be a necessary precursor step) and an alkene. The principle is broadly applicable.
Objective: To identify the temperature that provides the highest yield of the desired coupled product with the lowest impurity profile.
Materials:
-
1-Iodo-7-methylnaphthalene (prepared from this compound)
-
Alkene of choice (e.g., butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Reaction vials suitable for heating
-
Standard glassware and stirring equipment
-
TLC plates and LC-MS vials
Procedure:
-
Master Mix Preparation: To ensure consistency, prepare a master mix of all common reagents (solvent, base, catalyst, ligand, alkene) sufficient for all planned experiments.
-
Reaction Setup: In parallel, add the starting iodide and a magnetic stir bar to five separate reaction vials.
-
Initiation: Add an equal volume of the master mix to each vial, seal them under an inert atmosphere (N₂ or Ar), and place them in separate heating blocks or an oil bath pre-set to the following temperatures:
-
Vial 1: 25°C (Room Temperature)
-
Vial 2: 50°C
-
Vial 3: 75°C
-
Vial 4: 100°C
-
Vial 5: 125°C
-
-
Reaction Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), carefully take a small aliquot from each reaction vial. Quench the aliquot and analyze it by TLC and LC-MS.
-
TLC Analysis: Visualize the consumption of starting material and the formation of the product and any byproducts.
-
LC-MS Analysis: Quantify the conversion percentage and the relative abundance of the product versus impurities.
-
-
Data Analysis & Interpretation: After 24 hours (or when the reaction at the optimal temperature appears complete), compile the data.
-
Create a table comparing the final product conversion and purity at each temperature.
-
The optimal temperature is the one that achieves a high conversion rate in a reasonable amount of time without generating significant, difficult-to-remove impurities. You may find that 100°C gives 95% conversion in 6 hours with 98% purity, while 125°C gives 99% conversion in 3 hours but with only 85% purity. In this case, 100°C is the superior condition for isolated yield.
-
Section 5: Visual Workflow for Troubleshooting
This diagram illustrates a logical decision-making process for addressing common temperature-related issues in your reactions.
Caption: Troubleshooting workflow for temperature optimization.
References
-
One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry; Vol. 25, No. 11 (2013), 6459-6460. Available at: [Link]
-
Short Communication: Synthesis of Naftifine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
This compound | C11H11N | CID 245268 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
This compound, min 98%, 1 gram - CP Lab Safety. Available at: [Link]
Sources
7-Methylnaphthalen-1-amine solubility issues in organic solvents.
Welcome to the technical support guide for 7-Methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of this compound's properties is crucial for troubleshooting its solubility. The molecule's behavior in various solvents is dictated by its structure: a large, nonpolar naphthalene core and a polar primary amine group.
| Property | Value | Implication for Solubility |
| Molecular Weight | 157.21 g/mol [1][2] | Moderate molecular weight. |
| Melting Point | 57-58 °C[2][3] | A relatively low melting point suggests that moderate heating may aid dissolution. |
| XLogP3 | 2.6[1] | This positive value indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water. |
| pKa (Predicted) | 4.34 ± 0.10[3] | The amine group is weakly basic. At a pH below 4.34, it will be protonated, which can significantly increase its solubility in polar/aqueous media. |
| Hydrogen Bond Donor | 1[1] | The -NH2 group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor | 1[1] | The lone pair on the nitrogen can accept a hydrogen bond. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve?
A1: The solubility of this compound is governed by its bicyclic aromatic structure. The naphthalene core is large and hydrophobic, leading to poor solubility in polar solvents like water. While the primary amine group can participate in hydrogen bonding, this is often not sufficient to overcome the hydrophobicity of the large aromatic system[4]. The principle of "like dissolves like" is key; the compound will favor solvents with a similar, moderately polar to nonpolar character[5].
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on its structure, this compound is expected to have better solubility in polar aprotic solvents and some alcohols. We recommend starting with the following solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good starting points for compounds of this class.
-
Alcohols: Methanol and ethanol can also be effective, as they can interact with both the aromatic ring and the amine group[4].
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also be suitable due to their ability to dissolve moderately polar compounds.
-
Aromatic Solvents: Toluene might be a viable option, given the aromatic nature of the compound[6].
It is highly recommended to perform a small-scale solubility test to determine the best solvent for your specific concentration needs (see Experimental Protocol 1).
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the solution can significantly increase the solubility of many compounds, including this compound[6]. Given its melting point of 57-58 °C, warming to 40-50 °C should be safe and effective. However, be aware of two potential issues:
-
Precipitation upon cooling: The compound may precipitate out of a supersaturated solution as it returns to room temperature[6].
-
Compound stability: Although generally stable, prolonged heating at high temperatures could potentially lead to degradation.
Q4: How does pH affect the solubility of this compound?
A4: As a weak base, the solubility of this compound can be highly dependent on pH, especially in protic or aqueous-based systems[4]. The amine group has a predicted pKa of 4.34[3].
-
Acidic Conditions (pH < 4): In an acidic environment, the primary amine group will be protonated to form an ammonium salt (-NH3+). This charged species is significantly more polar and will exhibit increased solubility in polar solvents like water or ethanol[7][8].
-
Neutral or Basic Conditions (pH > 5): The amine will be in its neutral, less polar free base form, making it less soluble in polar solvents.
This principle is fundamental to techniques like acid-base extraction for purifying amines[9].
Caption: Effect of pH on the ionization and solubility of this compound.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Issue 1: The compound will not dissolve in the chosen solvent at the desired concentration.
Sources
- 1. This compound | C11H11N | CID 245268 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Storage and Handling of 7-Methylnaphthalen-1-amine
Welcome to the technical support guide for 7-Methylnaphthalen-1-amine (CAS: 6939-34-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this valuable research compound. As an aromatic amine, this compound is susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This guide is structured to help you proactively prevent degradation and effectively troubleshoot any issues that may arise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability and handling of this compound.
Q1: My solid sample of this compound, which was initially a light color, has turned brown or black. What happened?
A: This color change is a classic indicator of oxidation. Aromatic amines, including naphthalenamine derivatives, are sensitive to atmospheric oxygen, light, and moisture.[1][2] When exposed to these elements, the amine group (-NH₂) can be oxidized, leading to the formation of highly colored, often polymeric, byproducts. For the related compound 1-naphthylamine, this manifests as a color change to red or purple upon exposure to air and light.[2] The appearance of a brown to black color in your sample strongly suggests that it has undergone oxidative degradation.[3]
Q2: What are the definitive, ideal storage conditions to prevent the oxidation of this compound?
A: To maximize the shelf-life and maintain the purity of your compound, strict adherence to optimal storage conditions is critical. The primary goal is to create an environment free of oxygen, moisture, and light.
| Parameter | Optimal Condition | Rationale & Explanation |
| Temperature | 2-8°C[3] | Lowering the temperature slows down the rate of chemical reactions, including oxidation. While storage below 30°C is a general guideline for amines, refrigeration is highly recommended for long-term stability.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Atmospheric oxygen is the primary culprit in oxidation. Backfilling the container with a dry, inert gas displaces oxygen, effectively preventing the degradation process from initiating. |
| Light | Complete Darkness (Amber Vial/Opaque Container) | Photons can provide the activation energy for oxidative reactions. Storing the compound in an amber glass vial or an opaque container inside a cabinet or freezer prevents photo-oxidation.[2] |
| Moisture | Anhydrous/Dry Environment | Amines can be hygroscopic, and the presence of moisture can accelerate degradation pathways.[4] Always store in a tightly sealed container, and for ultimate protection, place the sealed vial inside a desiccator. |
| Container | Tightly Sealed Glass Vial | A properly sealed container is the first line of defense against air and moisture.[4] Glass is an excellent, non-reactive material for storing high-purity chemicals.[5] |
Q3: My sample is only slightly discolored. Can I still use it for my experiment?
A: This decision depends entirely on the sensitivity of your application. For non-critical applications or initial screening, a slightly discolored sample might be usable, but it is not recommended. For applications requiring high purity, such as quantitative assays, GMP synthesis, or kinetic studies, using a discolored sample is highly discouraged. The colored impurities indicate the presence of unknown byproducts which can interfere with your reaction, lead to difficult purification, and produce non-reproducible results. We strongly advise performing an analytical purity check (e.g., HPLC, LC-MS) before use.
Q4: How does oxidation impact the purity and reactivity of this compound?
A: Oxidation directly reduces the purity of the material by converting the parent amine into various degradation products. This has two major consequences:
-
Lower Molar Equivalency: The actual amount of active this compound in the container is lower than the weighed mass, leading to incorrect stoichiometry in your reactions.
-
Interfering Reactivity: Oxidation byproducts may possess their own reactivity, potentially leading to unwanted side reactions, catalyst poisoning, or inhibition of your desired chemical transformation.
Q5: What type of container should I use for short-term and long-term storage?
A: For both short-term and long-term storage, a borosilicate glass vial with a PTFE-lined cap is the gold standard. For light-sensitive compounds like this, an amber glass vial is essential.[2] Ensure the cap is tightened securely to prevent exposure to air and moisture.[4][5] Avoid plastic containers unless they are specifically rated for long-term storage of aromatic amines, as plasticizers can leach and some plastics have higher gas permeability than glass.
Section 2: Troubleshooting Guide: Investigating and Managing Oxidation
If you suspect your sample has been compromised, a systematic approach is necessary to determine its viability.
Part 2.1: Initial Assessment Workflow
This decision tree outlines the logical steps to take when assessing a potentially oxidized sample of this compound.
Caption: Troubleshooting workflow for assessing sample quality.
Part 2.2: Analytical Protocols for Quality Control
Do not guess the purity of your sample. Analytical verification provides definitive, trustworthy data.
Protocol A: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of more polar, colored byproducts.
-
Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of your sample in methanol or acetonitrile. Dilute this stock solution to a final concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (both containing 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm. Oxidized byproducts often have different UV-Vis spectra.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (mobile phase) followed by your sample. The parent compound should appear as a sharp, primary peak. The presence of multiple, often broader, earlier-eluting peaks is indicative of more polar oxidation products. Purity can be estimated by the area percentage of the main peak.
Protocol B: Identification of Oxidation Byproducts by LC-MS
To understand the nature of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
-
Methodology: Use the same chromatographic conditions as described in Protocol A.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode (ESI+).
-
Data Interpretation:
-
The parent compound, this compound (C₁₁H₁₁N), will show a protonated molecular ion [M+H]⁺ at m/z 158.10.
-
Look for ions corresponding to potential oxidation products, such as hydroxylated species ([M+O+H]⁺ at m/z 174.10), di-hydroxylated species ([M+2O+H]⁺ at m/z 190.10), or dimerized products. The identification of specific degradation products can be complex but confirms the oxidative pathway.[6]
-
Section 3: Proactive Prevention Protocols
The best troubleshooting is prevention. Implementing these protocols will ensure the long-term stability of your materials.
Protocol C: Best Practices for Long-Term Storage
-
Procurement: Upon receipt, immediately inspect the material for any signs of discoloration.
-
Aliquoting: If you purchased a large quantity, immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the entire batch to air and moisture every time you need to weigh out a sample.
-
Inerting: For each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds before tightly sealing the cap.
-
Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed, inerted vials into a labeled, opaque container and store them in a 2-8°C refrigerator or freezer.
Protocol D: Preparing Stabilized Stock Solutions
If you frequently use solutions of this compound, preparing a stable stock solution can save time, but requires care.
-
Solvent Degassing: Use a high-purity, anhydrous solvent (e.g., DMF, DMSO, Dioxane). Before use, thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Solution Preparation: Dissolve the this compound in the degassed solvent under an inert atmosphere.
-
Storage: Store the stock solution in an amber vial with a PTFE-lined septum cap. Store at low temperature (-20°C if the solvent allows). For critical applications, using freshly prepared solutions is always the best practice.
Section 4: Understanding the Chemistry of Oxidation
The oxidation of aromatic amines is a free-radical process. The electron-rich amino group is susceptible to attack by molecular oxygen, which abstracts a hydrogen atom to form an aminyl radical. This radical is resonance-stabilized by the naphthalene ring system, but it is highly reactive and can participate in a cascade of further reactions, including dimerization and polymerization, ultimately leading to the observed dark, insoluble materials.
Caption: The oxidative degradation cascade of an aromatic amine.
By controlling the environment through the exclusion of oxygen, light, and moisture, you prevent the initial formation of the radical intermediate, thereby preserving the integrity of the compound.
References
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Milliken. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Van Den houwe, K., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- Akyüz, M., & Ata, S. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- Freeman, S., et al. (2011). Analytical methods used to quantify amine oxidation. ResearchGate.
- University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
- ChemicalBook. (n.d.). beta-Naphthylamine(91-59-8)MSDS Melting Point Boiling Density Storage Transport.
- Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. Taylor & Francis. (Note: While a specific search result for this book was not returned, the principles of amine oxidation and antioxidant mechanisms are well-established in texts like this.)
- Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Kätzel, D., et al. (2005). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed.
- PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information.
- EPTQ. (n.d.). Chemical analysis in amine system operations.
- Penta chemicals. (2024). 1-Naphthylamine - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 1-Naphthylamine MATERIAL SAFETY DATA SHEET.
- Dzepina, K., et al. (2012). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound CAS#: 6939-34-0.
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- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Amination Reactions
Welcome to the technical support center for amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in these critical transformations. The content is structured in a question-and-answer format to directly address specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into the two most common classes of amination reactions conducted in industrial and academic laboratories: Reductive Amination and Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) .
Section 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting aldehydes or ketones into amines.[1] Despite its utility, achieving high conversion can be challenging. Below are common issues and their solutions.
Q1: My reductive amination reaction shows low conversion, with significant amounts of unreacted aldehyde/ketone and amine. What's the likely cause?
A1: The most probable cause is inefficient formation of the crucial imine or enamine intermediate.[2][3] This is an equilibrium-driven process, and the presence of water, a byproduct of imine formation, can push the equilibrium back towards the starting materials.[3][4]
Causality Explained: The reaction proceeds in two main steps: 1) nucleophilic attack of the amine on the carbonyl to form a hemiaminal, followed by dehydration to an imine, and 2) reduction of the imine to the amine.[5] If the imine is not formed in sufficient concentration, the subsequent reduction step will inherently be low-yielding.
Troubleshooting Steps:
-
Water Removal:
-
pH Optimization: The rate of imine formation is pH-dependent.[6][7]
-
A weakly acidic environment (pH 4-6) is often optimal.[2][8] This protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile, which would render it non-nucleophilic.[9]
-
A catalytic amount of acetic acid is commonly added to achieve this pH range.[10]
-
-
Reaction Time for Imine Formation: Consider a two-step, one-pot procedure. Stir the aldehyde/ketone and amine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[2][11]
Q2: I'm observing a significant amount of alcohol byproduct, corresponding to the reduction of my starting aldehyde/ketone. How can I prevent this?
A2: This side reaction indicates that your reducing agent is too reactive and is reducing the carbonyl group faster than or competitively with the imine intermediate.[6][12]
Causality Explained: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[9] To favor the desired pathway, a milder reducing agent that selectively reduces the iminium ion is required.[4][5]
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations. It is less reactive towards carbonyls than NaBH₄ and is particularly effective at reducing the iminium ion intermediate.[2][4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option that is stable in mildly acidic conditions and selectively reduces imines.[4][13]
-
| Reducing Agent | Relative Reactivity | Optimal pH | Comments |
| Sodium Borohydride (NaBH₄) | High | Neutral to Basic | Prone to reducing starting carbonyls.[6][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | 4-6 | Selective for imines/iminiums; toxic cyanide byproduct.[4][13] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | 4-6 | Excellent selectivity; often the preferred reagent.[2][4] |
Q3: My reaction is producing dialkylated or other over-alkylation side products. What can I do to improve selectivity?
A3: Over-alkylation occurs when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the aldehyde/ketone.[4] This is particularly common when using primary amines.[4]
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound to minimize the chances of the product amine competing for the remaining carbonyl.[2]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the product amine low throughout the reaction.
-
Stepwise Procedure: Pre-forming the imine and then adding the reducing agent can sometimes mitigate this issue.[2]
Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Section 2: Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides/triflates and amines.[14] However, its success is highly dependent on a fine balance of several reaction components.[12]
Q4: My Buchwald-Hartwig reaction has stalled or shows very low conversion. Where should I start troubleshooting?
A4: The catalyst system—comprising the palladium source, ligand, and base—is the most critical component of a Buchwald-Hartwig reaction.[12][15] An inappropriate combination for your specific substrates is the most common reason for failure.
Causality Explained: The catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] Each step is influenced by the electronic and steric properties of the ligand and the strength of the base.[6] A mismatch can lead to catalyst deactivation or a very slow turnover-limiting step.
Troubleshooting Steps:
-
Ligand Selection: The ligand is arguably the most important variable.[6][16]
-
Steric Bulk: For sterically demanding substrates or to prevent β-hydride elimination with primary aliphatic amines, bulky, electron-rich phosphine ligands are often necessary.[6]
-
Screening: If conversion is low, screening a panel of ligands is a highly effective strategy. Consider ligands from different "generations" or structural classes (e.g., biarylphosphines, ferrocene-based ligands).
-
-
Base Selection: The base plays a crucial role in deprotonating the amine-palladium complex to form the active amido species.[17]
-
Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be more effective for certain substrate combinations.[18][19]
-
Solubility: Insoluble inorganic bases can sometimes lead to reproducibility issues. Soluble organic bases like DBU have been developed, but their use can also inhibit the reaction in some cases.[17][20]
-
-
Palladium Precatalyst: Using a well-defined precatalyst (e.g., G3 or G4 Buchwald precatalysts) can lead to more reliable formation of the active Pd(0) species compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.[19]
Q5: I'm attempting to couple an aryl chloride, but the reaction is very sluggish. What adjustments should I make?
A5: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[21]
Causality Explained: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. The higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I means that more reactive catalytic systems are required.
Troubleshooting Steps:
-
Use a More Electron-Rich Ligand: Highly electron-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride. Ligands specifically designed for aryl chlorides, such as SPhos or RuPhos, are excellent choices.[18]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.
-
Choice of Base: A strong base like NaOtBu or LHMDS is typically necessary.
| Parameter | Aryl Bromide/Iodide | Aryl Chloride | Rationale |
| Reactivity | High | Low | C-X bond strength (C-I < C-Br < C-Cl).[21] |
| Typical Ligands | BINAP, Xantphos[22] | SPhos, RuPhos, BrettPhos[18] | More electron-rich ligands needed for C-Cl activation. |
| Temperature | Often 80-100 °C | Often >100 °C | Higher energy needed for oxidative addition. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | NaOtBu, LHMDS | Stronger base often required. |
Q6: How can I monitor my amination reaction to better understand the problem?
A6: Real-time reaction monitoring can provide invaluable insights into reaction kinetics, intermediate formation, and byproduct generation.
Troubleshooting Steps:
-
Thin Layer Chromatography (TLC): The simplest method to qualitatively track the consumption of starting materials and the formation of the product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for quantitatively monitoring the reaction progress and identifying side products. Taking aliquots from the reaction at regular intervals can help you determine if the reaction has stalled or is proceeding slowly.
-
In-situ Spectroscopic Methods: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of catalytic intermediates under realistic conditions, providing deep mechanistic understanding.[14][23][24]
Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
-
Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
- Nakka, M., et al. (2016). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Central Science.
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Thomas, G. T., et al. (2019). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Nama, S. (2024). Amines And Their Chemical Reactions Explanation Step By Step In Simple Manners For NEET, CBSE, And JEE. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
Thomas, G. T., et al. (2019). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. Amazon S3. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
National Institutes of Health. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
-
PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
- Jørgensen, K. A. (Ed.). (2007).
-
Chad's Prep. (n.d.). Synthesis of Amines Reduction. Retrieved from [Link]
-
National Institutes of Health. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. Retrieved from [Link]
-
ACS Publications. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). How the substrate affects amination reaction kinetics of nitrochlorobenzene. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). How the substrate affects amination reaction kinetics of nitrochlorobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ANALYTICAL METHODS. Toxicological Profile for Ammonia. Retrieved from [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 7-Methylnaphthalen-1-amine
Welcome to the comprehensive technical support guide for the synthesis of 7-Methylnaphthalen-1-amine. This resource is designed for researchers, chemists, and professionals in drug development and materials science who are looking to synthesize, scale up, and troubleshoot the production of this key chemical intermediate. This guide provides in-depth technical information, detailed experimental protocols, and robust troubleshooting advice to ensure successful and efficient synthesis.
Introduction to Synthetic Strategies
This compound is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its synthesis can be approached through several strategic routes, each with its own set of advantages and potential challenges. This guide will focus on two of the most robust and scalable methods:
-
Two-Step Synthesis via Nitration and Reduction: This classical and cost-effective approach involves the nitration of commercially available 7-methylnaphthalene, followed by the reduction of the resulting nitro-intermediate.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and often higher-yielding approach that involves the direct amination of a 7-methyl-1-halonaphthalene precursor.
This support center will provide detailed protocols for both methodologies, followed by an extensive troubleshooting section in a question-and-answer format to address specific issues that may arise during your experiments.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the reaction workflows.
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of this compound via both the nitration-reduction pathway and the Buchwald-Hartwig amination.
Protocol 1: Synthesis via Nitration and Reduction
This two-step process is a classic and often cost-effective method for preparing primary aromatic amines.
Step 1a: Nitration of 7-Methylnaphthalene
Technical Support Center: Catalyst Deactivation in Reactions Involving Naphthalenamines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving naphthalenamines. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to help you diagnose, mitigate, and resolve catalyst-related issues in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and find a solution.
Q1: My reaction has slowed down significantly or stalled completely. What are the likely causes?
A gradual or sudden decrease in reaction rate is a classic symptom of catalyst deactivation.[1] In reactions with naphthalenamines, several factors could be at play, primarily categorized as chemical, thermal, or mechanical degradation.[2][3][4]
The most common culprits are:
-
Catalyst Poisoning: Naphthalenamines and related nitrogen-containing compounds are well-known catalyst poisons.[5][6] The lone pair of electrons on the nitrogen atom can strongly and often irreversibly adsorb onto the active metal sites (e.g., Pd, Pt, Ni, Rh) of your catalyst, blocking them from participating in the desired reaction.[5] This is a form of chemical deactivation.[4] The product itself can also act as an inhibitor, competing for active sites as its concentration increases.[1]
-
Coking/Fouling: At elevated temperatures, naphthalenamines can decompose or polymerize on the catalyst surface, forming carbonaceous deposits known as coke.[7][8] These deposits physically block the pores and active sites of the catalyst, preventing reactants from reaching them.[7][9][10] This is considered a mechanical form of deactivation.[4]
-
Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger crystals.[4][7] This process, called sintering, leads to a significant and often irreversible loss of active surface area.[7][9] The presence of water vapor can accelerate sintering.[7]
To diagnose the issue, start with the following workflow.
Q2: I suspect my catalyst is poisoned. How can I confirm this and what should I do?
Confirmation of poisoning requires careful analysis of both your inputs and the catalyst itself.
Diagnostic Protocol:
-
Analyze Feedstock:
-
Starting Materials: Check the purity of your naphthalenamine substrate and solvents. Common poisons include sulfur compounds (thiols, thioethers), halides, and other nitrogen-containing heterocycles that may be present as impurities from the synthesis of the starting material.[1][11]
-
Gases: If using gases like hydrogen, ensure they are of high purity. Carbon monoxide (CO) is a potent poison for many metal catalysts.[1][11]
-
-
Characterize the Spent Catalyst:
-
Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of poisoning elements (e.g., S, Cl, P) on the catalyst surface.[12]
-
Temperature-Programmed Desorption (TPD): This technique can identify the species adsorbed on the catalyst surface and measure their binding strength.
-
Mitigation and Solution:
-
Feedstock Purification: If impurities are found, purify your starting materials and solvents before the reaction. Using a "guard bed" of a sacrificial adsorbent material upstream of your reactor can also capture poisons before they reach the main catalyst bed.[4]
-
Catalyst Selection: Some catalysts are more resistant to poisoning than others. For example, in some cases, platinum (Pt) catalysts may show higher tolerance to sulfur than palladium (Pd) catalysts.
-
Reversible vs. Irreversible Poisoning: Some poisoning is reversible.[7][13] For example, mild nitrogen inhibition may sometimes be overcome by increasing the reaction temperature or hydrogen pressure. However, strong chemisorption, such as from sulfur compounds, is often irreversible.[7] In cases of irreversible poisoning, catalyst replacement is typically necessary.
Q3: My product yield is low and I'm getting a lot of side products. Could this be related to catalyst deactivation?
Yes, absolutely. Catalyst deactivation doesn't just slow down a reaction; it can also significantly impact its selectivity. As the most active catalyst sites become deactivated, the reaction may proceed through alternative, less desirable pathways on the remaining, less active sites, or on the catalyst support itself.[3]
For instance, in hydrogenation reactions, partial deactivation can lead to the accumulation of intermediates, such as hydroxylamines.[1] These intermediates can then undergo side reactions, forming azo or azoxy compounds, which appear as impurities in your final product.[1]
Troubleshooting Steps:
-
Address the Root Cause of Deactivation: Follow the troubleshooting workflow in Q1 to determine if poisoning, coking, or sintering is occurring. Addressing the primary deactivation mechanism is the first step to restoring selectivity.
-
Consider Catalyst Modifiers: In some systems, the addition of a small amount of a second metal or compound (a promoter or modifier) can help suppress side reactions and improve selectivity.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, improving selectivity. However, be aware that lower temperatures may not be sufficient to overcome mild product inhibition.
Q4: How can I regenerate a catalyst that has been deactivated by coking?
Deactivation by coking is often reversible, and the catalyst's activity can be fully or partially restored through a regeneration process.[9] The most common method is to burn off the carbon deposits in a controlled manner.
General Protocol for Oxidative Regeneration:
Warning: This procedure can be highly exothermic and must be performed with extreme care and proper engineering controls to avoid thermal runaways, which can cause irreversible sintering of the catalyst.
-
Purge the Reactor: First, purge the reactor with an inert gas (e.g., Nitrogen, Argon) at a moderate temperature (e.g., 100-150°C) to remove any residual reactants and products.
-
Controlled Oxidation: Introduce a gas stream containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂) into the reactor. The low oxygen concentration is critical to control the rate of combustion and prevent "hot spots" that could sinter the catalyst.[9]
-
Temperature Ramp: Slowly increase the temperature. You should observe an exotherm as the coke begins to burn off. Monitor the reactor temperature carefully and adjust the oxygen concentration or flow rate to keep the temperature below the catalyst's maximum thermal stability limit (consult the manufacturer's specifications). A typical temperature range for decoking is 300-500°C.[2]
-
Hold and Cool: Once the exotherm subsides, hold the temperature for a period to ensure complete coke removal. Then, cool the reactor down under an inert gas flow.
-
Re-reduction (if applicable): For metallic catalysts (e.g., Pd/C, Raney Ni), a reduction step (e.g., under a hydrogen flow) is often necessary after oxidation to restore the active metal sites before reuse.
Alternative regeneration methods include gasification with steam or CO₂ and, in some cases, solvent washing to remove soluble precursors to hard coke.[2][14]
| Regeneration Method | Target Deactivation | Typical Conditions | Advantages | Disadvantages |
| Oxidation (Air/O₂) ** | Coking/Fouling | 300-500°C, dilute O₂ stream | Effective for hard coke | Risk of thermal damage (sintering) if not controlled |
| Solvent Washing | Fouling, Soluble Poisons | Various solvents (e.g., chloroform, acetic acid)[15] | Mild conditions, removes specific foulants | Ineffective for hard coke or strongly chemisorbed poisons |
| Gasification (Steam/CO₂) ** | Coking | >500°C | Can be effective for certain types of coke | High temperature can cause sintering |
| Hydrogenation | Coking | High temperature, H₂ pressure | Removes coke as methane | Can cause hydrocracking of the support |
Frequently Asked Questions (FAQs)
What are the primary mechanisms of catalyst deactivation?
Catalyst deactivation is broadly classified into three categories: chemical, mechanical, and thermal.[2][4][7]
-
Chemical Deactivation (Poisoning): This involves the strong chemisorption of substances from the reaction mixture onto the catalyst's active sites, rendering them inactive.[6][7] For naphthalenamine reactions, the amine itself is a common poison, along with impurities like sulfur or halides.[1][5]
-
Mechanical Deactivation (Fouling/Coking): This is the physical deposition of substances on the catalyst surface and within its pores.[6][8] In reactions with organic molecules like naphthalenamines, this is typically due to the formation of high-molecular-weight carbonaceous deposits (coke).[7]
-
Thermal Deactivation (Sintering): This mechanism is driven by high temperatures and results in the loss of active surface area as small metal crystallites merge into larger ones.[4][7] It is generally an irreversible process.[4]
Why are naphthalenamines particularly challenging for catalysts?
The primary challenge arises from the basic nitrogen atom in the amine group. The non-bonding electron pair on the nitrogen makes naphthalenamines strong Lewis bases.[5] This allows them to adsorb strongly to the electron-deficient active sites of heterogeneous metal catalysts (which act as Lewis acids).[5][13]
This strong adsorption leads to two main problems:
-
Site Blocking: The naphthalenamine molecule, or more commonly, the hydrogenated product, can occupy an active site, preventing reactant molecules from accessing it. This is a form of product inhibition.[1][16]
-
Poisoning: The adsorption can be so strong that it is effectively irreversible under reaction conditions, leading to permanent deactivation of the site.[5][13]
Furthermore, the aromatic nature and high molecular weight of naphthalenamines make them potential precursors for coke formation at higher temperatures.[7][17]
What analytical techniques are most useful for characterizing a deactivated catalyst?
To understand why your catalyst has deactivated, a multi-technique approach is often necessary. No single technique tells the whole story.
| Technique | Information Provided | Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution.[4] | Sintering (decreased surface area), Coking (decreased pore volume).[4] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Coking (mass loss upon heating in air corresponds to the amount of coke).[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the surface. | Poisoning (detection of S, Cl, P, etc.), Sintering (changes in metal oxidation state).[12] |
| Transmission Electron Microscopy (TEM) | Provides images of the catalyst particles. | Sintering (visible increase in metal particle size).[15] |
| Temperature-Programmed Desorption/Oxidation (TPD/TPO) | Identifies adsorbed species and quantifies coke deposits. | Poisoning (desorption of poisons), Coking (oxidation of coke). |
| X-ray Diffraction (XRD) | Measures the average crystallite size of the metal particles. | Sintering (increase in crystallite size).[15] |
References
- Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol - Benchchem. (n.d.).
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF - ResearchGate. (2025).
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.).
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. (2025).
- Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - NIH. (n.d.).
- Catalyst poisoning - Wikipedia. (n.d.).
- Advances in Catalyst Deactivation and Regeneration - MDPI. (n.d.).
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
- Mechanisms of catalyst deactivation - SciSpace. (n.d.).
- Catalyst Deactivation and Regeneration - International Journal of Scientific Engineering and Technology. (2015).
- Catalyst Deactivation and Regeneration | Request PDF - ResearchGate. (n.d.).
- Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed. (2023).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020).
- One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. (n.d.).
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).
- Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - ResearchGate. (n.d.).
- Thermal degradation rates of different amines. | Download Table - ResearchGate. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022).
- Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部. (n.d.).
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.).
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate. (n.d.).
- Advances in Catalyst Deactivation and Regeneration - Semantic Scholar. (2015).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022).
- Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed. (2020).
- Coke Formation Mechanisms and Coke Inhibiting Methods in Pyrolysis Furnaces - J-Stage. (n.d.).
- Deactivation of Secondary Amine Catalysts via Aldol Reaction – Amine Catalysis Under Solvent-Free Conditions - ResearchGate. (n.d.).
- Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. (2025).
- Catalysts deactivation by coking (Journal Article) | OSTI.GOV. (1981).
- Catalyst characterization (Journal Article) | OSTI.GOV. (1987).
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Validation & Comparative
A Comparative Analysis of the Reactivity of 7-Methylnaphthalen-1-amine and 1-Naphthylamine: A Guide for Synthetic Chemists
For researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, a nuanced understanding of the reactivity of aromatic amines is paramount. Naphthalene-based amines, in particular, serve as versatile precursors for a wide array of complex molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of 7-Methylnaphthalen-1-amine and its parent compound, 1-naphthylamine. By examining the electronic and steric influences of the methyl substituent, we aim to furnish researchers with the predictive insights necessary for strategic synthetic planning. This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data.
Introduction: The Naphthylamine Core and the Influence of a Methyl Substituent
1-Naphthylamine is a primary aromatic amine built on a naphthalene scaffold. The amine group, being a potent activating substituent, significantly influences the reactivity of the naphthalene ring, particularly in electrophilic aromatic substitution reactions. The introduction of a methyl group at the 7-position, as in this compound, introduces an additional electronic and steric variable that modulates the overall reactivity of the molecule. This guide will dissect these modulations, focusing on basicity, electrophilic aromatic substitution, and diazotization reactions.
Table 1: Physical and Chemical Properties of 1-Naphthylamine and this compound
| Property | 1-Naphthylamine | This compound |
| Structure | ![Image of 1-Naphthylamine structure] | ![Image of this compound structure] |
| CAS Number | 134-32-7[1] | 6939-34-0 |
| Molecular Formula | C₁₀H₉N[1] | C₁₁H₁₁N |
| Molecular Weight | 143.18 g/mol [1] | 157.21 g/mol |
| pKa (of conjugate acid) | 3.92[1] | Predicted to be slightly higher than 3.92 |
| Appearance | Colorless to reddish-brown crystalline solid[2] | Not widely reported, likely a solid |
Comparative Basicity: The Electron-Donating Effect of the Methyl Group
The basicity of an aromatic amine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid of 1-naphthylamine is 3.92[1]. The methyl group in this compound is an electron-donating group through an inductive effect. This effect increases the electron density on the naphthalene ring system, and consequently, on the nitrogen atom of the amino group.
Electrophilic Aromatic Substitution: A Tale of Two Activating Groups
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. In the case of 1-naphthylamine, electrophilic attack is strongly favored at the C4 (para) and C2 (ortho) positions of the same ring. The C4 position is generally the major product due to reduced steric hindrance compared to the C2 position.
In this compound, we have two activating groups: the amino group at C1 and the methyl group at C7. The powerful activating and directing influence of the amino group will still dominate, directing incoming electrophiles primarily to the C2 and C4 positions. The methyl group at C7, being in the other ring, will have a less pronounced effect on the regioselectivity of substitution on the first ring. However, its electron-donating nature will further activate the entire naphthalene system towards electrophilic attack, making this compound overall more reactive than 1-naphthylamine in EAS reactions.
For substitution on the second ring, the methyl group will direct incoming electrophiles to its ortho (C6 and C8) positions. However, substitution on the ring bearing the potent amino group is expected to be significantly faster.
Figure 1: Predicted regioselectivity in electrophilic aromatic substitution.
Diazotization and Coupling Reactions: A Comparative Outlook
Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts. These salts are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations, including Sandmeyer reactions and azo coupling.
The rate of diazotization is dependent on the nucleophilicity of the amino group. Given that the methyl group in this compound increases the electron density on the nitrogen atom, it is expected to be more nucleophilic than 1-naphthylamine. Consequently, this compound should undergo diazotization at a faster rate than 1-naphthylamine under identical conditions.
The resulting diazonium salt from this compound can then be used in subsequent coupling reactions. The position of the methyl group is unlikely to sterically hinder the coupling reaction at the typical C4 position of the naphthalene ring.
Experimental Protocols
General Protocol for Diazotization of Naphthylamines
This protocol provides a general procedure for the diazotization of both 1-naphthylamine and this compound, which can be followed by a coupling reaction for the synthesis of azo dyes.
Materials:
-
Naphthylamine (1-naphthylamine or this compound)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling agent (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of the Amine: In a beaker, dissolve a specific molar amount of the naphthylamine in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Preparation of Nitrous Acid: In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution to the cold amine solution with continuous stirring, maintaining the temperature between 0-5 °C. The reaction is typically complete within 10-15 minutes.
-
Preparation of the Coupling Solution: Dissolve the coupling agent (e.g., β-naphthol) in a dilute sodium hydroxide solution. Cool this solution in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.
-
Isolation and Purification: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Collect the precipitated dye by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization.
Figure 2: Experimental workflow for the synthesis of an azo dye from a naphthylamine.
Conclusion and Synthetic Outlook
-
Basicity: this compound is a slightly stronger base than 1-naphthylamine due to the electron-donating inductive effect of the methyl group.
-
Electrophilic Aromatic Substitution: this compound is more reactive towards electrophiles than 1-naphthylamine. The regioselectivity of substitution on the first ring is still primarily dictated by the powerful ortho-, para-directing amino group, leading to substitution at the C2 and C4 positions.
-
Diazotization: The increased nucleophilicity of the amino group in this compound suggests a faster rate of diazotization compared to 1-naphthylamine.
For synthetic chemists, these differences are of practical significance. The enhanced reactivity of this compound may allow for milder reaction conditions in electrophilic substitution and diazotization reactions. The fundamental directing effects of the amino group remain the primary consideration for predicting the regiochemical outcome of these transformations. This guide serves as a foundational resource for researchers looking to leverage the nuanced reactivity of substituted naphthylamines in their synthetic endeavors.
References
-
PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023, December 19). 1-Naphthylamine. In Wikipedia. Retrieved January 7, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Differentiating 7-Methylnaphthalen-1-amine Isomers via Spectral Analysis
In the landscape of drug discovery and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. The methylnaphthalen-1-amine scaffold, for instance, presents a family of closely related isomers where a subtle shift in the methyl group's position on the naphthalene ring can profoundly alter biological activity and physicochemical properties. Distinguishing 7-Methylnaphthalen-1-amine from its positional isomers, such as 2-Methylnaphthalen-1-amine and 4-Methylnaphthalen-1-amine, is a common analytical challenge that requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectral data that allows for the unambiguous differentiation of these isomers. As we do not have access to a complete set of experimental spectra for every isomer, we will ground our analysis in the well-documented spectra of the parent molecule, 1-naphthalenamine , and use established principles of substituent effects to predict and explain the spectral characteristics of its methylated derivatives. This approach mirrors the daily workflow of a research scientist, who must often combine experimental data with predictive chemical knowledge.
The Subjects of Our Analysis: Molecular Structures
The key to differentiating these isomers lies in how the position of the electron-donating methyl group (-CH₃) influences the electronic environment of the protons and carbons throughout the naphthalene system, which is already biased by the powerful electron-donating amino (-NH₂) group at the C1 position.
Caption: Molecular structures of the parent compound and key isomers.
The Analytical Workflow: A Logic-Driven Approach
The identification process is a systematic workflow where each spectroscopic technique provides a piece of the puzzle. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies key functional groups. Finally, NMR spectroscopy provides the detailed constitutional map needed to pinpoint the exact isomeric form.
Caption: Systematic workflow for the spectroscopic differentiation of isomers.
Mass Spectrometry (MS)
Mass spectrometry serves as the initial checkpoint, confirming that the isomers share the same molecular weight and elemental formula.
Expertise & Causality: All isomers of methylnaphthalen-1-amine have the molecular formula C₁₁H₁₁N. The presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd nominal mass, a principle known as the Nitrogen Rule . While the molecular ion peak will be identical for all isomers (m/z 157), subtle differences in fragmentation patterns can arise due to the stability of the resulting carbocations. However, for aromatic systems, the molecular ion is typically very stable and often the base peak, making fragmentation differences less pronounced than in aliphatic compounds. The most likely fragmentation is the loss of a hydrogen radical to form a stable ion at m/z 156.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Ions (m/z) | Notes |
| 1-Naphthalenamine | C₁₀H₉N | 143.19 | 143 (M⁺, base peak), 115 | The spectrum is dominated by the stable molecular ion.[1] |
| Methylnaphthalen-1-amine Isomers | C₁₁H₁₁N | 157.21 | 157 (M⁺), 156 ([M-H]⁺), 142 ([M-CH₃]⁺), 129 | All isomers will show a strong molecular ion peak at m/z 157. The relative intensities of fragment ions may vary slightly but are often insufficient for unambiguous differentiation alone. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column, which can separate the isomers prior to analysis.
-
Ionization: Employ Electron Impact (EI) ionization at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic spectral fingerprint.
-
Analysis: Scan a mass-to-charge (m/z) range from 40 to 250 using a quadrupole or time-of-flight (TOF) mass analyzer.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for confirming the presence of the primary aromatic amine functional group, which is common to all isomers.
Expertise & Causality: As primary aromatic amines, all isomers will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric vibrations of the -NH₂ group.[2] A sharp N-H bending (scissoring) vibration will appear around 1600-1650 cm⁻¹, and a strong C-N stretching band for the aromatic amine will be present in the 1250-1335 cm⁻¹ range.[3] While these fundamental peaks confirm the class of compound, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-H bending and ring vibrations that are unique to the substitution pattern of each isomer. For example, the out-of-plane C-H bending modes between 700-900 cm⁻¹ are highly diagnostic of the number of adjacent hydrogen atoms on the aromatic ring.
Comparative Data Table
| Compound | N-H Stretch (asym/sym, cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) | Key Fingerprint Peaks (cm⁻¹) |
| 1-Naphthalenamine | ~3420 / ~3350 | ~1620 | ~1280 | Strong bands related to the substitution pattern of the naphthalene core.[4] |
| This compound | ~3420 / ~3350 | ~1620 | ~1280 | Expected to show a unique pattern of C-H out-of-plane bends due to its specific substitution. |
| 4-Methylnaphthalen-1-amine | ~3420 / ~3350 | ~1620 | ~1280 | The fingerprint region will differ significantly from the 7-methyl isomer due to the different arrangement of hydrogens on the rings. |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the analyte with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is typically presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for isomer differentiation, as it provides a direct map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum provides the most decisive evidence. The key diagnostic regions are the aromatic protons (δ 7.0-8.5 ppm), the amine protons (a broad singlet, δ 3.5-4.5 ppm, which can exchange with D₂O), and the methyl protons (a sharp singlet, δ 2.4-2.7 ppm). The position of the methyl group creates a unique chemical shift and spin-spin splitting pattern for the remaining aromatic protons, which acts as a definitive fingerprint for each isomer. For instance, in 4-methylnaphthalen-1-amine, the methyl group is adjacent to H-3 and will influence its chemical shift, whereas in this compound, the methyl group is on the second ring, leading to a completely different splitting pattern.
Comparative Data Table
| Compound | δ -CH₃ (s, 3H) | δ -NH₂ (br s, 2H) | Aromatic Proton Chemical Shifts (δ, ppm) and Splitting |
| 1-Naphthalenamine [5] | N/A | ~4.1 | Complex multiplet pattern from δ 7.0-7.9, with 7 distinct proton environments. |
| 2-Methylnaphthalen-1-amine | ~2.4 | ~4.0 | The H-3 and H-4 protons will be significantly affected. H-3 will likely be a singlet, and H-4 a doublet, both shifted by the adjacent methyl and amino groups. |
| 4-Methylnaphthalen-1-amine | ~2.6 | ~4.1 | H-2 and H-3 will be doublets, strongly influenced by the adjacent amino and methyl groups, respectively. The peri-proton H-5 will also experience a notable shift. |
| This compound | ~2.5 | ~4.1 | The methyl group is remote from the amino group. Protons on the first ring (H-2, H-3, H-4) will resemble those in 1-naphthalenamine, while protons on the second ring (H-5, H-6, H-8) will show a distinct pattern with H-6 and H-8 appearing as singlets or narrow doublets. This separation of effects is the key identifier. |
¹³C NMR Spectroscopy
Expertise & Causality: The ¹³C NMR spectrum confirms the number of unique carbon environments. All isomers will have 11 distinct carbon signals (10 for the naphthalene core, 1 for the methyl group). The chemical shifts are highly sensitive to the substituent positions. The carbon bearing the amino group (C1) will be shifted downfield (δ ~140-145 ppm), while the carbon bearing the methyl group will also be downfield relative to an unsubstituted carbon. The most valuable information comes from the specific shifts of all 10 aromatic carbons, which can be predicted with high accuracy using substituent chemical shift (SCS) increments.[6][7]
Comparative Data Table
| Compound | δ -CH₃ | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 1-Naphthalenamine | N/A | 10 unique signals from ~109 to 142 ppm. C1 is at ~142 ppm. |
| 2-Methylnaphthalen-1-amine [8] | ~16.9 | C1: 139.7, C2: 122.9, C3: 128.0, C4: 122.3, C4a: 134.5, C5: 128.0, C6: 124.6, C7: 125.7, C8: 120.3, C8a: 123.6 |
| This compound | ~21-22 | Predicted to have a unique set of 10 aromatic signals. The shifts for C1-C4 will be similar to 1-naphthalenamine, while C5, C6, C7, and C8 will be significantly altered by the methyl group at C7. |
| 4-Methylnaphthalen-1-amine | ~18-19 | C4 will be significantly downfield due to the attached methyl group. C2, C3, and C5 (peri) will show the largest shifts compared to the parent compound. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of ~12 ppm. Use a sufficient relaxation delay (e.g., 2 seconds) and number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of ~220 ppm. Use proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, run 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see C-H correlations) to definitively map the molecular structure.
Conclusion
While mass spectrometry and infrared spectroscopy are vital for confirming the molecular formula and identifying the core functional groups of methylnaphthalen-1-amine isomers, they fall short in providing the specific structural detail needed for unambiguous differentiation. The true power of identification lies in NMR spectroscopy . The distinct chemical shifts and spin-spin coupling patterns observed in the ¹H NMR spectrum, corroborated by the unique set of signals in the ¹³C NMR spectrum, provide a definitive and irrefutable fingerprint for each positional isomer. By carefully analyzing the influence of the methyl group's position on the aromatic signals, a researcher can confidently distinguish this compound from all other possibilities.
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Nanney, J. R., & Mahaffy, C. A. L. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-267. Available at: [Link]
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Singh, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 799-811. Available at: [Link]
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The Impact of Methyl Substitution on the Biological Activity of Naphthylamines: A Comparative Guide
For researchers and professionals in drug development and toxicology, understanding the structure-activity relationships of aromatic amines is paramount. Naphthylamines, a class of compounds with significant industrial applications, are also recognized for their potential biological effects, including carcinogenicity.[1][2] This guide provides an in-depth comparison of the biological activities of methyl-substituted naphthylamines versus their unsubstituted counterparts. We will delve into the nuances of their metabolic activation, cytotoxicity, and genotoxicity, supported by experimental data and detailed protocols to provide a comprehensive resource for laboratory investigation.
Metabolic Activation: The Gateway to Bioactivity
The biological effects of naphthylamines are intrinsically linked to their metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes.[3][4][5] This bioactivation is a critical first step that can transform relatively inert compounds into reactive electrophiles capable of interacting with cellular macromolecules like DNA.
Unsubstituted naphthylamines, such as 2-naphthylamine, are well-documented procarcinogens that require metabolic activation to exert their genotoxic effects.[6] The primary activation pathway involves N-hydroxylation by CYP enzymes to form N-hydroxy-naphthylamine. This intermediate can be further metabolized, for instance by N-acetylation, to form reactive arylnitrenium ions that readily bind to DNA, leading to mutations and potentially initiating carcinogenesis.[6]
The introduction of a methyl group to the naphthalene ring can significantly alter the metabolic profile. In the case of 2-methylnaphthalene, metabolism can occur via two main routes: ring epoxidation or oxidation of the methyl group to form 2-naphthalenemethanol.[3][5][7] Both pathways are catalyzed by cytochrome P450 monooxygenases.[3][7] The formation of epoxides is considered a key step in the cytotoxicity of these compounds.[7][8] Furthermore, studies on 2-methylnaphthalene have shown that sulfotransferases are also involved in its metabolic activation.[3][5]
Interestingly, N-methylation may also be a critical step in the metabolic activation of primary arylamines. N-methylarylamines are more readily N-oxygenated by the microsomal flavin-containing monooxygenase system compared to their primary amine counterparts.[1]
Caption: Metabolic activation pathways for unsubstituted and methyl-substituted naphthylamines.
Comparative Cytotoxicity
The cytotoxic potential of naphthylamine derivatives is a critical determinant of their overall toxicity profile. Studies comparing naphthalene and its monomethyl derivatives have revealed significant differences in their cytotoxic effects, particularly in the lung.[9]
In mouse models, 2-methylnaphthalene was found to be approximately as toxic as naphthalene, while 1-methylnaphthalene was less toxic.[9] The primary target for the cytotoxic effects of these compounds is the non-ciliated bronchiolar epithelial cells (Clara cells).[7][8][9] At higher doses, damage to adjacent ciliated cells is also observed.[9] The severity of the lung lesions associated with 2-methylnaphthalene is reported to be similar to that of naphthalene.[7]
While direct comparative data on the cytotoxicity of methyl-naphthylamines versus unsubstituted naphthylamines is less abundant, the information on their naphthalene analogues suggests that the position of the methyl group is a key factor in determining cytotoxic potency.
Data Summary: Comparative Cytotoxicity of Naphthalene and its Derivatives
| Compound | Relative Toxicity in Mouse Lung | Primary Target Cells |
| Naphthalene | Moderate | Clara cells, Ciliated cells[9] |
| 1-Methylnaphthalene | Low | Clara cells[9] |
| 2-Methylnaphthalene | Moderate | Clara cells, Ciliated cells[7][9] |
Genotoxicity: The Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds and is a good indicator of carcinogenic potential.[10][11] Aromatic amines often require metabolic activation to show mutagenicity in the Ames test.[4]
Unsubstituted 2-naphthylamine is a known mutagen and carcinogen.[1][2] Its mutagenicity is detectable in the Ames test, particularly in the presence of a metabolic activation system (S9 mix), which contains the necessary enzymes for its bioactivation.[4]
The genotoxicity of methyl-substituted naphthylamines is less well-characterized in publicly available literature. However, based on the metabolic activation pathways that lead to reactive intermediates capable of forming DNA adducts, a genotoxic potential can be inferred. For instance, the formation of reactive metabolites from 2-methylnaphthalene, which can covalently bind to hepatic proteins, suggests a potential for DNA interaction as well.[3][5]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of naphthylamine derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (unsubstituted and methyl-substituted naphthylamines) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere.[13]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Genotoxicity Assessment: The Ames Test
The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[10][14] The assay measures the ability of a chemical to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[10][11]
Protocol:
-
Strain Preparation: Grow the desired S. typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.[14]
-
Metabolic Activation: Prepare the S9 mix from the liver of induced rats, which contains the necessary metabolic enzymes. This step is crucial for testing pro-mutagens like aromatic amines.[4][14]
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control.
-
Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Caption: The basic workflow for conducting the Ames test to assess mutagenicity.
Conclusion and Future Directions
The available evidence strongly suggests that methyl substitution on the naphthylamine ring system significantly influences its biological activity. The position of the methyl group plays a crucial role in determining the metabolic pathway and, consequently, the cytotoxic and genotoxic outcomes. While unsubstituted 2-naphthylamine is a well-established carcinogen, the comprehensive toxicological profile of its various methyl-substituted analogues requires further investigation.
Future research should focus on direct comparative studies of a wider range of methyl-substituted naphthylamines to elucidate more precise structure-activity relationships. Such studies will be invaluable for risk assessment and the rational design of safer chemical alternatives in various industrial applications.
References
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Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., Plopper, C., Buckpitt, A., & Rohde, A. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16–27. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Inami, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(1), 46-52. [Link]
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Gorrod, J. W., & Manson, D. (1986). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Xenobiotica, 16(10-11), 933-945. [Link]
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Al-Omair, M. A. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Rasmussen, R. E., et al. (1986). Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. Journal of Applied Toxicology, 6(1), 13-20. [Link]
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Thabrew, I., et al. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 70(3), 633-640. [Link]
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Kilanowicz, A., et al. (2018). METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. Medycyna Pracy, 69(4), 387-398. [Link]
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Zhang, L., et al. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. Figshare. [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]
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Velez, A. X., et al. (2013). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules, 18(3), 2731-2741. [Link]
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Al-Salmani, K., et al. (2021). Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT24, NAT25B or NAT2*7B N-acetyltransferase 2 haplotypes. Archives of Toxicology, 95(3), 967-978. [Link]
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Kumar, R., et al. (2020). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Xenobiotics, 10(2), 58-69. [Link]
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Brusick, D. (2008). Critical assessment of the genetic toxicity of naphthalene. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S1-S8. [Link]
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Purity Analysis of 7-Methylnaphthalen-1-amine: A Comparative Guide to HPLC and GC-MS
In the landscape of pharmaceutical research and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 7-Methylnaphthalen-1-amine, an aromatic amine with potential applications in organic synthesis and drug development, selecting the optimal analytical technique for purity analysis is a critical decision. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation for each method, offering a clear rationale for choosing the most suitable approach.
Physicochemical Considerations for this compound
The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte. For this compound, its structure—a naphthalene core substituted with a methyl and an amino group—dictates the following key characteristics:
-
Polarity: The presence of the primary amine group imparts a degree of polarity to the otherwise nonpolar naphthalene scaffold. This makes the molecule moderately polar.
-
Volatility: As a semi-volatile organic compound, this compound can be vaporized at elevated temperatures, a prerequisite for GC analysis.
-
Thermal Stability: Aromatic amines can be susceptible to thermal degradation at the high temperatures often employed in GC inlets. This is a crucial consideration that may necessitate careful method development.
-
UV-Vis Absorbance: The conjugated aromatic system of the naphthalene ring results in strong ultraviolet (UV) absorbance, making it an ideal chromophore for detection by HPLC with a UV detector.
These properties place this compound in a category of compounds where both HPLC and GC-MS are viable analytical options, making a detailed comparison essential.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Given the moderate polarity and strong UV absorbance of this compound, a reversed-phase HPLC method with UV detection is a highly suitable approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically a C18-silica column) is nonpolar, while the mobile phase is a polar solvent mixture, often a combination of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
- 0-2 min: 30% B
- 2-15 min: 30% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 30% B
- 18-20 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
3. Data Interpretation:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- The DAD can also be used to assess peak purity by comparing the UV spectra across a single peak.
Rationale for Methodological Choices:
-
The C18 column is chosen for its excellent retention and separation of nonpolar to moderately polar compounds.
-
A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape and resolution by ensuring the amine group is protonated.
-
UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and is likely to provide a strong signal for the naphthalene ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS offers the advantage of providing structural information about impurities through mass spectral data.
Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase lining the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).
Experimental Protocol: GC-MS
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL solution.
- Optional Derivatization: If peak tailing is observed due to the active amine group, derivatization (e.g., silylation with BSTFA) may be necessary to improve chromatographic performance. For this initial assessment, we will proceed without derivatization.
2. GC-MS Instrumentation and Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Interpretation:
- The total ion chromatogram (TIC) is used to determine the retention times and relative peak areas for purity calculation.
- The mass spectrum of the main peak can be used to confirm its identity by comparing it to a spectral library or through manual interpretation of the fragmentation pattern.
- The mass spectra of impurity peaks can provide valuable information for their structural elucidation.
Rationale for Methodological Choices:
-
A DB-5ms column is a good general-purpose column for separating a wide range of semi-volatile compounds.
-
The temperature program is designed to provide good separation of potential impurities while minimizing the time the analyte spends at high temperatures.
-
The inlet and transfer line temperatures are set high enough to ensure efficient vaporization and transfer of the analyte without causing thermal degradation.
-
EI at 70 eV is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for library searching and structural identification.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for this compound. | Suitable for volatile and thermally stable compounds. Potential for thermal degradation of the analyte. |
| Selectivity | Good, based on differential partitioning. Co-elution is possible. | Excellent, with mass spectral data providing an additional dimension of separation and identification. |
| Sensitivity | Good, depending on the chromophore. | Excellent, especially in selected ion monitoring (SIM) mode. |
| Speed | Moderate, with typical run times of 15-30 minutes. | Can be faster, with typical run times of 10-20 minutes. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to improve peak shape and thermal stability. |
| Identification Power | Limited to retention time and UV spectrum. Co-elution with impurities having similar UV spectra can be misleading. | Definitive identification through mass spectral fragmentation patterns and library matching. |
| Cost & Complexity | Lower initial and operational cost. Less complex instrumentation. | Higher initial and operational cost. More complex instrumentation and data analysis. |
Visualizing the Decision and Workflow
Caption: Decision-making flowchart for selecting HPLC or GC-MS.
Caption: Experimental workflows for HPLC and GC-MS analysis.
Caption: Linking analyte properties to the choice of analytical method.
Conclusion and Recommendations
For the routine purity analysis of this compound, HPLC with UV detection is the recommended primary technique. The method is robust, requires minimal sample preparation, and is well-suited to the analyte's physicochemical properties, particularly its strong UV absorbance and potential thermal lability. The risk of on-column degradation is significantly lower in HPLC compared to GC, ensuring a more accurate purity assessment.
GC-MS should be considered a powerful secondary and orthogonal technique. Its strength lies in its ability to provide definitive structural information about any detected impurities, which is invaluable for process development and impurity profiling. If an unknown impurity is detected by HPLC, GC-MS would be the ideal tool for its identification. However, due to the potential for thermal degradation and the possible need for derivatization, it is less suited for routine quality control where accuracy and high throughput are paramount.
In a comprehensive quality control strategy, both techniques can be used synergistically: HPLC for routine purity testing and quantification, and GC-MS for the initial characterization of the impurity profile and for investigating any out-of-specification results.
References
-
Introduction to High-Performance Liquid Chromatography , L. R. Snyder, J. J. Kirkland, J. W. Dolan, John Wiley & Sons, 2011. [Link]
-
Practical Gas Chromatography , D. J. Grant, Halsted Press, 1996. [Link]
-
Mass Spectrometry: Principles and Applications , E. de Hoffmann, V. Stroobant, John Wiley & Sons, 2007. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
A Senior Application Scientist's Guide to the Structural Confirmation of 7-Methylnaphthalen-1-amine Derivatives
Introduction: The Criticality of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. For scaffolds such as 7-Methylnaphthalen-1-amine, which serve as versatile building blocks for a multitude of pharmacologically active agents, absolute certainty in its structure—and that of its derivatives—is not merely an academic exercise; it is a prerequisite for safety, efficacy, and intellectual property. The presence of closely related isomers, where a subtle shift of a single methyl group can drastically alter biological activity and toxicity, presents a significant analytical challenge.
This guide provides a comprehensive comparison of the primary analytical techniques used for the structural elucidation of complex aromatic amines. As a senior application scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this guide is designed to walk researchers and drug development professionals through the logical workflow and causal reasoning behind choosing and integrating multiple spectroscopic techniques. We will explore how a synergistic approach, leveraging the unique strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, provides a self-validating system for achieving irrefutable structural confirmation.
The Analytical Triad: A Comparative Overview
No single technique can independently provide the complete structural picture with absolute certainty. The gold standard lies in the convergence of evidence from orthogonal methods. The three pillars of modern structural elucidation are Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.
| Technique | Primary Information Yielded | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | High sensitivity; requires minimal sample; provides fragmentation data for substructural clues. | Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
| NMR Spectroscopy | Atom Connectivity (Through-Bond) | Unrivaled for mapping the carbon-hydrogen framework; provides detailed information on the chemical environment of each atom. | Lower sensitivity than MS; requires more sample; complex spectra can be challenging to interpret. |
| X-ray Crystallography | 3D Atomic Arrangement in Space | Provides the absolute, unambiguous 3D structure and stereochemistry.[1] | Requires a high-quality single crystal, which can be difficult or impossible to grow; the solid-state structure may not represent the solution-state conformation. |
The strategic application of these techniques transforms the process of structure determination from a linear task into a dynamic, self-validating workflow.
Caption: Logical workflow for structural elucidation.
Part 1: The First Pass – What is the Formula and Basic Skeleton?
The initial investigation of an unknown derivative begins with two fundamental questions: "What is its molecular weight and formula?" and "What are the basic components of the carbon-hydrogen framework?"
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool in pharmaceutical development, providing highly sensitive and accurate mass measurements.[2][3][4] For structural elucidation, High-Resolution Mass Spectrometry (HRMS) is the first crucial step.
-
Causality Behind the Choice: We choose HRMS over standard MS because it provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This precision is critical because it allows for the unambiguous determination of the compound's elemental formula. For a derivative of this compound, confirming the presence and number of nitrogen, oxygen, or halogen atoms is vital.
Expected Data for a Hypothetical Derivative (e.g., N-acetyl-7-methylnaphthalen-1-amine):
-
Formula: C₁₃H₁₃NO
-
Exact Mass: 199.0997
-
HRMS Result: Found: 199.0995 (M+H)⁺. This result confidently confirms the elemental composition, ruling out other possibilities with the same nominal mass.
1D NMR Spectroscopy (¹H and ¹³C)
With the formula confirmed, 1D NMR provides the first glimpse of the molecular structure.[3]
-
¹H NMR: This experiment reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent to each other). For our scaffold, we expect to see characteristic signals in the aromatic region (7-8 ppm), a singlet for the methyl group (~2.5 ppm), and signals corresponding to the amine proton and any substituents.
-
¹³C NMR: This provides the number of distinct carbon environments. For our hypothetical N-acetyl derivative, we would expect to see 13 distinct carbon signals (unless symmetry results in overlap).
These 1D spectra allow us to formulate a hypothesis. We can see the components—a substituted naphthalene ring, a methyl group, an amine, and an acetyl group—but we cannot yet definitively say how they are connected. Is it 7-methyl or 5-methyl? Is the substituent on the amine or the ring?
Part 2: The Core of Elucidation – Piecing the Puzzle Together with 2D NMR
Two-dimensional NMR experiments are the cornerstone of modern structure determination, allowing us to trace the connectivity of atoms through bonds.[5][6] These experiments correlate signals from the 1D spectra, resolving the ambiguities left by the initial analysis.
| 2D NMR Experiment | Correlation Type | Information Gained |
| COSY (Correlation Spectroscopy) | ¹H – ¹H (through 2-3 bonds) | Identifies which protons are coupled (adjacent) to each other.[6][7] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (through 1 bond) | Directly links each proton to the carbon it is attached to.[6][7][8] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (through 2-3 bonds) | Shows long-range correlations between protons and carbons, crucial for connecting molecular fragments.[6][7][8] |
A Case Study: Confirming the Structure of N-acetyl-7-methylnaphthalen-1-amine
Let's assume we have synthesized a compound we believe to be N-acetyl-7-methylnaphthalen-1-amine. HRMS has confirmed the formula C₁₃H₁₃NO. Now, we use 2D NMR to prove the connectivity.
-
HSQC Analysis: We first use the HSQC spectrum to definitively link every proton signal to its directly attached carbon. This creates a set of confirmed C-H pairs.
-
COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. In the naphthalene core, we would trace the connectivity of the aromatic protons, establishing which protons are neighbors on the rings.
-
HMBC Analysis - The Decisive Experiment: The HMBC spectrum provides the key long-range correlations that piece the entire structure together.
Caption: Key HMBC correlations for structural confirmation.
-
Confirming the Methyl Position: The protons of the methyl group (let's call them H-Me) will show a correlation to the carbon they are attached to, C7. Crucially, they will also show 3-bond correlations to the adjacent carbons, C6 and C8. The absence of correlations to other carbons confirms its position at C7, distinguishing it from all other methylnaphthalene isomers.
-
Confirming the Acetyl Group Position: The protons of the acetyl methyl group will show a strong 2-bond correlation to the acetyl carbonyl carbon. The amide N-H proton would show a correlation to this same carbonyl carbon and to C1 of the naphthalene ring, confirming that the acetyl group is attached to the nitrogen, which in turn is attached to C1.
By systematically analyzing these 2D NMR correlations, we build an undeniable web of evidence that confirms the proposed structure. Every piece of data cross-validates the others, fulfilling the requirement of a self-validating system.
Part 3: The Gold Standard – Absolute Confirmation with X-Ray Crystallography
While NMR provides definitive connectivity, it does not directly reveal the three-dimensional arrangement of atoms in space. For molecules that are chiral or have complex stereochemistry, X-ray crystallography is the ultimate arbiter.[1][9][10]
-
When is it Necessary? If the synthesized derivative has stereocenters, or if there are ambiguities about planarity or conformation that cannot be resolved by NMR (e.g., through NOESY experiments), a single-crystal X-ray structure is required. It is the most powerful method for determining the absolute configuration of a chiral molecule.[1][11]
-
The Process: This technique requires growing a suitable single crystal of the compound. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate a 3D electron density map of the molecule, from which atomic positions can be determined with extremely high precision.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key NMR experiments described.
Protocol 1: Sample Preparation for NMR Spectroscopy
Scientific integrity starts with meticulous sample preparation. Contaminants or undissolved material can severely degrade spectral quality.
-
Determine Sample Amount: For a small molecule (~200 g/mol ), aim for a concentration of 10-20 mg dissolved in 0.6-0.7 mL of deuterated solvent for optimal 1D and 2D NMR results.
-
Select Solvent: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point. If the compound is acidic or basic, consider solvents like DMSO-d₆ or MeOD.
-
Dissolution: Weigh the sample accurately into a small, clean vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical for good magnetic field shimming.
-
Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker or a printed label.
Protocol 2: Acquisition of a 2D HMBC Spectrum (Bruker Spectrometer)
The HMBC experiment is crucial for establishing long-range connectivity.
-
Initial Setup: Insert the prepared sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire Reference Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for the 2D experiment.
-
Load HMBC Experiment:
-
In the TopSpin software, create a new experiment number.
-
Type rpar hmbcgplpndqf and press Enter. This command loads the standard gradient-selected, phase-sensitive HMBC pulse program and parameters.
-
-
Set Spectral Parameters:
-
Set the spectral width (SW) and offset (O1P) for the ¹H dimension (F2 axis) based on the 1D ¹H spectrum.
-
Set the spectral width (SW) and offset (O2P) for the ¹³C dimension (F1 axis) based on the 1D ¹³C spectrum.
-
-
Optimize Key Parameters:
-
CNST2 (Long-Range Coupling Constant): This is the most critical parameter. It is optimized for the expected long-range J-coupling. A value of 8 Hz is a robust starting point for typical 2- and 3-bond correlations in aromatic systems.
-
NS (Number of Scans): Set to a multiple of 8 or 16 for proper phase cycling (e.g., 16 scans).
-
TD (Time Domain points): Set TD(F2) to 2048 (2k) and TD(F1) to 256.
-
-
Start Acquisition: Type rga to set the receiver gain, followed by zg to begin the experiment. The experiment time will be displayed.
-
Processing: Once the acquisition is complete, type xfb to perform the 2D Fourier transform. Phase the spectrum manually if required. The resulting spectrum can then be analyzed to identify the crucial long-range correlations.
Conclusion
The structural confirmation of a novel this compound derivative, or any pharmaceutical compound, is a process of systematic, evidence-based deduction. It begins with the broad strokes of HRMS to define the elemental composition and progresses to the intricate detail of 2D NMR to map the atomic connectivity. For questions of absolute stereochemistry, X-ray crystallography provides the final, definitive answer. By understanding the causality behind each experimental choice and leveraging the synergistic power of these techniques, researchers can build a robust, self-validating case for their proposed structure, ensuring the scientific integrity required for advancing drug development programs.
References
-
O'Malley, D. P. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]
-
SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from [Link]
-
Spectroscopy Staff. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
- Harada, N., & Nakanishi, K. (1983). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]
-
Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
- Rauk, A. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chirality in Drug Design and Development. Wiley.
- Flack, H. D., & Bernardinelli, G. (2008).
-
Chem.ucla.edu. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 7-Methylnaphthalen-1-amine: A Novel Palladium-Catalyzed Approach Versus Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 7-Methylnaphthalen-1-amine, a crucial building block, has traditionally been synthesized through a multi-step process involving nitration and subsequent reduction. This guide presents a comprehensive comparison of this classical route with a proposed novel, more direct approach utilizing a palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, procedural details, and comparative performance metrics of each pathway, providing the necessary data for an informed selection of the optimal synthetic strategy.
The Traditional Pathway: A Two-Step Nitration and Reduction
The established route to this compound hinges on the initial nitration of 2-methylnaphthalene, followed by the reduction of the resulting nitro-isomers. While seemingly straightforward, this pathway presents challenges in terms of regioselectivity and purification.
Mechanism and Rationale
The nitration of 2-methylnaphthalene is a classic electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, while the naphthalene ring system itself has preferred positions for substitution. This leads to a mixture of several mononitrated isomers, with the desired 7-methyl-1-nitronaphthalene being one of the products. The subsequent reduction of the nitro group to an amine is a well-established transformation, achievable through various reagents, most commonly catalytic hydrogenation or metal-based reducing agents like iron in acidic media.[1][2]
Experimental Protocol: Traditional Synthesis
Step 1: Nitration of 2-Methylnaphthalene
-
To a stirred solution of 2-methylnaphthalene in a suitable solvent (e.g., acetic acid or dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by pouring it onto ice, and the crude product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield a mixture of nitro-isomers.
-
The desired 7-methyl-1-nitronaphthalene isomer is then isolated from the mixture through fractional crystallization or chromatography.
Step 2: Reduction of 7-Methyl-1-nitronaphthalene
-
Method A: Catalytic Hydrogenation
-
7-Methyl-1-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.[3]
-
The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr shaker) at room temperature or slightly elevated temperature and pressure until the reaction is complete.[3]
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
-
-
Method B: Iron Reduction
-
7-Methyl-1-nitronaphthalene is suspended in a mixture of a solvent (e.g., ethanol/water) and an acid (e.g., acetic acid or hydrochloric acid).[1]
-
Iron powder is added portion-wise to the heated mixture.[4][5]
-
The reaction is refluxed until the reduction is complete.
-
The reaction mixture is filtered to remove iron salts, and the filtrate is neutralized and extracted to afford the product.
-
A Novel Approach: Direct C-N Bond Formation via Buchwald-Hartwig Amination
To circumvent the issues of isomer separation and the use of harsh nitrating agents, we propose a more direct and potentially more efficient synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.[6] This modern cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide and an amine source.[7]
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The use of specialized phosphine ligands is crucial for the efficiency of this reaction, enhancing the rates of both oxidative addition and reductive elimination.[7] For the synthesis of a primary amine like this compound, an "ammonia equivalent" is employed, which is a reagent that delivers the -NH2 group.[8][9]
Proposed Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added 7-bromo-1-methylnaphthalene (or 7-chloro-1-methylnaphthalene), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide, LiN(SiMe3)2).[8]
-
A dry, aprotic solvent such as toluene or dioxane is added, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
The reaction mixture is heated to a temperature typically between 80-110 °C and stirred until the starting aryl halide is consumed.
-
After cooling, the reaction is quenched, and the product is extracted.
-
Purification is typically achieved through column chromatography to yield pure this compound.
Comparative Analysis
| Parameter | Traditional Route (Nitration/Reduction) | Novel Route (Buchwald-Hartwig Amination) |
| Number of Steps | 2 | 1 |
| Starting Material | 2-Methylnaphthalene | 7-Halo-1-methylnaphthalene |
| Key Reagents | Nitric acid, Sulfuric acid, Reducing agent (H2/Pd/C or Fe/acid) | Palladium catalyst, Phosphine ligand, Ammonia equivalent, Strong base |
| Yield | Moderate to good (often lowered by isomer separation) | Potentially high |
| Purity | Requires careful purification to remove isomers | Generally high, with predictable byproducts |
| Scalability | Can be challenging due to isomer separation and handling of nitrating agents | Generally scalable with appropriate process controls |
| Safety Concerns | Use of strong, corrosive acids; potential for exothermic reactions | Use of pyrophoric bases and air-sensitive catalysts |
| Environmental Impact | Generation of acidic waste and metal byproducts | Use of precious metal catalyst and organic solvents |
Visualizing the Synthetic Pathways
Caption: Comparison of the traditional and novel synthetic routes to this compound.
Conclusion
The traditional synthesis of this compound via nitration and reduction, while established, suffers from drawbacks related to isomer formation and the need for potentially harsh reagents. The proposed novel route utilizing a Buchwald-Hartwig amination offers a more direct, single-step approach that could lead to higher yields and purity, avoiding the challenging isomer separation. While the novel route requires more specialized and air-sensitive reagents, its potential benefits in terms of efficiency and selectivity make it a compelling alternative for researchers and drug development professionals. The choice between these routes will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the specific purity requirements of the final product.
References
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- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
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Cytotoxicity comparison of different naphthalenamine derivatives.
An In-Depth Guide to the Comparative Cytotoxicity of Naphthalenamine Derivatives for Cancer Research
Naphthalenamine and its derivatives represent a burgeoning class of molecules in oncological research, demonstrating significant potential as cytotoxic agents against a spectrum of cancer cell lines. Their bicyclic aromatic structure serves as a versatile scaffold for chemical modifications, leading to a wide array of compounds with diverse potencies and mechanisms of action. This guide provides a comparative analysis of the cytotoxic profiles of various naphthalenamine derivatives, supported by experimental data from recent studies. We will delve into structure-activity relationships, mechanistic pathways, and the standardized protocols required for reproducible evaluation.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency. The following table consolidates IC₅₀ data for several classes of naphthalenamine derivatives against various human cancer cell lines, providing a basis for comparison. It is crucial to note that direct comparisons of absolute IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times[1].
| Derivative Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Naphthalen-1-yloxyacetamides | Compound 5d | MCF-7 (Breast) | 2.33 | Doxorubicin | 6.89 | [2] |
| Compound 5c | MCF-7 (Breast) | 7.39 | Doxorubicin | 6.89 | [2] | |
| Compound 5e | MCF-7 (Breast) | 3.03 | Doxorubicin | 6.89 | [2] | |
| Naphthalene-Enamides | Compound 5f | Huh-7 (Liver) | 2.62 | Doxorubicin | 7.20 | [3][4] |
| Compound 5g | Huh-7 (Liver) | 3.37 | Doxorubicin | 7.20 | [3][4] | |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | Compound 5a (R3=OMe) | MCF-7 (Breast) | <10 µg/mL | Adriamycin | - | [5][6] |
| H-460 (Lung) | <10 µg/mL | Adriamycin | - | [5][6] | ||
| SF-268 (CNS) | <10 µg/mL | Adriamycin | - | [5][6] | ||
| Naphthol Diazenyl Schiff Bases | Compound NS-2 | HT-29 (Colorectal) | 4-19 µg/mL | Doxorubicin | - | [7] |
| Compound NS-21 | HT-29 (Colorectal) | 4-19 µg/mL | Doxorubicin | - | [7] | |
| Naphthalimide-Polyamine Conjugates | Compound 5d | B16 (Murine Melanoma) | - | - | - | [8] |
| K562 (Leukemia) | - | - | - | [8] | ||
| Naphthyridine Derivatives | Compound 16 | HeLa (Cervical) | 0.7 | Colchicine | 23.6 | [9] |
| HL-60 (Leukemia) | 0.1 | Colchicine | 7.8 | [9] | ||
| PC-3 (Prostate) | 5.1 | Colchicine | 19.7 | [9] |
Interpreting the Data: Structure-Activity Insights
The data reveals critical structure-activity relationships (SAR). For instance, in the naphthalen-1-yloxyacetamide series, the nature of the substituent on the acrylamide moiety significantly influences cytotoxicity against MCF-7 cells[2]. Similarly, for N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, a methoxy group (OMe) as the R3 substituent resulted in the most potent compound of that series[5]. The high potency of certain naphthyridine derivatives, with IC₅₀ values in the sub-micromolar range, underscores the importance of the core heterocyclic structure in achieving high efficacy[9]. These variations highlight how minor structural modifications can drastically alter the cytotoxic potential, a key principle in rational drug design[10].
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of naphthalenamine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Understanding these mechanisms is vital for developing targeted cancer therapies.
Many of these compounds trigger the intrinsic pathway of apoptosis. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Active caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. Several studies have shown that potent naphthalenamine derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting apoptosis[2][8].
Another common mechanism is the disruption of the cell cycle. For example, certain naphthalene-enamide and naphthol diazenyl Schiff base derivatives have been shown to cause cell cycle arrest at the G2/M or S phase, preventing cancer cells from proliferating[3][4][7].
Caption: Intrinsic apoptosis pathway induced by naphthalenamine derivatives.
Standardized Protocol: The MTT Assay for Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells[11][12].
Principle of the MTT Assay
Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] This conversion only occurs in viable cells[12]. The formazan crystals are then dissolved in a solubilizing agent (like DMSO), and the resulting purple solution's absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living cells.
Step-by-Step Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalenamine derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[13].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Naphthalenamine derivatives exhibit a wide range of cytotoxic activities, with several compounds demonstrating potencies superior to established anticancer drugs like doxorubicin in specific cell lines. The SAR insights gathered from these studies are invaluable for the rational design of next-generation chemotherapeutic agents. Future research should focus on optimizing the lead compounds to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential side effects. Furthermore, in-depth mechanistic studies and in vivo animal models are necessary to validate the therapeutic potential of the most promising derivatives identified in these in vitro screens.
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A Comparative Guide to the Antimicrobial Efficacy of 7-Methylnaphthalen-1-amine Analogs
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutic agents is a critical endeavor in medicinal chemistry.[1][2][3] The naphthalene moiety, a bicyclic aromatic hydrocarbon, has emerged as a promising platform for the synthesis of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][4][5] Several naphthalene-containing drugs, such as nafcillin, naftifine, and terbinafine, have already found their place in clinical practice, underscoring the therapeutic potential of this structural motif.[1][4] This guide provides a comparative analysis of the antimicrobial efficacy of various analogs derived from the 7-methylnaphthalen-1-amine scaffold, offering insights into their structure-activity relationships, mechanisms of action, and potential as future antimicrobial agents.
The Naphthalene Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The versatility of the naphthalene ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1] Its lipophilic nature can enhance the penetration of biological membranes, a crucial attribute for antimicrobial efficacy.[5] Researchers have synthesized and evaluated a diverse array of naphthalene derivatives, including hydrazones, thiazolidinones, and quaternary ammonium compounds, demonstrating their potential against a wide range of pathogenic microbes.[1][6][7]
Comparative Antimicrobial Activity of Naphthalen-1-amine Analogs
The antimicrobial potency of naphthalen-1-amine analogs is significantly influenced by the nature and position of substituent groups on the naphthalene core and the amine function. The following sections compare the efficacy of different classes of these analogs against various microbial pathogens.
Thiazolidinone and Azetidinone Derivatives
The incorporation of heterocyclic rings, such as thiazolidinone and azetidinone, onto the naphthylamine scaffold has yielded compounds with notable antimicrobial activity. A study on the synthesis and evaluation of 2-naphthylamine analogs bearing these moieties revealed that several compounds exhibited a broad spectrum of activity against both bacteria and fungi.[3] For instance, certain azetidinone derivatives (4a, 4e, 4g, and 4f from the study) showed broad-spectrum antibacterial activity, in some cases comparable to the standard drug ampicillin.[3] Similarly, specific thiazolidinone derivatives (3b, 5b, and 5e from the study) displayed remarkable antifungal activity, comparable to amphotericin B.[3]
Another study focusing on thiazolidinone derivatives of 4-nitro-1-naphthylamine reported that these compounds possessed both antibacterial and antifungal properties.[7] Notably, some of these derivatives showed in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis similar to that of aminopenicillins, with Minimum Inhibitory Concentration (MIC) values ranging from 0.4 to 1000 µg/mL.[7]
Quaternary Ammonium Compounds (QACs)
The derivatization of dihydroxynaphthalene into bis-quaternary ammonium compounds (bis-QACs) has produced potent antimicrobial agents with a wide spectrum of activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2] Structure-activity relationship (SAR) analysis of these compounds indicated that lipophilicity and structural symmetry play a crucial role in their antibacterial performance.[1][2] These bis-QACs were found to be superior in their bacteriostatic and bactericidal action compared to commercial mono-QACs.[1][2]
Aminoalkyl-Naphthols
The synthesis of 1-aminoalkyl-2-naphthol derivatives via the Betti base reaction has also yielded promising antimicrobial candidates.[8][9] In one study, 1-(piperidin-1-ylmethyl)naphthalen-2-ol demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains, with an MIC value as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[8][9] This compound also showed superior efficacy against Staphylococcus aureus MDR strains compared to ciprofloxacin.[8][9] Interestingly, its counterpart, 1-(dimethylaminomethyl)naphthalen-2-ol, exhibited strong antifungal activity, outperforming the standard drug griseofulvin against certain fungal species.[8][9]
Naphthyl-Polyamine Conjugates
Conjugating naphthyl moieties to polyamines has been explored as a strategy to develop novel antimicrobials. Longer chain polyamine variants with 1-naphthyl and 2-naphthyl capping groups displayed significant intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with MIC values as low as 0.29 µM.[10] Some of these conjugates also demonstrated the ability to enhance the activity of conventional antibiotics like doxycycline and erythromycin against Gram-negative bacteria.[10]
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative naphthalen-1-amine analogs against various microbial strains, providing a quantitative comparison of their efficacy.
| Analog Class | Specific Compound | Microorganism | MIC Value | Reference |
| Thiazolidinone Derivatives | Nitronaphthylamine substituent | S. aureus, B. subtilis | 0.4-1000 µg/mL | [7] |
| Thiazolidinone Derivatives | Nitronaphthylamine substituent | K. pneumoniae, E. coli | 500-1000 µg/mL | [7] |
| Aminoalkyl-Naphthols | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 µg/mL | [8][9] |
| Aminoalkyl-Naphthols | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR strains | 100 µg/mL | [8][9] |
| Aminoalkyl-Naphthols | 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum, P. funiculosum | 400 µg/mL | [8][9] |
| Naphthyl-Polyamine Conjugates | Longer chain variants | MRSA, C. neoformans | ≤ 0.29 µM | [10] |
| Naphthalene-based derivatives | Compound SF1 | Fungal pathogens | 1.25-32.00 µg/mL (MIC), 1.70-44.00 µg/mL (MFC) | [11] |
| Naphthalene-based derivatives | Compound SF5 | Aerobic gram-negative bacteria | Significant bactericidal impact | [11] |
| 2-Pyrazoline derivatives | Compound with N(CH3)2 group | E. coli, S. aureus, K. pneumoniae, etc. | 16-63 mM | [5] |
Mechanism of Action: Disrupting the Microbial Fortress
While the exact mechanism of action can vary between different analogs, a recurring theme for some naphthalene derivatives is the disruption of microbial cell membranes.[1][2] Scanning electron microscopy studies on dihydroxynaphthalene-derivative bis-QACs revealed that these compounds cause severe membrane damage to both S. aureus and P. aeruginosa.[1][2] This membrane-disrupting activity is a plausible explanation for their potent bactericidal effects. For other derivatives, such as the 1-aminoalkyl-2-naphthols, molecular docking studies suggest potential interactions with key microbial enzymes like E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, indicating that enzyme inhibition may also be a viable mechanism of action.[8][9]
Experimental Protocols: Assessing Antimicrobial Efficacy
The determination of the antimicrobial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The naphthalen-1-amine analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Caption: Workflow for the broth microdilution method to determine MIC.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of naphthalen-1-amine analogs is intricately linked to their chemical structure. Key SAR findings from various studies include:
-
Lipophilicity: An optimal level of lipophilicity is crucial for antimicrobial activity, likely facilitating membrane penetration.[1] However, an excessive increase in lipophilicity can lead to a "cut-off" effect, where the activity decreases.[1]
-
Symmetry: In the case of bis-QACs, symmetrical structures have shown a slight advantage in antibacterial performance against certain Gram-negative bacteria.[1]
-
Substituent Groups: The presence of specific functional groups can significantly enhance antimicrobial efficacy. For example, chloro, hydroxy, and dimethylamino groups on the naphthalene ring have been associated with increased activity in pyrazoline derivatives.[5] In 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, 3,4,5-trimethoxy and 2,4-dichloro substitutions on the benzylidene amino segment were found to be important for activity.[5]
Caption: Key factors influencing the antimicrobial efficacy of naphthalen-1-amine analogs.
Conclusion and Future Perspectives
The diverse analogs of this compound and related naphthalene derivatives represent a promising and versatile class of antimicrobial agents. The available data clearly demonstrates their potential to combat a wide range of pathogens, including those that are multidrug-resistant. The ability to systematically modify the naphthalene scaffold allows for the optimization of their antimicrobial activity and pharmacokinetic properties. Future research should focus on elucidating the precise mechanisms of action for different analog classes, expanding the in vivo evaluation of the most potent compounds, and exploring synergistic combinations with existing antibiotics. The continued exploration of this chemical space holds significant promise for the development of next-generation antimicrobial therapies to address the global challenge of infectious diseases.
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Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure-Activity Relationship and Microbiological Properties. (2024). PubMed. Retrieved January 7, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]
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A Comparative Spectroscopic Guide to 7-Methylnaphthalen-1-amine and 8-Methylnaphthalen-1-amine
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized molecules. The subtle shift of a single methyl group on a naphthalene ring, as seen in the case of 7-Methylnaphthalen-1-amine and 8-Methylnaphthalen-1-amine, can significantly alter the molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of these two isomers, focusing on their differentiation through standard spectroscopic techniques. While experimental data for these specific compounds is not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and rationalize their spectral characteristics.
Molecular Structure and its Spectroscopic Implications
The key to differentiating these isomers lies in the position of the methyl group relative to the amine. In this compound, the substituents are on opposite rings and are electronically isolated to a degree. In contrast, 8-Methylnaphthalen-1-amine features a significant "peri-interaction," where the proximity of the methyl and amine groups in the 1 and 8 positions forces them into a sterically crowded environment. This peri-interaction is the dominant factor influencing the unique spectroscopic signature of the 8-methyl isomer.
Caption: Logical workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the protons and carbons in the naphthalene ring are highly sensitive to the electronic and steric environment.
¹H NMR Spectroscopy
This compound: The spectrum is expected to be relatively straightforward. The methyl group will appear as a singlet around 2.5 ppm. The aromatic protons will exhibit complex splitting patterns characteristic of a substituted naphthalene. The amine protons will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
8-Methylnaphthalen-1-amine: The peri-interaction will cause significant changes. The methyl group protons are likely to be deshielded and may appear at a slightly higher chemical shift compared to the 7-methyl isomer due to steric compression. The most notable effect will be on the H-2 and H-7 protons, which will be deshielded due to the anisotropic effect of the adjacent ring and the steric crowding. The N-H protons may also be deshielded and potentially broadened due to restricted rotation and possible intramolecular hydrogen bonding with the pi-system of the adjacent ring.
¹³C NMR Spectroscopy
This compound: The spectrum will show 11 distinct signals (10 for the naphthalene ring and 1 for the methyl group). The chemical shifts can be predicted with reasonable accuracy using substituent chemical shift (SCS) increments for methyl and amino groups on a naphthalene core.
8-Methylnaphthalen-1-amine: Steric hindrance between the peri substituents will likely cause a distortion of the naphthalene ring from planarity. This distortion can affect the carbon chemical shifts. The C-1 and C-8 carbons are expected to be significantly deshielded due to the steric compression. The quaternary carbons (C-4a and C-8a) will also show shifts indicative of this strain.
Predicted NMR Data Summary
| Parameter | This compound (Predicted) | 8-Methylnaphthalen-1-amine (Predicted) | Rationale for Differences |
| ¹H - Methyl (ppm) | ~2.5 (s) | ~2.6-2.8 (s) | Deshielding due to steric compression in the 8-isomer. |
| ¹H - Aromatic (ppm) | 7.0 - 8.0 (complex multiplets) | 7.1 - 8.2 (complex multiplets, potential for broader signals) | Peri-interaction in the 8-isomer causes deshielding of some aromatic protons. |
| ¹H - Amine (ppm) | Broad singlet, variable | Broad singlet, potentially more deshielded | Restricted rotation and potential for weak intramolecular interactions in the 8-isomer. |
| ¹³C - Methyl (ppm) | ~21 | ~22-24 | Steric effects influencing the electronic environment of the methyl carbon. |
| ¹³C - C1/C8 (ppm) | C1 shifted upfield by NH₂, C7 shifted downfield by CH₃ | C1 and C8 significantly deshielded | Strong steric repulsion (peri-interaction) between the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecules. The key vibrational bands to compare are the N-H stretches, C-H stretches, and the aromatic C=C bending frequencies.
Caption: Key IR vibrational modes for the two isomers.
This compound: This isomer will show a typical IR spectrum for an aromatic amine. Expect two distinct N-H stretching bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The fingerprint region will contain characteristic aromatic C=C bending vibrations.
8-Methylnaphthalen-1-amine: The peri-interaction may influence the N-H stretching frequencies. Intramolecular hydrogen bonding, even if weak, could lead to a broadening of these bands and a slight shift to lower wavenumbers. The steric strain on the naphthalene ring might also cause subtle shifts in the aromatic C=C bending frequencies in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The naphthalene ring system has characteristic π → π* transitions.
This compound: The UV-Vis spectrum will be similar to that of 1-naphthalenamine, with absorption maxima (λ_max) around 320 nm. The methyl group, being a weak auxochrome, is expected to cause a small bathochromic (red) shift.
8-Methylnaphthalen-1-amine: The steric hindrance between the methyl and amino groups in the 8-isomer will likely disrupt the planarity of the naphthalene ring. This distortion can decrease the extent of π-conjugation, leading to a hypsochromic (blue) shift in the λ_max compared to the 7-isomer. The intensity of the absorption may also be affected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₁₁H₁₁N) and therefore the same nominal molecular weight (157 g/mol ).[1][2] The differentiation will come from the relative abundances of fragment ions.
This compound: The molecular ion peak (M⁺) at m/z 157 is expected to be prominent. A common fragmentation pathway for methyl-substituted aromatic compounds is the loss of a hydrogen radical to form a stable benzyl-type cation, followed by rearrangement to a tropylium-like ion. Therefore, a significant peak at m/z 156 ([M-H]⁺) is anticipated. Loss of the methyl radical would give a peak at m/z 142.
8-Methylnaphthalen-1-amine: The molecular ion at m/z 157 will also be present. However, the peri-interaction can facilitate unique fragmentation pathways. For instance, the loss of a methyl radical to form an ion at m/z 142 might be more facile due to the release of steric strain. It is also plausible that interactions between the proximal methyl and amino groups could lead to the elimination of small neutral molecules like ammonia (NH₃) or methylamine (CH₃NH₂) after initial fragmentation and rearrangement, leading to different fragment ions than those observed for the 7-isomer.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compounds and available equipment.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 100-150 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typical parameters: 4000-400 cm⁻¹ range, 16-32 scans, 4 cm⁻¹ resolution.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the amine in a volatile solvent (e.g., dichloromethane, methanol).
-
Data Acquisition:
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the compound from any impurities.
-
The MS will ionize the compound (typically with a 70 eV electron beam) and separate the resulting ions by their mass-to-charge ratio.
-
Conclusion
The spectroscopic differentiation of this compound and 8-Methylnaphthalen-1-amine is a clear illustration of how subtle structural changes can have profound and predictable spectroscopic consequences. The peri-interaction in the 8-methyl isomer is the defining feature that leads to distinct signatures in NMR, UV-Vis, and potentially mass spectrometry. By understanding these fundamental principles, researchers can confidently identify and characterize these and other closely related isomers, ensuring the integrity of their scientific endeavors.
References
-
PubChem. 8-Methylnaphthalen-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. [Link]
- Schiemenz, G. P., et al. peri-Interactions in Naphthalenes, 10. In Search of Independent Criteria for N→P Bonding: Protonation Studies on (8-Diethylamino-naphth-1-yl)-diphenyl-phosphine.
-
NIST Chemistry WebBook. 1-Naphthalenamine. [Link]
-
A&A. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Comparative Guide to Catalysts for Naphthalenamine Synthesis: From Palladium to Copper and Beyond
Naphthalenamine and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective formation of the C–N bond on the naphthalene core is a critical step in the synthesis of these valuable compounds. This guide provides an in-depth comparative analysis of the most prominent catalytic systems employed for naphthalenamine synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their catalyst selection and process optimization.
Introduction: The Enduring Importance of Naphthalenamines
The naphthalene ring system, with its unique electronic and steric properties, imparts distinct characteristics to molecules that contain it. Naphthalenamines, in particular, serve as key building blocks for a diverse range of applications. In the pharmaceutical industry, they are found in the core structures of various drugs, including kinase inhibitors for cancer therapy and antiviral agents. Their utility also extends to the development of organic light-emitting diodes (OLEDs) and as precursors for high-performance dyes and pigments.
The synthesis of naphthalenamines primarily relies on the coupling of a naphthyl precursor (typically a halide or triflate) with an amine. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance, while also considering economic and environmental factors. This guide will dissect the performance of the most common catalytic systems, including those based on palladium, copper, and nickel, providing a clear comparison of their strengths and weaknesses.
Palladium-Catalyzed Amination: The Gold Standard of C-N Coupling
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines, including naphthalenamines.[1][2] These reactions are renowned for their broad substrate scope, high efficiency, and functional group tolerance.[3]
The Buchwald-Hartwig Amination: Mechanism and Key Features
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4]
Sources
Safety Operating Guide
Proper Disposal of 7-Methylnaphthalen-1-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Methylnaphthalen-1-amine (CAS No. 6939-34-0), a naphthalenamine derivative utilized in various research and development applications.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.
The causality behind stringent disposal protocols for aromatic amines like this compound lies in their inherent toxicological profiles. These compounds can cause significant skin, eye, and respiratory irritation.[4] Furthermore, naphthalene-based compounds are often classified as environmental hazards due to their potential toxicity to aquatic life.[5] Therefore, a systematic and informed approach to waste management is imperative.
Hazard Identification and Waste Characterization
Before any disposal activities can commence, a thorough understanding of the hazards associated with this compound is essential. This initial characterization is the foundation of a safe and compliant disposal plan.
Safety Data Sheet (SDS) Review
The primary source of information is the manufacturer's Safety Data Sheet (SDS). The SDS for this compound indicates the following hazards:
-
Acute Toxicity: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Environmental Hazards: While specific data for this compound is limited, related naphthalene compounds are known to be toxic to aquatic life.[5]
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] this compound is not a specifically listed hazardous waste.[1][7][8][9][10][11][12] Therefore, its classification as a hazardous waste is typically based on its toxic characteristics. It is prudent to manage all waste containing this compound as hazardous waste.
| Property | Value/Classification | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 6939-34-0 | [3][4] |
| Molecular Formula | C₁₁H₁₁N | [2][3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, adequate ventilation | [4] |
| Incompatible Materials | Strong oxidizing agents, acids | [13] |
On-Site Waste Management and Segregation
Proper segregation and temporary storage of this compound waste are critical to prevent hazardous reactions and ensure efficient disposal.[7][13]
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[4] This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[4]
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[4]
Waste Segregation and Containerization
The principle of waste segregation is to prevent the mixing of incompatible chemicals, which could lead to violent reactions, the generation of toxic gases, or other hazardous situations.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[5]
-
Segregation: Store the this compound waste stream separately from other chemical wastes, particularly acids and strong oxidizing agents.[13]
-
Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][13] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
Caption: Workflow for the safe segregation and on-site storage of this compound waste.
Disposal Procedures and Methodologies
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[7][13] Attempting to dispose of this chemical through standard laboratory drains or as regular solid waste is a serious regulatory violation and poses a significant environmental risk.
Preferred Disposal Method: Incineration
High-temperature incineration in a permitted hazardous waste incinerator is the preferred method for the disposal of aromatic amines.[4] This process ensures the complete destruction of the organic molecule, converting it into less harmful combustion products such as carbon oxides and nitrogen oxides.[4] The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to prevent the formation of more toxic byproducts.
Alternative Disposal Method: Landfilling (with Pre-treatment)
Landfilling of hazardous waste is highly regulated and generally discouraged for organic compounds without pre-treatment.[14] According to the EPA's Land Disposal Restrictions (LDR) program, hazardous wastes must be treated to reduce their toxicity and the mobility of hazardous constituents before they can be landfilled.[14]
If incineration is not a viable option, the following pre-treatment steps are necessary for landfilling:
-
Solidification/Stabilization: This process involves mixing the waste with a non-biodegradable solidification agent (e.g., cement, pozzolans) to create a solid matrix.[15] This physically immobilizes the this compound, reducing the likelihood of it leaching into the environment.[15] The resulting solid must pass the Paint Filter Liquids Test (PFLT) to ensure there are no free liquids.[15]
-
Secure Landfill: The solidified waste must then be transported to a licensed secure hazardous waste landfill.[16][17] These landfills have specialized design features, such as double liners and leachate collection systems, to provide long-term containment.[16][18]
In-Laboratory Treatment (for Dilute Aqueous Solutions)
For very dilute aqueous waste streams, in-laboratory treatment may be an option to reduce the hazard before final disposal, subject to institutional and local regulations. A common method for the degradation of aromatic amines is oxidation with acidified potassium permanganate.[19] However, this should only be performed by trained personnel with a thorough understanding of the reaction, and the resulting treated waste must still be evaluated for any remaining hazards before disposal.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[5] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbent material and any contaminated debris into the designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent or decontamination solution. All cleaning materials must also be collected as hazardous waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. This compound | C11H11N | CID 245268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Yearender-China Focus: Innovation is making China's traditional industries greener, cleaner-Xinhua [english.news.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actenviro.com [actenviro.com]
- 7. farmingdale.edu [farmingdale.edu]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Waste Code [rcrainfo.epa.gov]
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- 12. epa.gov [epa.gov]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
